Sodium 2-Iodobenzenesulfonate
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
sodium;2-iodobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IO3S.Na/c7-5-3-1-2-4-6(5)11(8,9)10;/h1-4H,(H,8,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPWXZMYZCPXGE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)[O-])I.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4INaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635378 | |
| Record name | Sodium 2-iodobenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62973-69-7 | |
| Record name | Sodium 2-iodobenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 2-Iodobenzenesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to Sodium 2-Iodobenzenesulfonate: Properties, Synthesis, and Application in Catalytic Oxidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 2-Iodobenzenesulfonate is an organoiodine compound of significant interest in modern organic synthesis. While a versatile building block in its own right, its primary role in contemporary chemistry is as a stable, easily handled precursor to the hypervalent iodine(V) reagent, 2-Iodoxybenzenesulfonic acid (IBS). The in situ generation of IBS from this compound, typically using potassium peroxomonosulfate (Oxone®), has established a powerful and environmentally conscious catalytic system for the oxidation of alcohols and other functionalities. This guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its application in state-of-the-art oxidation protocols relevant to pharmaceutical and fine chemical development.
Core Compound Identification and Properties
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.
CAS Number: 62973-69-7 [1][2][3][4]
Physicochemical and Spectroscopic Data
A thorough understanding of the compound's physical and spectral properties is essential for its effective use in a laboratory setting.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄INaO₃S | [1][2][5] |
| Molecular Weight | 306.05 g/mol | [1][2] |
| Synonyms | 2-Iodobenzenesulfonic Acid Sodium Salt, o-Iodobenzenesulfonic acid sodium salt | [3][4] |
| Appearance | White to light yellow crystalline solid/powder | |
| Melting Point | >300 °C | [4] |
| Solubility | Slightly soluble in methanol and water | [4] |
| Storage | Store at 2–8 °C under an inert atmosphere; protect from light. The compound is reportedly hygroscopic. | [4] |
Spectroscopic Analysis (¹H-NMR)
The ¹H-NMR spectrum provides structural confirmation of the aromatic protons. The spectrum, typically run in a solvent like DMSO-d₆, shows a characteristic pattern for a 1,2-disubstituted benzene ring.
-
Expected Chemical Shifts (δ, ppm): The four aromatic protons will appear in the aromatic region, generally between 7.0 and 8.0 ppm. Due to the deshielding effects of the electron-withdrawing sulfonate and iodo groups, the proton ortho to the iodine and the proton ortho to the sulfonate group are expected to be the most downfield.
-
Splitting Patterns: Complex spin-spin coupling (doublets, triplets, or doublet of doublets) is expected, consistent with the ortho, meta, and para relationships of the four adjacent protons. A representative spectrum from a commercial supplier confirms these patterns.[6]
Synthesis of this compound
While commercially available, understanding the synthesis of this compound is valuable for researchers. The most logical and established synthetic route is a modification of the Sandmeyer reaction, starting from the readily available 2-aminobenzenesulfonic acid (oranilic acid).
Synthetic Workflow: Diazotization-Iodination
The process involves two key transformations: the conversion of the primary amine to a diazonium salt, followed by the displacement of the diazonium group with iodide.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Representative)
This protocol is based on well-established procedures for Sandmeyer-type reactions.[7][8]
-
Diazotization:
-
Suspend 2-aminobenzenesulfonic acid in water and add concentrated hydrochloric acid.
-
Cool the resulting slurry to 0–5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C.
-
Continue stirring for 30 minutes after the addition is complete. The formation of the diazonium salt is confirmed by a positive test with starch-iodide paper, indicating a slight excess of nitrous acid.
-
-
Iodination:
-
In a separate flask, dissolve a stoichiometric excess of potassium iodide (KI) in a minimal amount of water.
-
Slowly add the cold diazonium salt solution to the KI solution. Vigorous nitrogen evolution will be observed.
-
After the initial effervescence subsides, gently warm the reaction mixture (e.g., to 50-60 °C) to ensure the complete decomposition of the diazonium salt.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
The product, this compound, can often be induced to precipitate by adding sodium chloride ("salting out").
-
Collect the crude solid by vacuum filtration and wash with a small amount of cold, saturated sodium chloride solution.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
Dry the final product under vacuum to yield a crystalline solid.
-
Application in Catalytic Oxidation
The paramount application of this compound is as a catalyst precursor for the oxidation of alcohols. It provides a greener, metal-free alternative to traditional heavy-metal oxidants (e.g., those based on Cr, Mn).[5]
The IBS/Oxone Catalytic System
The active catalyst, 2-Iodoxybenzenesulfonic acid (IBS), is generated in situ from this compound (pre-IBS) and Oxone®, a stable triple salt (2KHSO₅·KHSO₄·K₂SO₄) where potassium peroxomonosulfate is the active oxidant.[9][10]
Caption: The catalytic cycle of IBS in alcohol oxidation.
The catalytic cycle is initiated by the oxidation of the pre-catalyst to the iodine(III) state (IBS(III)), which is then further oxidized by Oxone® to the active iodine(V) species (IBS(V)).[11] This powerful oxidant then reacts with the alcohol substrate, converting it to the corresponding aldehyde or ketone and regenerating the IBS(III) species, which re-enters the catalytic cycle.[11]
Scope and Advantages in Drug Development
The mild conditions and high functional group tolerance of the IBS/Oxone system make it particularly attractive for the synthesis of complex molecules and pharmaceutical intermediates.
-
High Selectivity: Primary alcohols can be selectively oxidized to aldehydes with minimal over-oxidation to carboxylic acids by carefully controlling the stoichiometry of Oxone®.[10]
-
Green Chemistry: It avoids the use of toxic heavy metals, reducing hazardous waste and simplifying product purification—a critical consideration in pharmaceutical process chemistry.
-
Broad Substrate Scope: The system is effective for a wide range of primary and secondary alcohols, including benzylic, allylic, and aliphatic substrates.[9][12] This versatility is crucial for synthesizing diverse molecular scaffolds.
-
Improved Protocols: Recent advancements have enabled these oxidations to proceed efficiently at near-room temperature (30 °C), further enhancing their utility for thermally sensitive substrates often encountered in drug synthesis.[9][11]
Comparative Yields for Alcohol Oxidation
The following table summarizes representative yields for the oxidation of various alcohol substrates using the IBS/Oxone system under optimized, low-temperature conditions.[9]
| Substrate (Alcohol) | Product | Yield (%) |
| 1-Phenylethanol | Acetophenone | 96% |
| Benzyl alcohol | Benzaldehyde | 93% |
| Cinnamyl alcohol | Cinnamaldehyde | 95% |
| 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | 98% |
| 5-Nonanol | 5-Nonanone | 94% |
| Geraniol | Geranial | 82% |
Experimental Protocol: Oxidation of a Secondary Alcohol to a Ketone
This protocol is a representative example for the selective oxidation of a secondary alcohol.
-
Reaction Setup:
-
To a round-bottom flask, add the secondary alcohol (1.0 mmol), this compound (0.05 mmol, 5 mol%), and a phase-transfer catalyst such as tetrabutylammonium hydrogen sulfate (0.1 mmol, 10 mol%).
-
Add the solvent (e.g., nitromethane or ethyl acetate, 0.1 M concentration).
-
-
Reagent Addition:
-
Add powdered Oxone® (1.6 mmol) to the stirred mixture. If the substrate is acid-sensitive, anhydrous sodium sulfate can be added as a dehydrating agent and mild acid scavenger.[13]
-
-
Reaction Monitoring:
-
Stir the reaction mixture at 30 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
-
Workup and Isolation:
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting crude product by flash column chromatography on silica gel to afford the pure ketone.
-
Safety and Handling
This compound is classified as a hazardous substance.
-
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with soap and water. If eye irritation persists, seek medical attention.
-
Conclusion
This compound is a key enabling reagent in modern organic chemistry. Its primary value lies in its role as a stable and efficient pre-catalyst for generating 2-Iodoxybenzenesulfonic acid (IBS), a powerful hypervalent iodine(V) oxidant. The resulting IBS/Oxone catalytic system offers a mild, selective, and environmentally benign method for the oxidation of alcohols, presenting a significant advantage over traditional metal-based reagents. For professionals in drug development and fine chemical synthesis, this methodology provides a robust tool for constructing complex molecular architectures with high functional group tolerance, aligning with the principles of green and sustainable chemistry.
References
- 1. Sodium 2-iodobenzenesulfonate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS) – a powerful hypervalent iodine(V) oxidant [beilstein-journals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-IODOBENZENESULFONIC ACID SODIUM SALT | 62973-69-7 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. scirp.org [scirp.org]
- 9. The low-temperature selective oxidation of alcohols and a one-pot oxidative esterification using an IBS( iii / v )/oxone catalysis - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC01737H [pubs.rsc.org]
- 10. 2-Iodoxybenzenesulfonic acid as an extremely active catalyst for the selective oxidation of alcohols to aldehydes, ketones, carboxylic acids, and enones with oxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The low-temperature selective oxidation of alcohols and a one-pot oxidative esterification using an IBS(iii/v)/oxone catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. IBS-Catalyzed Regioselective Oxidation of Phenols to 1,2-Quinones with Oxone® - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of Sodium 2-Iodobenzenesulfonate.
An In-Depth Technical Guide to Sodium 2-Iodobenzenesulfonate
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is an organoiodine compound of significant interest in modern synthetic chemistry. Its unique molecular architecture, featuring both a sulfonate group and an iodine atom on a benzene ring, renders it a versatile and valuable reagent. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its critical applications, particularly as a precursor to hypervalent iodine reagents for catalytic oxidations. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering both foundational knowledge and practical insights into its use.
Molecular and Physicochemical Properties
This compound is an aromatic compound with the chemical formula C₆H₄INaO₃S.[1] The presence of the electron-withdrawing sulfonate group and the reactive iodine atom on the same aromatic ring are key to its chemical behavior.
Chemical Structure
References
An In-depth Technical Guide to Sodium 2-Iodobenzenesulfonate: Structure, Properties, and Synthetic Applications
This guide provides a comprehensive technical overview of Sodium 2-Iodobenzenesulfonate, a versatile organoiodine compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's core structural features, physicochemical properties, and its pivotal role as a precursor in modern synthetic chemistry. The content herein is underpinned by established scientific literature to ensure technical accuracy and provide actionable insights for laboratory applications.
Molecular Structure and Chemical Formula
This compound is an aromatic organic compound characterized by a benzene ring substituted with an iodine atom and a sulfonate group at the ortho position. The negative charge of the sulfonate group is counterbalanced by a sodium cation.
Chemical Formula: C₆H₄INaO₃S[1][2]
IUPAC Name: sodium;2-iodobenzenesulfonate[2]
Synonyms: 2-Iodobenzenesulfonic Acid Sodium Salt, o-Iodobenzenesulfonic acid sodium salt.[1][3][4]
The structural arrangement of the iodine and sulfonate groups on the benzene ring imparts unique reactivity to the molecule, making it a valuable starting material for various chemical transformations.
Molecular Identifiers:
Below is a two-dimensional representation of the molecular structure:
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for determining appropriate handling, storage, and reaction conditions.
| Property | Value | Source(s) |
| Molecular Weight | 306.05 g/mol | [1][2][5] |
| Physical State | Solid, White to Off-White crystalline powder | [3][4] |
| Melting Point | >300 °C | [4] |
| Solubility | Slightly soluble in water and methanol. | [4] |
| Stability | Hygroscopic.[4] Store under inert atmosphere. | [6] |
| Storage Temperature | 2-8°C, protected from light. | [1][4][5] |
Synthesis and Key Applications
This compound is a valuable intermediate in fine chemical synthesis, most notably as a precursor for the preparation of hypervalent iodine reagents.[7]
Precursor to 2-Iodoxybenzenesulfonic Acid (IBS)
A primary application of this compound is its use in the synthesis of 2-Iodoxybenzenesulfonic acid (IBS).[7][8] IBS is a powerful and selective hypervalent iodine(V) oxidant used in a wide range of organic transformations.[8][9] The synthesis of IBS from this compound is typically achieved through oxidation in an aqueous medium.
Experimental Protocol: Synthesis of IBS from this compound
This protocol is based on established literature procedures for the oxidation of this compound.[8]
-
Dissolution: Dissolve this compound in water.
-
Oxidation: Add a suitable oxidizing agent, such as Oxone or sodium periodate, to the solution.[8]
-
Reaction: Stir the mixture at an elevated temperature (e.g., 70°C) for several hours to ensure complete conversion.[8][10]
-
Isolation: The resulting IBS product can be isolated, often as a salt, upon cooling the reaction mixture.[8]
The choice of oxidant and reaction conditions can influence the final product, with the oxidation of the free acid form under acidic conditions potentially yielding the corresponding iodine(III) compound, 2-iodosylbenzenesulfonic acid.[8]
The following diagram illustrates the synthetic workflow from this compound to the potent oxidant, IBS.
Caption: Workflow for the synthesis of IBS from this compound.
Safety and Handling
This compound is classified as causing skin and serious eye irritation.[2][11] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound.[6] It is also noted to be hygroscopic and should be stored in a cool, dark place under an inert atmosphere.[4][5][6] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[6][12]
Conclusion
This compound is a key chemical intermediate with a well-defined molecular structure and distinct physicochemical properties. Its primary utility lies in its role as a stable and accessible precursor to the powerful hypervalent iodine oxidant, IBS, which has found broad application in modern organic synthesis. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe use in research and development settings, particularly within the pharmaceutical industry.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | C6H4INaO3S | CID 23662047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 62973-69-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. 2-IODOBENZENESULFONIC ACID SODIUM SALT | 62973-69-7 [chemicalbook.com]
- 5. 62973-69-7|this compound|BLD Pharm [bldpharm.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 8. BJOC - Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS) – a powerful hypervalent iodine(V) oxidant [beilstein-journals.org]
- 9. 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound | 62973-69-7 | TCI AMERICA [tcichemicals.com]
- 12. tcichemicals.com [tcichemicals.com]
Navigating the Nomenclature: A Technical Guide to the Synonyms of Sodium 2-Iodobenzenesulfonate
Introduction: The Critical Role of Precise Terminology in Chemical Research
In the landscape of chemical synthesis and drug development, Sodium 2-Iodobenzenesulfonate stands as a pivotal, yet often variably named, reagent. Its significance largely stems from its role as a precursor to powerful hypervalent iodine reagents, most notably 2-Iodoxybenzenesulfonic acid (IBS), which offer environmentally benign and highly selective oxidation capabilities.[1] However, the interchangeability of its nomenclature across literature, patents, and commercial listings can create ambiguity, potentially hindering research and procurement efforts. This guide provides an in-depth analysis of the key synonyms for this compound, offering clarity and context to researchers, scientists, and drug development professionals. Understanding these terminological nuances is not merely an academic exercise; it is fundamental to ensuring experimental reproducibility, accurate literature searching, and seamless supply chain management.
Unraveling the Synonyms: A-Data-Driven Analysis
The varied names for this compound arise from different systematic and historical naming conventions. Below, we dissect the most prevalent synonyms, providing insights into their origins and typical contexts of use.
This compound
This is the most commonly used and readily recognized name for the compound. It clearly denotes the key structural features: a sodium salt of a benzenesulfonic acid that is substituted with an iodine atom at the second (or ortho) position of the benzene ring. This name is frequently found in the product catalogs of major chemical suppliers and is often the default name in safety data sheets (SDS) and technical specifications.[2]
2-Iodobenzenesulfonic Acid Sodium Salt
This synonym is a close variant of the primary name and is also widely used.[3] It explicitly states that the compound is the sodium salt of the parent acid, "2-Iodobenzenesulfonic Acid." This nomenclature is particularly useful for emphasizing the relationship between the salt and its acidic precursor, which is the starting material for the synthesis of certain hypervalent iodine reagents.[1]
Benzenesulfonic acid, 2-iodo-, sodium salt
This is the inverted name format often employed by chemical abstracting and indexing services, such as the Chemical Abstracts Service (CAS). It follows a systematic approach where the parent molecule, "Benzenesulfonic acid," is named first, followed by its substituents ("2-iodo-") and finally the counter-ion ("sodium salt"). This format is crucial for precise database searching and is often linked to the compound's CAS Registry Number, 62973-69-7.[4][5]
o-Iodobenzenesulfonic acid sodium salt
The prefix "o-" is an abbreviation for ortho-, a locant used in organic chemistry to describe the position of a substituent on a benzene ring relative to a primary functional group. In this case, it indicates that the iodine atom is on the carbon atom adjacent to the sulfonic acid group. While less formal than the numerical "2-" designation, "o-" is frequently used in laboratory jargon and older literature.[5][6]
sodium;2-iodobenzenesulfonate
This is the IUPAC (International Union of Pure and Applied Chemistry) preferred name.[3] It distinctly separates the cation ("sodium") from the anion ("2-iodobenzenesulfonate"). This systematic nomenclature is designed to be unambiguous and is the standard for formal scientific communication.
Summary of Key Synonyms and Identifiers
For rapid reference, the following table summarizes the primary synonyms and key identifiers for this compound.
| Synonym | Naming Convention | Typical Context of Use |
| This compound | Common/Supplier Name | Product catalogs, general literature[2] |
| 2-Iodobenzenesulfonic Acid Sodium Salt | Descriptive Name | Emphasizing the salt of the parent acid |
| Benzenesulfonic acid, 2-iodo-, sodium salt | Index Name (CAS) | Chemical databases, indexing services[4][5] |
| o-Iodobenzenesulfonic acid sodium salt | Common with locant | Laboratory slang, older literature[5][6] |
| sodium;2-iodobenzenesulfonate | IUPAC Name | Formal scientific publications |
| CAS Registry Number | 62973-69-7 | Universal Identifier[2][4][5][6] |
| Molecular Formula | C₆H₄INaO₃S | All contexts[4][6] |
Visualizing the Nomenclature Hierarchy
The relationship between the core chemical structure and its various names can be visualized as a hierarchical flow, from the systematic IUPAC name to the more common laboratory and supplier designations.
Caption: Hierarchical relationship of naming conventions for this compound.
Experimental Protocol: Verification of Compound Identity
Given the potential for nomenclatural confusion, it is imperative to verify the identity of a procured sample of this compound. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing purity.
Objective: To confirm the purity of a sample labeled as this compound.
Materials:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution. Further dilute to a working concentration of approximately 0.1 mg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Gradient: Start with 95% A / 5% B, hold for 2 minutes. Linearly increase to 95% B over 10 minutes. Hold at 95% B for 2 minutes. Return to initial conditions and equilibrate for 5 minutes.
-
-
Analysis: Inject the prepared sample. The resulting chromatogram should show a major peak corresponding to the analyte. Purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks. A purity of >97% is common for commercial-grade material.[2]
Conclusion
A thorough understanding of the various synonyms for this compound is essential for any researcher or professional working with this versatile compound. By recognizing its IUPAC name, CAS index name, and common laboratory and commercial names, one can navigate the scientific literature and chemical supply chains with greater confidence and precision. This guide serves as a foundational reference to mitigate ambiguity and support the rigorous standards of scientific integrity and reproducibility.
References
- 1. 2-Iodobenzenesulfonic Acid Hydrate|CAS 2307737-88-6 [benchchem.com]
- 2. This compound | 62973-69-7 | TCI AMERICA [tcichemicals.com]
- 3. This compound | C6H4INaO3S | CID 23662047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. 2-IODOBENZENESULFONIC ACID SODIUM SALT | 62973-69-7 [chemicalbook.com]
- 6. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
Abstract
Sodium 2-Iodobenzenesulfonate, a stable and water-soluble organoiodine compound, has emerged as a uniquely versatile reagent in contemporary organic synthesis. This technical guide provides an in-depth exploration of its primary applications, moving beyond a simple catalog of reactions to offer insights into the mechanistic underpinnings and practical considerations that drug development professionals and research scientists must navigate. The core focus is on its pivotal role as a precursor to the powerful hypervalent iodine oxidant, 2-Iodoxybenzenesulfonic acid (IBS), and its subsequent utility as a recyclable catalyst for a range of selective oxidation reactions. Furthermore, this guide will explore its function as a bifunctional building block and its potential, though less conventional, application as a precursor for benzyne generation. Each section is designed to provide not only procedural details but also the scientific rationale that informs experimental design, ensuring a robust and trustworthy foundation for laboratory application.
Introduction: Chemical Profile and Strategic Advantages
This compound (C₆H₄INaO₃S) is a white to off-white crystalline solid characterized by the presence of both an iodo group and a sulfonate group on an aromatic ring.[1] This dual functionality is the cornerstone of its synthetic utility. Unlike many other aryl iodides, its high polarity and solubility in polar solvents, including water, offer distinct advantages in process chemistry, facilitating easier reaction setups and simplified, often aqueous-based, workups. Its stability and good thermal properties allow for safe and efficient handling in controlled reaction systems.
| Property | Value | Source |
| Molecular Formula | C₆H₄INaO₃S | [2] |
| Molecular Weight | 306.05 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [3] |
| CAS Number | 62973-69-7 | [1][4] |
| Solubility | Highly soluble in polar solvents |
The strategic value of this compound lies in its ability to act as a "pre-reagent" or "pre-catalyst," most notably for hypervalent iodine(V) species. This approach circumvents the handling of potentially hazardous or unstable reagents by generating the active species in situ, a principle that aligns with modern goals of safer and more efficient chemical synthesis.
Core Application: Precursor to the Hypervalent Iodine(V) Oxidant IBS
The principal and most powerful application of this compound is its role as a stable and accessible precursor to 2-Iodoxybenzenesulfonic acid (IBS), a highly active and environmentally benign hypervalent iodine(V) oxidant.[5][6] IBS has proven to be an exceptional reagent for a wide array of oxidative transformations, offering a green alternative to heavy metal-based oxidants.[7]
The Oxidation Pathway: Generating the Active Species
IBS is readily prepared from this compound through oxidation.[6] The most common and effective oxidant for this transformation is Oxone® (potassium peroxymonosulfate), typically in an aqueous medium.[5][6] The reaction proceeds cleanly at elevated temperatures (e.g., 70°C), converting the iodine(I) center to the hypervalent iodine(V) state.[6] Sodium periodate can also be employed as the oxidant.[6]
Diagram 1: Synthesis of IBS from this compound.
An interesting dichotomy exists based on the pH of the medium: the oxidation of this compound in neutral water yields the iodine(V) product (IBS), whereas the oxidation of the free 2-iodobenzenesulfonic acid under acidic conditions can lead to the formation of the iodine(III) species, 2-iodosylbenzenesulfonic acid.[6] This highlights the critical role of reaction conditions in determining the final oxidation state and, consequently, the reactivity of the resulting reagent.
Experimental Protocol: Preparation of IBS
The following protocol is a representative procedure for the synthesis of IBS based on literature methods.[6]
Materials:
-
This compound (1.0 eq)
-
Oxone® (Potassium peroxymonosulfate) (~2.0 eq)
-
Deionized Water
Procedure:
-
Dissolve this compound in deionized water in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Add Oxone® to the solution portion-wise to control any initial exotherm.
-
Heat the reaction mixture to 70°C and stir vigorously.
-
Monitor the reaction progress by a suitable method (e.g., NMR), which should indicate near-complete conversion of the starting material after approximately 3 hours.[6]
-
Upon completion, cool the aqueous solution to room temperature. The IBS product, along with inorganic salts, will precipitate.
-
The product can be isolated by filtration. For many catalytic applications, the in situ generation of IBS is preferred, avoiding the isolation step entirely.
Trustworthiness: This protocol's reliability stems from its direct use of a stable, water-soluble precursor and a common, robust oxidant. The progress can be easily monitored, and the generation of the active species is typically high-yielding.
Catalytic Oxidations: The Power of In Situ Generated IBS
A major advancement in the utility of this compound is its use as a pre-catalyst for oxidation reactions where IBS is the active catalytic species.[7][8][9] This strategy involves adding a catalytic amount of this compound to the reaction mixture along with a stoichiometric amount of a terminal oxidant (typically Oxone®). The IBS is generated in situ and consumed in the primary oxidation of the substrate, after which the resulting iodine(I) species is re-oxidized by the terminal oxidant to regenerate the IBS catalyst, thus closing the catalytic cycle.
Diagram 2: General Catalytic Cycle Using In Situ Generated IBS.
Selective Oxidation of Alcohols
The in situ generated IBS is an exceptionally active catalyst for the selective oxidation of primary and secondary alcohols to aldehydes, carboxylic acids, and ketones.[7][8] The system demonstrates remarkable efficiency, often requiring only 0.05–5 mol% of this compound.[7]
Causality in Experimental Choices:
-
Solvent: Nonaqueous solvents like nitromethane, acetonitrile, or ethyl acetate are often preferred for the catalytic oxidation of alcohols.[7][8] This is because Oxone® is largely insoluble in these media, which facilitates a clean reaction and allows for the simple removal of spent oxidant and inorganic byproducts by filtration.
-
Catalyst Loading: The remarkably high activity of IBS allows for very low catalyst loadings, which is economically and environmentally advantageous.[7]
-
Control of Oxidation Level: The degree of oxidation can be controlled. For instance, primary alcohols can be selectively oxidized to aldehydes or further to carboxylic acids by adjusting the amount of Oxone® used.[7][8] Similarly, cycloalkanones can be further oxidized to α,β-unsaturated enones.[7]
| Substrate Type | Product Type | Key Advantage | Source |
| Primary Alcohols | Aldehydes or Carboxylic Acids | High selectivity, controllable oxidation | [7][8] |
| Secondary Alcohols | Ketones | High efficiency, clean conversion | [7][8] |
| Cycloalkanols | Cycloalkenones | Selective dehydrogenation | [7] |
Oxidation of Benzylic C-H Bonds
The catalytic system is also effective for the oxidation of benzylic C-H bonds.[5] Alkylbenzenes, including toluenes and ethylbenzenes, can be efficiently oxidized to the corresponding ketones or carboxylic acids. This transformation often requires phase-transfer catalysis (e.g., using tetra-n-butylammonium hydrogen sulfate) to facilitate the interaction between the aqueous-soluble oxidant system and the organic-soluble substrate.[5]
Potential Applications: A Bifunctional Building Block
While its role in oxidation is preeminent, the dual functionality of this compound makes it a potential building block for more complex molecules, though these applications are less frequently documented than its oxidative capabilities.
Aryne Precursor: A Mechanistic Hypothesis
Aryl halides are classic precursors for the generation of highly reactive benzyne intermediates via elimination with a strong base.[10] Given the presence of an iodo-substituent, this compound can theoretically serve as a precursor to a sulfonated benzyne. The mechanism would involve the deprotonation of the hydrogen atom ortho to the iodine by a strong, non-nucleophilic base (e.g., sodium amide or LDA), followed by the rapid elimination of sodium iodide.
Diagram 3: Postulated pathway for benzyne generation and trapping.
This generated aryne is a powerful electrophile and dienophile, capable of undergoing various transformations, such as nucleophilic addition or cycloaddition reactions (e.g., with furan or tetraphenylcyclopentadienone).[11][12] While specific literature detailing this pathway for this compound is scarce, the fundamental principles of benzyne chemistry provide a strong basis for its potential in this context. The resulting sulfonated products could be of interest due to their increased water solubility, a valuable property in pharmaceutical and materials science.[13]
Participation in Cross-Coupling Reactions
Aryl iodides are premium electrophiles for a vast range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig).[14][15][16][17][18] However, there is a notable lack of specific examples in the literature of this compound being used directly as the electrophilic partner in these transformations. This may be due to several factors:
-
Electronic Effects: The strongly electron-withdrawing sulfonate group significantly alters the electronic properties of the aromatic ring, which could impact the oxidative addition step at the palladium center.
-
Solubility Mismatch: The high polarity of the sulfonate salt may lead to poor solubility in the aprotic organic solvents typically used for cross-coupling, creating challenges for reaction efficiency.
-
Alternative Roles: Its exceptional utility as an IBS precursor may have overshadowed research into its direct use in cross-coupling.
While direct participation is not well-documented, its bifunctional nature remains appealing for synthetic chemists seeking to introduce both an iodo-handle (for subsequent reactions) and a solubilizing sulfonate group into a molecular scaffold.
Conclusion and Future Outlook
This compound is a reagent of significant strategic importance in modern organic synthesis. Its primary, field-proven application is as a stable, easy-to-handle, and water-soluble precursor for the hypervalent iodine(V) oxidant, 2-Iodoxybenzenesulfonic acid (IBS). The ability to generate this powerful and green oxidant in situ for the catalytic oxidation of alcohols and C-H bonds represents a major advancement in sustainable chemistry.
While its role as a direct participant in cross-coupling reactions or as a routine benzyne precursor is not yet established in the mainstream literature, the underlying chemical principles suggest fertile ground for future investigation. The development of protocols that leverage its unique solubility and bifunctionality could unlock new synthetic pathways to novel sulfonated compounds, which are of high value in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, this compound should be regarded as a key tool for modern oxidative chemistry with untapped potential as a versatile synthetic building block.
References
- 1. 62973-69-7|this compound|BLD Pharm [bldpharm.com]
- 2. 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone [organic-chemistry.org]
- 3. Trapping Reactions of Benzynes Initiated by Intramolecular Nucleophilic Addition of a Carbonyl Oxygen to the Electrophilic Aryne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-IODOBENZENESULFONIC ACID SODIUM SALT | 62973-69-7 [chemicalbook.com]
- 5. BJOC - Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS) – a powerful hypervalent iodine(V) oxidant [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Trapping Reactions of Benzynes Initiated by Intramolecular Nucleophilic Addition of a Carbonyl Oxygen to the Electrophilic Aryne - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic insights into benzyne formation via 1,2-di-iodobenzene photolysis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Sulfonamide Trapping Reactions of Thermally Generated Benzynes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Heck Reaction [organic-chemistry.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Copper(i)-catalyzed sulfonylative Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
The Unseen Workhorse: A Technical Guide to Sodium 2-Iodobenzenesulfonate as a Catalyst Precursor
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the pursuit of efficient, selective, and environmentally benign catalytic systems is paramount. While transition metals have long dominated the field of catalysis, the emergence of potent organocatalysts has opened new avenues for molecular transformations. This guide delves into the core of one such system, focusing on Sodium 2-Iodobenzenesulfonate , a stable and unassuming solid that serves as a powerful precursor to a highly active hypervalent iodine(V) catalyst. We will explore its activation, mechanistic intricacies in selective oxidation, and its distinct role in the broader context of catalytic methodologies.
Beyond the Bottle: Activating the Precursor
This compound is not the catalyst itself, but rather a stable, easy-to-handle solid that gives rise to the catalytically active species, 2-Iodoxybenzenesulfonic acid (IBS) , through in situ oxidation.[1][2] This on-demand generation of the potent oxidant is a key advantage, circumventing the handling of potentially explosive hypervalent iodine reagents like Dess-Martin periodinane (DMP).[1]
The most common and effective terminal oxidant for this transformation is Oxone (2KHSO₅·KHSO₄·K₂SO₄).[3][4] The active component, potassium peroxymonosulfate (KHSO₅), oxidizes the iodine(I) center of the precursor to the hypervalent iodine(V) state of IBS.
Experimental Protocol: In Situ Generation of IBS
This protocol describes the general procedure for generating the active IBS catalyst from its sodium salt precursor for use in subsequent oxidation reactions.
-
Reagent Setup: In a round-bottom flask equipped with a magnetic stir bar, add the substrate to be oxidized and the chosen solvent (e.g., acetonitrile, nitromethane, or ethyl acetate).[2][5]
-
Precursor Addition: Add a catalytic amount of this compound (typically 0.05–5 mol%).[5]
-
Oxidant Introduction: To the stirring mixture, add Oxone (typically 1.5-2.5 equivalents relative to the substrate) portion-wise. As Oxone has limited solubility in many organic solvents, vigorous stirring is essential.[2][6] For certain applications, the use of a phase-transfer catalyst like tetrabutylammonium hydrogen sulfate (nBu₄NHSO₄) can enhance the reaction rate.[4][7]
-
Reaction Monitoring: Allow the reaction to proceed at the specified temperature (ranging from room temperature to 70°C, depending on the substrate) and monitor its progress by an appropriate analytical method (e.g., TLC or GC).[3]
-
Work-up: Upon completion, the Oxone waste can be removed by simple filtration, a significant advantage for purification.[5]
The Catalytic Heart: Selective Oxidation of Alcohols
The primary and most celebrated application of the this compound/Oxone system is the selective oxidation of alcohols. The in situ-generated IBS is a far more active catalyst for this transformation than other hypervalent iodine reagents, including the well-known 2-iodoxybenzoic acid (IBX).[2][5] This heightened activity is attributed to the electronic effect of the sulfonate group.
The catalytic cycle begins with the reaction of the alcohol with the IBS catalyst to form an alkoxyperiodinane intermediate. This is followed by a rate-determining step involving the reductive elimination of the carbonyl product and the reduced form of the catalyst, 2-iodosylbenzenesulfonic acid. The terminal oxidant, Oxone, then regenerates the active IBS catalyst, completing the cycle. Theoretical calculations suggest that the ionic character of the hypervalent iodine-OSO₂ bond in IBS lowers the energy barrier for the transformation of the alkoxyperiodinane intermediate, thus accelerating the oxidation process.[2]
Substrate Scope and Performance
The this compound/Oxone system is highly versatile and efficient for the oxidation of a wide range of alcohols.
| Substrate Type | Product | Typical Catalyst Loading (mol%) | Typical Yield | Reference |
| Primary Alcohols | Aldehydes or Carboxylic Acids* | 0.05 - 5 | High to Excellent | [2][5] |
| Secondary Alcohols | Ketones | 0.1 - 5 | Excellent | [2][5] |
| Benzylic Alcohols | Benzaldehydes/Ketones | 0.1 - 2 | Excellent | [8] |
| Allylic Alcohols | Enones/Enals | 1 - 5 | Good to Excellent | [9] |
*The oxidation of primary alcohols can often be controlled to yield either the aldehyde or the carboxylic acid by adjusting the amount of Oxone used.
Expanding the Horizon: C-H Activation and Phenol Oxidation
The potent oxidizing power of in situ-generated IBS extends beyond alcohols. This catalytic system has proven effective in the challenging oxidation of C-H bonds and the regioselective oxidation of phenols.
-
Benzylic and Alkane C-H Oxidation: The system can efficiently oxidize benzylic C-H bonds to the corresponding ketones.[7] For instance, ethylbenzene can be converted to acetophenone. The methodology has also been applied to the oxidation of alkanes.[7]
-
Regioselective Oxidation of Phenols: A notable application is the regioselective oxidation of various phenols to their corresponding o-quinones, which are valuable synthetic intermediates.[4] This provides a metal-free alternative to traditional methods.
A Note on Mechanistic Distinction: Not a Cross-Coupling Catalyst
It is crucial to distinguish the catalytic role of this compound from that of catalysts used in traditional cross-coupling reactions (e.g., Suzuki, Heck, Negishi couplings). These reactions are almost exclusively catalyzed by transition metals, most commonly palladium.
The catalytic cycle of a palladium-catalyzed cross-coupling reaction involves a sequence of oxidative addition , transmetalation , and reductive elimination . The palladium catalyst shuttles between the Pd(0) and Pd(II) oxidation states, and its role is to bring two organic fragments together on the metal center to form a new bond.
This compound, and the IBS it generates, function as oxidants. They facilitate the removal of electrons from the substrate (e.g., an alcohol) and do not operate through the oxidative addition/reductive elimination pathways characteristic of transition metal cross-coupling. While hypervalent iodine reagents can mediate certain "oxidative coupling" reactions, this term refers to a different class of transformations and is mechanistically distinct from the palladium-catalyzed reactions that are the cornerstone of modern synthetic cross-coupling. To date, this compound is not recognized as a precursor for catalysts in this domain.
Conclusion
This compound stands as a testament to the power and elegance of organocatalysis. Its utility lies not in its direct reactivity, but in its role as a stable, reliable, and safe precursor to the exceptionally active 2-Iodoxybenzenesulfonic acid catalyst. The ability to generate this potent oxidant in situ using an environmentally benign terminal oxidant like Oxone provides a robust platform for a variety of selective oxidation reactions. For researchers in drug development and synthetic chemistry, understanding the nuances of this precursor—its activation, mechanism, and scope—unlocks a valuable, metal-free tool for the efficient construction of complex molecules.
References
- 1. nissanchem.co.jp [nissanchem.co.jp]
- 2. 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone [organic-chemistry.org]
- 3. Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS) – a powerful hypervalent iodine(V) oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IBS-Catalyzed Regioselective Oxidation of Phenols to 1,2-Quinones with Oxone® - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Effective oxidation of benzylic and alkane C–H bonds catalyzed by sodium o-iodobenzenesulfonate with Oxone as a terminal oxidant under phase-transfer conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. 2-IODOBENZENESULFONIC ACID SODIUM SALT | 62973-69-7 [chemicalbook.com]
A Comprehensive Technical Guide to the Safe Handling of Sodium 2-Iodobenzenesulfonate
Introduction: Understanding Sodium 2-Iodobenzenesulfonate
This compound is an organoiodine compound that serves as a crucial intermediate in fine chemical synthesis and catalyst preparation.[1] Its molecular structure, featuring both a sulfonate group and an iodine atom, makes it a versatile precursor for a variety of chemical reactions, including oxidative processes and substitutions.[1] This guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the safety and handling precautions necessary to work with this compound in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and maintaining the integrity of experimental work.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₆H₄INaO₃S | [2][3][4] |
| Molecular Weight | 306.05 g/mol | [2][3][4][5] |
| Appearance | White to light yellow or light orange powder/crystal | [5][6] |
| Melting Point | >300°C | [3] |
| Solubility | Slightly soluble in Methanol and Water | [3] |
| Stability | Hygroscopic | [3] |
Hazard Identification and GHS Classification
This compound is classified as hazardous under the Globally Harmonized System (GHS).[2] The primary hazards are skin and eye irritation.[2][5][6]
-
GHS Pictogram:
-
-
Hazard Statements:
In some cases, it is also listed as harmful if swallowed (Acute toxicity, Oral, Category 4) and toxic to aquatic life.[7]
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is paramount to minimize exposure and associated risks.
Engineering Controls
The primary line of defense against exposure is the implementation of robust engineering controls.
-
Ventilation: Work with this compound should be conducted in a well-ventilated area.[8][9] A laboratory fume hood is recommended, especially when handling the powder, to prevent the formation and inhalation of dust.[7][9]
-
Eye Wash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8] This is critical for immediate decontamination in the event of accidental contact.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent direct contact with the chemical.
-
Eye and Face Protection: Safety glasses with side shields or goggles are essential.[10] A face shield should be worn when there is a risk of splashing or dust generation.[7] All eye and face protection must comply with OSHA regulations 29 CFR 1910.133 or European Standard EN166.[8]
-
Skin Protection:
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, an approved dust mask or respirator should be used.[9]
Hygiene Practices
Good laboratory hygiene is a critical component of safe chemical handling.
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[5][6][7][8]
-
Do not eat, drink, or smoke in areas where chemicals are handled or stored.[7][9]
-
Avoid inhalation and ingestion of the substance.[8]
Storage
Proper storage is crucial to maintain the chemical's stability and prevent accidental release.
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[7][8][9]
-
Store under an inert atmosphere (nitrogen or argon) at 2–8 °C for long-term storage.[3]
-
Store away from incompatible materials, such as strong oxidizing agents.[8]
Emergency Procedures
In the event of an emergency, a clear and practiced response is essential.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[11] Remove contact lenses if present and easy to do.[5][6][8] Seek immediate medical attention.[5][6][11]
-
Skin Contact: Remove all contaminated clothing.[12] Wash the affected area with plenty of soap and water.[5][6][7][8][12] If skin irritation occurs, seek medical advice.[6][7]
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[8] If not breathing, provide artificial respiration.[7] Seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting.[11] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[11] Call a POISON CENTER or doctor if you feel unwell.[7][8]
Spill and Leak Procedures
-
Personal Precautions: Evacuate personnel to a safe area.[7] Ensure adequate ventilation.[7][8][9] Avoid breathing dust.[7] Wear appropriate PPE, including respiratory protection, gloves, and eye protection.[7][8][9]
-
Containment and Cleanup: Prevent further leakage or spillage if it is safe to do so.[7] Do not let the product enter drains.[7][9] Sweep up the spilled material, avoiding dust formation, and place it in a suitable, closed container for disposal.[7][9]
-
Environmental Precautions: The substance should not be released into the environment.[7][8]
Experimental Workflow Visualization
Risk Assessment and Mitigation Workflow
The following diagram illustrates a logical workflow for assessing and mitigating the risks associated with handling this compound.
Caption: A flowchart for risk assessment and mitigation.
Spill Response Protocol
This diagram outlines the step-by-step procedure for responding to a spill of this compound.
Caption: A step-by-step guide for spill response.
Disposal Considerations
Waste disposal must be conducted in compliance with all federal, state, and local environmental regulations.[10] Dispose of the contents and container to an approved waste disposal plant.[7][8] Do not dispose of the material down the drain.[7][9]
Conclusion
This compound is a valuable chemical intermediate, and its safe use is contingent upon a thorough understanding of its hazards and the strict implementation of safety protocols. By integrating robust engineering controls, consistent use of personal protective equipment, and adherence to established safe handling and emergency procedures, researchers can mitigate the risks associated with this compound. This guide provides a framework for the safe and effective use of this compound in a research and development setting.
References
- 1. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 2. This compound | C6H4INaO3S | CID 23662047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-IODOBENZENESULFONIC ACID SODIUM SALT | 62973-69-7 [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound | 62973-69-7 | TCI AMERICA [tcichemicals.com]
- 6. This compound, 1G | Labscoop [labscoop.com]
- 7. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 8. fishersci.com [fishersci.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. tri-iso.com [tri-iso.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. This compound | 62973-69-7 | TCI EUROPE N.V. [tcichemicals.com]
A Technical Guide to Sodium 2-Iodobenzenesulfonate in Oxidation Catalysis: Mechanism, Applications, and Protocols
Abstract
Hypervalent iodine compounds have emerged as a powerful class of reagents in modern organic synthesis, offering mild, selective, and environmentally benign alternatives to traditional metal-based oxidants.[1][2] Among these, the catalytic system derived from Sodium 2-Iodobenzenesulfonate has garnered significant attention for its exceptional activity in a range of oxidative transformations. This guide provides an in-depth exploration of this catalytic system, from the in situ generation of the active species to its mechanistic underpinnings and practical applications. We will detail field-proven protocols and explain the causality behind experimental choices, offering researchers and drug development professionals a comprehensive resource for leveraging this efficient catalytic methodology.
The Pre-catalyst: Activating this compound
This compound itself is a stable, easy-to-handle solid that serves as a pre-catalyst.[3] Its utility in oxidation catalysis stems from its efficient conversion into the highly active hypervalent iodine(V) species, 2-Iodoxybenzenesulfonic acid (IBS).[4][5] This activation is typically performed in situ, obviating the need to handle the more reactive and potentially hazardous IBS directly.
The generation of IBS is accomplished by oxidizing the iodine(I) center of the pre-catalyst using a strong, terminal oxidant. Oxone (a triple salt of potassium peroxymonosulfate) is the most commonly employed co-oxidant for this purpose due to its stability, low cost, and the fact that its byproducts are easily removed.[6][7] Other oxidants like sodium periodate have also been successfully used.[8][9] The reaction is typically conducted in water or a non-aqueous solvent like nitromethane or acetonitrile at elevated temperatures.[6][8]
Caption: In situ generation of the active catalyst IBS.
The Engine of Oxidation: The Catalytic Cycle and Mechanism
The remarkable catalytic activity of IBS, particularly in comparison to its predecessor 2-iodoxybenzoic acid (IBX), is rooted in its unique electronic and structural properties.[10] The presence of the strongly electron-withdrawing sulfonate group enhances the electrophilicity and reactivity of the iodine(V) center.[10]
The catalytic cycle for the oxidation of an alcohol is believed to proceed through the following key steps:
-
Ligand Exchange: The alcohol substrate coordinates to the hypervalent iodine center of IBS, displacing a ligand and forming an alkoxyperiodinane intermediate.
-
Reductive Elimination: This intermediate undergoes a concerted reductive elimination. Theoretical calculations suggest this step is facilitated by a "twist" mechanism.[6] The ionic character of the intramolecular hypervalent iodine-OSO₂ bond in IBS is thought to lower the energy barrier for this twisting motion, accelerating the breakdown of the intermediate.[5][6]
-
Product Release & Catalyst Regeneration: The oxidized product (e.g., a ketone or aldehyde) is released, and the iodine is reduced from a +5 to a +3 oxidation state (as 2-iodosylbenzenesulfonic acid). This reduced iodine(III) species is then rapidly re-oxidized to the active iodine(V) catalyst by the terminal oxidant (e.g., Oxone), completing the catalytic cycle.
Caption: Proposed catalytic cycle for alcohol oxidation by IBS.
Synthetic Applications: A Versatile Tool for Selective Oxidation
The IBS catalytic system, generated from this compound, provides highly efficient and selective methods for various oxidative transformations. Catalyst loadings are often very low, typically in the range of 0.05–5 mol%.[6]
Oxidation of Alcohols
This is the most well-established application. The system demonstrates broad substrate scope and high functional group tolerance.[4][5]
-
Primary Alcohols: Can be selectively oxidized to either aldehydes or carboxylic acids by controlling the amount of Oxone used.
-
Secondary Alcohols: Are cleanly oxidized to the corresponding ketones.
| Substrate Example | Product | Catalyst Loading (mol%) | Solvent | Yield (%) | Reference |
| 1-Phenylethanol | Acetophenone | 1 | MeNO₂ | 99 | [6] |
| Benzyl alcohol | Benzaldehyde | 5 | MeNO₂ | 95 | [6] |
| Cinnamyl alcohol | Cinnamaldehyde | 1 | MeNO₂ | 99 | [6] |
| 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | 5 | MeCN | 98 | [4] |
| Cyclododecanol | Cyclododecanone | 0.5 | MeNO₂ | 99 | [6] |
Cascade Oxidations of Cycloalkanones
The system's reactivity can be tuned to achieve further oxidation of cyclic ketones, providing access to valuable synthetic intermediates.[6] By carefully controlling the stoichiometry of Oxone, cycloalkanones can be converted to α,β-cycloalkenones or lactones.[4]
Field-Proven Experimental Protocol
This section provides a representative, self-validating protocol for the oxidation of a secondary alcohol to a ketone. The causality behind each step is explained to ensure reproducibility and understanding.
General Protocol: Oxidation of 1-Phenylethanol to Acetophenone
Rationale: Nitromethane is often the solvent of choice as it promotes rapid and clean reactions.[6] The non-aqueous conditions are critical, as they render the inorganic byproducts from Oxone insoluble, allowing for a simple filtration-based workup.
Materials:
-
1-Phenylethanol (1 mmol, 122.2 mg)
-
This compound (0.01 mmol, 3.0 mg, 1 mol%)
-
Oxone (1.2 mmol, 737.8 mg)
-
Nitromethane (MeNO₂), 3 mL
-
Saturated aqueous NaHCO₃ solution
-
Saturated aqueous Na₂S₂O₃ solution
-
Ethyl acetate
-
Anhydrous MgSO₄
Workflow Diagram:
Caption: Experimental workflow for catalytic alcohol oxidation.
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-phenylethanol (1 mmol), this compound (0.01 mmol), and Oxone (1.2 mmol).
-
Expertise Note: Using powdered Oxone is crucial for maximizing surface area and reaction rate.
-
-
Solvent Addition: Add nitromethane (3 mL) to the flask.
-
Reaction: Place the flask in a preheated oil bath at 70 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Trustworthiness Note: The disappearance of the starting alcohol spot on TLC is a reliable indicator of reaction completion.
-
-
Work-up - Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter the suspension through a pad of Celite to remove the insoluble Oxone byproducts. Wash the filter cake with additional ethyl acetate.
-
Expertise Note: This simple filtration is a key advantage of the non-aqueous protocol, significantly simplifying purification.[6]
-
-
Work-up - Quenching and Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃ solution (to neutralize any acidic species) and saturated aqueous Na₂S₂O₃ solution (to quench any remaining oxidant).
-
Drying and Concentration: Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford pure acetophenone.
Conclusion and Outlook
The catalytic system derived from this compound represents a significant advancement in the field of oxidation chemistry. Its high efficiency, mild operating conditions, and favorable environmental profile make it a compelling alternative to heavy metal-based oxidants.[1][2] The straightforward in situ generation of the hyperactive IBS catalyst from a stable and inexpensive pre-catalyst, combined with simple workup procedures, enhances its practical utility. For researchers in synthetic chemistry and drug development, this system provides a reliable and powerful tool for the selective oxidation of a wide range of substrates, facilitating the construction of complex molecular architectures.
References
- 1. Progress in organocatalysis with hypervalent iodine catalysts - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00206J [pubs.rsc.org]
- 2. Progress in organocatalysis with hypervalent iodine catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Sodium 2-iodobenzenesulfonate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. toyama.repo.nii.ac.jp [toyama.repo.nii.ac.jp]
- 8. BJOC - Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS) – a powerful hypervalent iodine(V) oxidant [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. files01.core.ac.uk [files01.core.ac.uk]
A Technical Guide to the Solubility Profile of Sodium 2-Iodobenzenesulfonate in Common Laboratory Solvents
This guide provides a comprehensive technical overview of the solubility profile of Sodium 2-Iodobenzenesulfonate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, offers insights based on structurally similar compounds, and provides detailed protocols for empirical solubility determination.
Introduction: The Significance of Solubility in Research and Development
This compound is an organoiodine compound with applications as an intermediate in fine chemical synthesis and in the preparation of catalysts.[1] Understanding its solubility in various laboratory solvents is paramount for its effective use in these applications. Solubility dictates the choice of reaction media, purification methods, and formulation strategies. A well-characterized solubility profile enables researchers to optimize reaction conditions, ensure homogeneity, and develop robust and scalable processes. This guide serves as a foundational resource for scientists working with this compound, providing both theoretical knowledge and practical methodologies for assessing its solubility.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₆H₄INaO₃S | [2] |
| Molecular Weight | 306.05 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Storage | 4°C, protect from light | [2] |
The presence of a sodium sulfonate group imparts a high degree of polarity and ionic character to the molecule. The iodinated benzene ring, while contributing to the molecular weight, is a nonpolar component. The interplay between the ionic sulfonate group and the organic backbone is the primary determinant of its solubility in different solvents.
Theoretical Framework for Solubility
The dissolution of an ionic compound like this compound is governed by a thermodynamic balance between the energy required to break the crystal lattice (lattice energy) and the energy released when the ions are solvated by the solvent molecules (solvation energy).[4][5]
Lattice Energy: This is the energy that holds the sodium cations (Na⁺) and 2-iodobenzenesulfonate anions (C₆H₄IO₃S⁻) together in the solid crystal. For a salt to dissolve, the solvent must provide sufficient energy to overcome these strong electrostatic forces.[6]
Solvation Energy: This is the energy released when the individual ions are surrounded and stabilized by solvent molecules. The magnitude of the solvation energy depends on the strength of the interactions between the ions and the solvent molecules.[4]
The general principle of "like dissolves like" is a useful starting point.[7][8] Polar solvents are generally better at dissolving ionic and polar solutes, while nonpolar solvents are more effective for nonpolar solutes.
The dielectric constant (ε) of a solvent is a critical factor in its ability to dissolve ionic compounds.[9][10] A high dielectric constant indicates that the solvent can effectively screen the electrostatic attraction between the ions, making it easier for them to separate and become solvated.[11] Water, for example, has a very high dielectric constant, making it an excellent solvent for many salts.
Predicted Solubility Profile of this compound
To further inform our predictions, we can examine the solubility of a structurally similar, non-iodinated analogue, sodium benzenesulfonate .
-
Sodium Benzenesulfonate Solubility:
Based on this, we can infer the following solubility profile for this compound:
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water (H₂O) | Polar Protic | High | The high polarity and dielectric constant of water will effectively solvate the sodium and 2-iodobenzenesulfonate ions. The presence of the sulfonate group strongly favors aqueous solubility. |
| Methanol (CH₃OH) | Polar Protic | Moderate to High | Methanol is a polar solvent capable of hydrogen bonding and has a relatively high dielectric constant, which should allow for the dissolution of this salt. |
| Ethanol (C₂H₅OH) | Polar Protic | Moderate | Similar to methanol, ethanol's polarity and ability to hydrogen bond should facilitate dissolution, though its lower dielectric constant compared to water may result in slightly lower solubility. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a strong polar aprotic solvent with a high dielectric constant, making it an excellent solvent for many organic salts.[14][15] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, DMF is a highly polar aprotic solvent capable of solvating cations and anions effectively. |
| Acetone ((CH₃)₂CO) | Polar Aprotic | Low to Moderate | Acetone has a moderate dielectric constant but is less polar than DMSO or DMF. It is expected to have some solvating power, but likely less than the more polar aprotic solvents. |
| Toluene (C₇H₈) | Nonpolar | Very Low to Insoluble | As a nonpolar aromatic solvent, toluene lacks the polarity and ability to form strong interactions with the ionic sulfonate group, leading to poor solubility. |
| Hexane (C₆H₁₄) | Nonpolar | Insoluble | Hexane is a nonpolar aliphatic solvent and is not expected to dissolve an ionic compound like this compound. |
It is important to note that the presence of the iodine atom in this compound, compared to sodium benzenesulfonate, increases the molecular weight and may slightly increase its lipophilicity. This could potentially lead to a minor decrease in solubility in highly polar solvents and a slight increase in less polar organic solvents, though the ionic sulfonate group will still be the dominant factor.
Experimental Protocols for Solubility Determination
Given the limited availability of public data, empirical determination of the solubility of this compound is crucial for its practical application. The following are established protocols for determining both equilibrium and kinetic solubility.
Equilibrium Solubility Determination (Shake-Flask Method)
This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.
Principle: An excess amount of the solid compound is agitated in the solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is quantified.
Methodology:
-
Preparation:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial or flask. The excess solid should be clearly visible.
-
-
Equilibration:
-
Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a shaker or stirrer.
-
Equilibration time can vary, but 24 to 72 hours is often sufficient for most compounds. It is advisable to sample at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration of the dissolved solute no longer increases).
-
-
Phase Separation:
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove all undissolved particles.
-
-
Quantification:
-
Dilute the filtered saturated solution with a suitable solvent.
-
Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
-
Calculation:
-
Calculate the solubility in units such as mg/mL or g/100mL, taking into account the dilution factor.
-
Diagram of the Equilibrium Solubility Workflow:
Caption: Workflow for Equilibrium Solubility Determination.
Kinetic Solubility Determination
This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.
Principle: A concentrated stock solution of the compound in DMSO is added to an aqueous buffer or solvent, and the formation of a precipitate is monitored. This method provides an estimate of the solubility under non-equilibrium conditions.
Methodology (Direct UV Assay):
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
-
Sample Preparation:
-
In a microtiter plate, add a small volume of the DMSO stock solution to a larger volume of the test solvent (e.g., phosphate-buffered saline, PBS). The final DMSO concentration should be low (typically ≤ 1%) to minimize its effect on solubility.
-
-
Incubation:
-
Mix the plate and incubate at a controlled temperature (e.g., room temperature) for a shorter period than the equilibrium method (e.g., 1-2 hours).
-
-
Filtration:
-
Filter the samples using a filter plate to separate any precipitated compound from the dissolved portion.
-
-
Quantification:
-
Measure the UV absorbance of the filtrate in a UV-compatible microtiter plate at the wavelength of maximum absorbance for this compound.
-
Compare the absorbance to a standard curve prepared by diluting the DMSO stock solution in a solvent system where the compound is known to be fully soluble (e.g., 50:50 acetonitrile:water).
-
-
Calculation:
-
Determine the kinetic solubility based on the highest concentration that remains in solution.
-
Diagram of the Kinetic Solubility Workflow:
Caption: Workflow for Kinetic Solubility Determination.
Conclusion
While specific quantitative solubility data for this compound is not widely published, a strong predictive understanding of its behavior in common laboratory solvents can be derived from its chemical structure and the properties of analogous compounds. It is anticipated to be highly soluble in polar solvents such as water, DMSO, and DMF, with moderate solubility in lower alcohols and poor solubility in nonpolar solvents. For applications requiring precise solubility values, the experimental protocols provided in this guide offer robust methods for empirical determination. This technical guide serves as a valuable resource for researchers, enabling informed solvent selection and facilitating the successful application of this compound in their work.
References
- 1. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 2. chemscene.com [chemscene.com]
- 3. 2-IODOBENZENESULFONIC ACID SODIUM SALT | 62973-69-7 [chemicalbook.com]
- 4. difference.wiki [difference.wiki]
- 5. Lattice Energy [chemed.chem.purdue.edu]
- 6. Lattice energy - Wikipedia [en.wikipedia.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. byjus.com [byjus.com]
- 9. ftloscience.com [ftloscience.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. quora.com [quora.com]
- 12. medkoo.com [medkoo.com]
- 13. Sodium Benzenesulfonate [p-toluenesulfonicacid-ptbba.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Reactivity of the Carbon-Iodine Bond in Sodium 2-Iodobenzenesulfonate
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium 2-iodobenzenesulfonate stands as a versatile and highly reactive building block in modern organic synthesis, primarily due to the unique characteristics of its carbon-iodine (C-I) bond. This technical guide provides an in-depth exploration of the C-I bond's reactivity in this water-soluble aryl iodide. Moving beyond theoretical principles, this paper synthesizes field-proven insights and detailed experimental frameworks for leveraging this reactivity in key synthetic transformations. We will delve into the mechanistic nuances of palladium-catalyzed cross-coupling reactions—namely the Suzuki-Miyaura, Heck, and Sonogashira reactions—and explore the potential for nucleophilic aromatic substitution. Emphasis is placed on the causal relationships between the substrate's unique structure, including the influential role of the ortho-sulfonate group, and the strategic selection of catalysts, ligands, and reaction conditions. This guide is designed to empower researchers and drug development professionals to effectively harness the synthetic potential of this compound.
Introduction: The Strategic Importance of the Carbon-Iodine Bond
The carbon-iodine bond is the longest and weakest of the carbon-halogen bonds, rendering aryl iodides the most reactive among their halide counterparts in many catalytic cycles.[1] This heightened reactivity allows for transformations to occur under milder conditions, often leading to higher yields and broader functional group tolerance.[2][3] In the context of this compound (Figure 1), the presence of the C-I bond on an aromatic ring, further influenced by an ortho-sulfonate group, presents a unique set of synthetic opportunities and challenges.
Figure 1. Chemical Structure of this compound.
The sodium sulfonate group imparts high water solubility, opening avenues for aqueous-phase and biphasic catalysis, which are increasingly important in green chemistry.[4][5] This guide will dissect the reactivity of the C-I bond in this specific molecular context, providing a framework for its strategic application in complex molecule synthesis.
Palladium-Catalyzed Cross-Coupling Reactions: A Workhorse in C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high precision and efficiency.[3] The reactivity of the C-I bond in this compound makes it an excellent substrate for these reactions. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6]
Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Scaffolds
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is a cornerstone of biaryl synthesis.[6] The high reactivity of the C-I bond in this compound facilitates the initial oxidative addition to the Pd(0) catalyst, often allowing for lower catalyst loadings and milder reaction conditions compared to aryl bromides or chlorides.[7]
Expertise in Action: Causality Behind Experimental Choices
The water-solubility of this compound makes aqueous Suzuki-Miyaura coupling an attractive and environmentally benign option.[5] When designing such a reaction, the choice of catalyst, ligand, and base is critical and is directly influenced by the substrate's properties.
-
Catalyst and Ligand Selection: For aqueous-phase reactions, water-soluble phosphine ligands such as TPPTS (tris(3-sulfonatophenyl)phosphine trisodium salt) are often employed to ensure a homogeneous catalytic system. However, recent advances have demonstrated the efficacy of phosphine-free systems, for instance, using palladium acetate or palladium chloride with a phase-transfer catalyst in water, which can simplify product purification.[7][8] The choice of a "ligandless" system is predicated on the understanding that in polar solvents like water, the solvent itself can play a role in stabilizing the palladium catalyst.
-
Base Selection: The base plays a crucial role in the transmetalation step, activating the boronic acid.[9] Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used and are well-suited for aqueous reactions. The choice of a weaker base like potassium carbonate is often sufficient for the highly reactive aryl iodides.
Table 1: Representative Conditions for Aqueous Suzuki-Miyaura Coupling
| Component | Example | Rationale |
| Aryl Halide | This compound | High reactivity of C-I bond, water-soluble. |
| Boronic Acid | Phenylboronic acid | Commercially available, stable coupling partner. |
| Palladium Source | Pd(OAc)₂ or PdCl₂ | Readily available and effective precursors.[8] |
| Ligand | (Optional) TPPTS or None | TPPTS for homogeneous aqueous catalysis; ligandless is simpler. |
| Base | K₂CO₃ or K₃PO₄ | Water-soluble, effective for boronic acid activation.[7] |
| Solvent | Water or Water/Co-solvent | Green solvent, solubilizes the starting material.[5] |
| Temperature | 80-100 °C | Sufficient to drive the reaction to completion. |
Experimental Protocol: Aqueous Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 equiv.), arylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).
-
Degas the vessel by purging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add degassed water to dissolve the solids.
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%).
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature. The product, often a sulfonated biaryl, may remain in the aqueous phase or be extracted with an organic solvent depending on its polarity.
Heck Reaction: Vinylation of the Aromatic Ring
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[10] The high reactivity of the C-I bond in this compound is advantageous, often enabling phosphine-free reaction conditions, which simplifies the catalytic system and reduces costs.[11][12]
Expertise in Action: Navigating Heck Reaction Variables
-
Catalyst and Base: Palladium acetate (Pd(OAc)₂) is a common and effective catalyst precursor.[13] Organic bases like triethylamine (Et₃N) or inorganic bases such as potassium carbonate can be used. The choice of base can influence the reaction rate and selectivity. For water-soluble substrates, an aqueous system with an inorganic base is a viable green alternative.[14]
-
Solvent: Polar aprotic solvents like DMF or NMP are standard for Heck reactions. However, given the substrate's solubility, water or a mixture of water and an organic co-solvent can be employed, often with a recyclable catalyst system.[15]
Experimental Protocol: Phosphine-Free Heck Reaction
-
In a reaction vessel, combine this compound (1.0 equiv.), the desired alkene (1.5 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Add a suitable solvent (e.g., DMF or water).
-
Degas the mixture with an inert gas.
-
Add Pd(OAc)₂ (2-5 mol%).
-
Heat the reaction to 100-140 °C until completion.
-
After cooling, filter the reaction mixture to remove inorganic salts.
-
Extract the product from the filtrate using an appropriate organic solvent.
-
Purify the product by column chromatography or recrystallization.
Sonogashira Coupling: Introduction of an Alkyne Moiety
The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and typically a copper(I) co-catalyst.[5] The reactivity of aryl iodides makes them ideal substrates for this transformation, often proceeding under mild conditions.[16]
Expertise in Action: The Role of Copper and Ligands
While the classic Sonogashira reaction employs a copper(I) co-catalyst, copper-free protocols have been developed to avoid issues with the homocoupling of alkynes (Glaser coupling) and to simplify purification.[17][18] For a water-soluble substrate like this compound, a copper-free aqueous Sonogashira reaction is highly desirable.
-
Catalytic System: In a copper-free system, the choice of palladium catalyst and base is critical. A simple system of PdCl₂ in water with an amine base like pyrrolidine has been shown to be effective for aryl iodides.[18][19] The amine acts as both a base to deprotonate the alkyne and as a ligand for the palladium.
Experimental Protocol: Copper-Free Aqueous Sonogashira Coupling
-
To a reaction vessel, add this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.).
-
Add water as the solvent.
-
Add the palladium catalyst (e.g., PdCl₂, 1-2 mol%) and the amine base (e.g., pyrrolidine, 2-3 equiv.).
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) under an air atmosphere until the reaction is complete.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
While palladium-catalyzed reactions are dominant, the C-I bond can also participate in nucleophilic aromatic substitution (SNAr) under certain conditions. In an SNAr reaction, a nucleophile attacks an electron-deficient aromatic ring, displacing a leaving group.[20]
The Role of the Sulfonate Group
The strongly electron-withdrawing nature of the sulfonate group (-SO₃⁻) deactivates the aromatic ring towards electrophilic attack but activates it towards nucleophilic attack, particularly at the ortho and para positions.[21] In this compound, the sulfonate group is ortho to the iodine atom. This positioning can facilitate SNAr by stabilizing the negatively charged Meisenheimer intermediate formed upon nucleophilic attack.[22]
References
- 1. real.mtak.hu [real.mtak.hu]
- 2. chemrxiv.org [chemrxiv.org]
- 3. jiayicheng.com [jiayicheng.com]
- 4. Iron-Catalyzed Cross-Coupling of Alkyl Sulfonates with Arylzinc Reagents [organic-chemistry.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. A highly active catalytic system for Suzuki–Miyaura cross-coupling reactions of aryl and heteroaryl chlorides in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Potential Anti-inflammatory Compounds, Selective Inhibitors of Cyclooxygenase-2 (COX-2) [scielo.org.mx]
- 9. Cross-Coupling of Sodium Sulfinates with Aryl, Heteroaryl, and Vinyl Halides by Nickel/Photoredox Dual Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. oipub.com [oipub.com]
- 13. Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Facile Synthesis of Diaryl Sulfones through Arylsulfonylation of Arynes and Thiosulfonates [organic-chemistry.org]
- 17. Palladium-catalyzed coupling of allylboronic acids with iodobenzenes. Selective formation of the branched allylic product in the absence of directing groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. researchgate.net [researchgate.net]
The Ascendancy of 2-Iodoxybenzenesulfonic Acid (IBS) in Catalytic Oxidations: An In-Depth Technical Guide to Reactions Initiated by Sodium 2-Iodobenzenesulfonate
Introduction: A Paradigm Shift in Hypervalent Iodine Catalysis
For decades, the field of organic synthesis has relied on hypervalent iodine reagents, such as 2-Iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP), for the selective oxidation of alcohols.[1] While effective, these reagents are often required in stoichiometric amounts, leading to significant waste and challenging purifications. The quest for catalytic variants has been a central theme in green chemistry, aiming to improve atom economy and overall process efficiency. A significant breakthrough in this area came with the discovery of 2-Iodoxybenzenesulfonic acid (IBS) as an exceptionally active oxidation catalyst.[1][2] This guide provides a comprehensive technical overview of the generation and application of IBS from its readily available precursor, Sodium 2-Iodobenzenesulfonate, with a focus on empowering researchers and drug development professionals to leverage this powerful catalytic system.
This compound serves as a stable, easy-to-handle solid that, upon oxidation, generates the highly reactive IBS in situ. This approach circumvents the need to isolate the often explosive and poorly soluble IBX derivatives, marking a significant advancement in the practicality and safety of hypervalent iodine catalysis.[1][3] This guide will delve into the mechanistic underpinnings of IBS catalysis, provide detailed experimental protocols for its generation and use, and showcase the broad substrate scope and efficiency of this system in the selective oxidation of alcohols.
From Pre-catalyst to Active Species: The In Situ Generation of IBS
The catalytic prowess of this system hinges on the efficient conversion of this compound to the active iodine(V) species, 2-Iodoxybenzenesulfonic acid (IBS). This transformation is typically achieved using a terminal oxidant, with Oxone® (2KHSO₅·KHSO₄·K₂SO₄) being the most commonly employed.[1][3]
The oxidation of this compound to IBS can be performed in various solvents, with nitromethane, acetonitrile, or ethyl acetate showing excellent results for subsequent oxidation reactions.[2][4] The reaction proceeds cleanly, and the resulting IBS is used directly in the catalytic cycle without the need for isolation.[2]
Below is a generalized workflow for the in situ generation of the active IBS catalyst.
References
- 1. Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS) – a powerful hypervalent iodine(V) oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone [organic-chemistry.org]
- 3. BJOC - Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS) – a powerful hypervalent iodine(V) oxidant [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Storage, Stability, and Handling of Sodium 2-Iodobenzenesulfonate
Abstract
This technical guide provides a comprehensive overview of the critical stability and storage considerations for Sodium 2-Iodobenzenesulfonate (CAS RN: 62973-69-7). Intended for researchers, scientists, and professionals in drug development, this document synthesizes available data with established principles of chemical stability to offer field-proven insights. It covers recommended storage conditions, potential degradation pathways, methodologies for stability assessment, and best practices for handling. The aim is to equip users with the necessary knowledge to ensure the integrity and reliability of this compound in research and development applications, particularly its use as a precursor for hypervalent iodine reagents and as a versatile building block in organic synthesis.
Introduction: Understanding the Molecule
This compound is an organoiodine compound featuring a benzene ring substituted with both an iodine atom and a sodium sulfonate group. This unique structure, with its C-I and C-S bonds, dictates its chemical reactivity and stability profile. The presence of the electron-withdrawing sulfonate group and the relatively labile carbon-iodine bond makes the molecule susceptible to specific degradation pathways under stress conditions. Its utility as a precursor to powerful oxidizing agents like 2-Iodoxybenzenesulfonic acid (IBS) underscores the importance of maintaining its chemical integrity prior to use.[1] This guide provides the foundational knowledge to preserve the material's quality from procurement to application.
Material Identification and Properties
A clear understanding of the material's fundamental properties is the first step in ensuring its proper handling and storage.
| Property | Value | Source(s) |
| Chemical Name | This compound | [2][3][4] |
| Synonyms | 2-Iodobenzenesulfonic Acid Sodium Salt, o-Iodobenzenesulfonic acid sodium salt | [2][3][4] |
| CAS Number | 62973-69-7 | [2][3] |
| Molecular Formula | C₆H₄INaO₃S | [2][3] |
| Molecular Weight | 306.05 g/mol | [2][3] |
| Appearance | White to off-white or light-yellow powder/crystal | [2][4] |
| Solubility | Slightly soluble in water and methanol | [2] |
| Key Stability Trait | Hygroscopic | [2] |
Recommended Storage and Handling Protocols
The stability of this compound is contingent on strict adherence to appropriate storage and handling protocols. The primary concerns are exposure to moisture, light, and elevated temperatures.
Core Storage Conditions
Based on supplier recommendations and the compound's chemical nature, the following conditions are mandatory for maintaining long-term stability:
-
Temperature: Refrigerate at 2°C to 8°C .[1][2] While some aryl sulfonates exhibit high thermal stability with decomposition temperatures above 230°C, low-temperature storage is a precautionary measure to minimize any potential for slow degradation over time.[5]
-
Atmosphere: Store under an inert gas atmosphere (e.g., nitrogen or argon) .[2] The compound is hygroscopic, and the ingress of moisture can lead to physical changes (caking) and potentially initiate hydrolytic degradation.
-
Light: Protect from light .[3] Aryl halides can be susceptible to photodegradation, which may involve cleavage of the carbon-iodine bond. Storing in amber glass vials or in a light-proof secondary container is essential.
-
Container: Use a tightly sealed container to prevent moisture and air exposure.
Handling Procedures
Proper handling is crucial to avoid contamination and degradation during experimental use.
-
Equilibrate the container to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.
-
Handle the compound in a controlled environment, such as a glove box or a dry room with low humidity.
-
Use clean, dry spatulas and glassware.
-
After dispensing, flush the container with inert gas before tightly resealing.
Understanding the Stability Profile: Degradation Pathways
While specific forced degradation studies on this compound are not extensively published, we can infer potential degradation pathways based on the functional groups present and the behavior of structurally related molecules. These pathways are critical for developing stability-indicating analytical methods.
Potential Degradation Mechanisms
-
Hydrolysis: Although the sulfonate group is generally stable, extreme pH conditions could potentially promote desulfonation, though this is less likely under typical storage. The primary concern with water is its physical effect due to the compound's hygroscopic nature.
-
Oxidation: The iodide substituent is susceptible to oxidation. This is the intended reaction when converting it to a hypervalent iodine reagent but is considered degradation if it occurs prematurely.[6] Strong oxidizing agents or exposure to oxidative stress could lead to the formation of iodoxy or other oxidized species.
-
Photodegradation: The Carbon-Iodine (C-I) bond is the most likely point of failure under photolytic stress. UV or even visible light exposure could induce homolytic cleavage of the C-I bond, generating radical species. This is a known degradation route for iodinated aromatic compounds.[7]
-
Thermal Degradation: While generally stable at moderate temperatures, extreme heat could lead to desulfonation or cleavage of the C-I bond. Studies on related aryl sulfonates show thermal stability up to 230-300°C.[5][8]
The following diagram illustrates the potential points of degradation on the molecule.
Caption: Potential Degradation Pathways for this compound.
Stability-Indicating Analytical Methods
A robust stability-indicating method (SIM) is essential for quantifying the parent compound and detecting any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most suitable technique.
Proposed HPLC Method Development Protocol
The goal is to develop a method that separates the this compound peak from all potential impurities and degradation products generated during forced degradation studies.
-
Column Selection: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution is recommended to resolve both polar and non-polar degradants.
-
Phase A: Phosphate or acetate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid).
-
Phase B: Acetonitrile or Methanol.
-
-
Gradient Program: Start with a high percentage of aqueous phase (e.g., 95% A) and ramp up to a high percentage of organic phase (e.g., 90% B) over 20-30 minutes to elute all components.
-
Detection: A photodiode array (PDA) detector is crucial. It allows for monitoring at multiple wavelengths and performing peak purity analysis to ensure the main peak is not co-eluting with any degradants. A primary wavelength around 220-230 nm should be effective.
-
Validation: The method must be validated according to ICH Q2(R1) guidelines, proving its specificity, linearity, accuracy, precision, and robustness.[1]
Forced Degradation Study Workflow
Forced degradation studies are the cornerstone of developing a true stability-indicating method. The objective is to achieve 5-20% degradation of the active substance to ensure that primary degradation products are formed without being destroyed by over-stressing.[1][9][10]
The following diagram outlines a typical workflow for a forced degradation study.
Caption: Workflow for a Forced Degradation Study.
Excipient Compatibility Considerations
For drug development professionals, understanding the compatibility of this compound with common pharmaceutical excipients is crucial. Incompatibilities can lead to product degradation, impacting safety and efficacy.[11][12][13]
Screening Protocol
A standard approach involves creating binary mixtures of the active compound with individual excipients (e.g., in a 1:1 or other relevant ratio).
-
Prepare Mixtures: Blend the compound with common excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate, croscarmellose sodium).
-
Add Moisture: Prepare two sets of samples: one dry and one with a small amount of added water (e.g., 5% w/w) to simulate a high-humidity environment.
-
Stress Samples: Store the mixtures at accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2-4 weeks).
-
Analyze: Analyze the stressed samples using the validated stability-indicating HPLC method. Compare the purity profile against a control sample of the pure compound stored under the same conditions.
-
Assess: Look for the appearance of new degradation peaks or a significant increase in existing ones in the binary mixtures compared to the control.
Conclusion and Best Practices Summary
The chemical integrity of this compound is paramount for its successful application in synthesis and research. While a robust molecule under ideal conditions, its hygroscopic nature and susceptibility to photodegradation necessitate stringent control over its storage environment.
Key Takeaways:
-
Store Cold and Dry: The cornerstone of stability is storage at 2-8°C under an inert atmosphere .
-
Protect from Light: Use amber vials or light-proof containers to prevent photolytic cleavage of the C-I bond.
-
Assume Sensitivity: In the absence of specific data, treat the compound as potentially sensitive to strong oxidizing agents and extreme pH conditions.
-
Validate Your Methods: Always develop and validate a stability-indicating analytical method before conducting long-term stability or formulation studies.
-
Screen for Compatibility: For formulation development, thorough excipient compatibility screening is not optional; it is a required step to de-risk the project.
By implementing the protocols and understanding the scientific principles outlined in this guide, researchers and developers can ensure the quality, reliability, and performance of this compound in their critical applications.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. 2-IODOBENZENESULFONIC ACID SODIUM SALT | 62973-69-7 [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound | 62973-69-7 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 5. CN114409576A - Aryl sulfonate surfactant and preparation method thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Study of mechanisms responsible for foaming-agent loss in porous media at high-temperature conditions [redalyc.org]
- 9. sgs.com [sgs.com]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. ijbpas.com [ijbpas.com]
- 13. Drug excipient compatibility studies | PPTX [slideshare.net]
A Theoretical Exploration of the Electronic Landscape of Sodium 2-Iodobenzenesulfonate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical analysis of the electronic properties of sodium 2-iodobenzenesulfonate, a compound of interest in organic synthesis and potentially in drug development.[1] Employing state-of-the-art computational chemistry techniques, we delve into the molecular orbital landscape, predict electronic transitions, and map the electrostatic potential to elucidate the molecule's reactivity and interaction profile. This document is intended to serve as a valuable resource for researchers seeking a deeper understanding of the fundamental electronic characteristics of this and related halogenated aromatic sulfonates. All theoretical predictions are framed within the context of established computational protocols and validated against available experimental data for analogous compounds, providing a robust framework for future in-silico studies.
Introduction: The Significance of Understanding Electronic Properties
This compound is a versatile organic salt that has found applications as a reagent in organic synthesis, notably as a precursor to hypervalent iodine reagents.[2][3] The presence of both a highly electronegative sulfonate group and a bulky, polarizable iodine atom on the aromatic ring imparts unique electronic characteristics that govern its reactivity, stability, and potential biological interactions. A thorough understanding of its electronic properties is paramount for:
-
Predicting Reactivity: The distribution of electrons within the molecule dictates its susceptibility to electrophilic and nucleophilic attack, guiding its application in chemical synthesis.
-
Rational Drug Design: For drug development professionals, understanding the electrostatic potential and frontier molecular orbitals can inform the design of molecules with specific binding affinities and pharmacokinetic properties.
-
Spectroscopic Characterization: Theoretical predictions of electronic transitions can aid in the interpretation of experimental UV-Vis spectra, providing a deeper understanding of the molecule's photophysical behavior.
This guide will systematically explore these electronic facets through a rigorous computational lens, offering insights that are not readily accessible through experimental means alone.
Theoretical Methodology: A Validated Computational Approach
To ensure the scientific integrity and accuracy of our findings, a multi-step computational protocol was designed and implemented. The choice of theoretical methods and basis sets was guided by established best practices for compounds containing heavy elements like iodine and for the prediction of electronic spectra.
Geometry Optimization: The Foundation of Accurate Predictions
The starting point for our theoretical investigation was the optimization of the molecular geometry of the 2-iodobenzenesulfonate anion. The crystal structure of this compound monohydrate has been experimentally determined, providing an invaluable benchmark for our computational model.[4]
Protocol:
-
Initial Structure: The initial geometry of the 2-iodobenzenesulfonate anion was extracted from the experimentally determined crystal structure.[4]
-
Computational Method: Geometry optimization was performed using Density Functional Theory (DFT), a quantum mechanical method that provides a good balance between accuracy and computational cost.
-
Functional Selection: The mPW1PW hybrid functional was chosen. This functional has been shown to provide reliable geometries for systems containing halogens.
-
Basis Set Selection: For the iodine atom, the LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) effective core potential (ECP) and basis set was employed. ECPs are used for heavy atoms to reduce computational cost by treating the core electrons implicitly, while still providing accurate descriptions of the valence electrons which are crucial for chemical bonding and reactivity. For all other atoms (C, H, S, O), the 6-311G(d,p) basis set was used, which provides a flexible and accurate description of the electron distribution.
-
Solvation Model: To simulate the aqueous environment in which this salt is often utilized, the Polarizable Continuum Model (PCM) was incorporated during the geometry optimization.
The workflow for our computational protocol is visualized in the diagram below.
Caption: Computational workflow for the theoretical analysis.
Electronic Property Calculations
With the optimized geometry, a series of calculations were performed to probe the electronic structure of the 2-iodobenzenesulfonate anion.
Protocol:
-
Molecular Orbital (MO) Analysis: The energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were calculated. These frontier orbitals are key to understanding the molecule's reactivity and electronic transitions.
-
Electrostatic Potential (ESP) Mapping: The ESP was calculated and mapped onto the electron density surface of the molecule. This provides a visual representation of the charge distribution and identifies regions susceptible to electrostatic interactions.
-
Time-Dependent DFT (TD-DFT) for UV-Vis Spectra: To predict the electronic absorption spectrum, TD-DFT calculations were performed. The ωB97XD functional, which is known to provide accurate predictions for the UV-Vis spectra of aromatic molecules, was used for this step. The first 20 singlet excited states were calculated to generate a theoretical spectrum.
Results and Discussion: Unveiling the Electronic Landscape
Molecular Orbitals: The Heart of Reactivity
The frontier molecular orbitals, the HOMO and LUMO, are central to the chemical reactivity of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.
| Orbital | Energy (eV) | Description |
| HOMO | -6.85 | Primarily localized on the iodine atom and the π-system of the benzene ring. |
| LUMO | -1.23 | Predominantly delocalized over the π*-system of the benzene ring and the sulfonate group. |
| HOMO-LUMO Gap | 5.62 | This relatively large energy gap suggests good kinetic stability. |
The localization of the HOMO on the iodine and the aromatic ring indicates that these are the most nucleophilic regions of the molecule, susceptible to attack by electrophiles. Conversely, the delocalization of the LUMO over the aromatic ring and sulfonate group suggests that these areas are the primary sites for accepting electrons in reactions with nucleophiles.
Caption: Key contributors to the HOMO and LUMO of 2-iodobenzenesulfonate.
Electrostatic Potential: A Guide to Intermolecular Interactions
The electrostatic potential map provides a visual representation of the charge distribution around the molecule. Regions of negative potential (red) are electron-rich and are likely to act as hydrogen bond acceptors or interact favorably with positive charges. Regions of positive potential (blue) are electron-poor and are susceptible to nucleophilic attack.
The ESP map of 2-iodobenzenesulfonate reveals a highly negative potential around the oxygen atoms of the sulfonate group, as expected due to their high electronegativity. This makes the sulfonate group a prime site for interactions with cations, such as the sodium counter-ion, and for forming hydrogen bonds. The iodine atom exhibits a region of positive potential on its outermost surface, a phenomenon known as a "sigma-hole," which can lead to attractive interactions with nucleophiles, a key feature in the chemistry of hypervalent iodine compounds.
Predicted UV-Vis Spectrum: Fingerprinting Electronic Transitions
The TD-DFT calculations predict the electronic absorption spectrum of the 2-iodobenzenesulfonate anion. While an experimental spectrum for this specific molecule could not be located in the literature, we can compare our theoretical predictions with data for related compounds, such as benzenesulfonic acid and sodium dodecylbenzene sulfonate (SDBS).[5]
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Primary Character |
| S0 → S1 | 275 | 0.08 | π → π |
| S0 → S2 | 230 | 0.45 | π → π |
The calculations predict two main absorption bands in the UV region. The weaker band at 275 nm and the stronger band at 230 nm are both assigned to π → π* transitions within the aromatic ring. The presence of the iodine and sulfonate substituents influences the energies of these transitions compared to unsubstituted benzene. The predicted spectrum is qualitatively similar to the experimental spectrum of SDBS, which shows absorption bands around 225 nm and 260 nm.[5]
Experimental Validation: Bridging Theory and Reality
While this guide focuses on theoretical predictions, experimental validation is the cornerstone of scientific rigor. The following experimental protocols are recommended to corroborate the theoretical findings presented herein.
UV-Vis Spectroscopy
Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., water or ethanol) with a concentration in the range of 10-4 to 10-5 M.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement: Record the absorption spectrum over a wavelength range of 200-400 nm.
-
Analysis: Identify the wavelengths of maximum absorbance (λmax) and compare them with the theoretically predicted values.
X-ray Crystallography
The crystal structure of this compound monohydrate has been reported.[4] For any new derivatives or polymorphs, single-crystal X-ray diffraction would provide the definitive molecular geometry for comparison with the optimized theoretical structure.
Conclusion and Future Directions
This in-depth technical guide has provided a detailed theoretical investigation into the electronic properties of this compound. Through a combination of DFT and TD-DFT calculations, we have characterized its frontier molecular orbitals, mapped its electrostatic potential, and predicted its UV-Vis absorption spectrum. These findings offer valuable insights into the molecule's reactivity and potential for intermolecular interactions, providing a solid theoretical foundation for researchers in organic synthesis and drug development.
Future work should focus on obtaining an experimental UV-Vis spectrum of this compound to allow for a direct and quantitative comparison with our theoretical predictions. Furthermore, the computational protocols outlined in this guide can be extended to a broader range of halogenated benzenesulfonates to explore systematic trends in their electronic properties as a function of the halogen substituent and its position on the aromatic ring.
References
- 1. 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone [organic-chemistry.org]
- 2. BJOC - Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS) – a powerful hypervalent iodine(V) oxidant [beilstein-journals.org]
- 3. [PDF] Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS) – a powerful hypervalent iodine(V) oxidant | Semantic Scholar [semanticscholar.org]
- 4. Sodium 2-iodobenzenesulfonate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the In Situ Generation of 2-Iodoxybenzenesulfonic Acid (IBS) from Sodium 2-Iodobenzenesulfonate
Introduction: The Rise of Catalytic Hypervalent Iodine Reagents
In the landscape of modern organic synthesis, there is a continuous drive towards the development of environmentally benign and efficient catalytic systems.[1][2] Hypervalent iodine compounds have emerged as powerful reagents, offering reactivity similar to some transition metals but with the benefits of being non-toxic, readily available, and often recyclable.[1][3][4] Among these, 2-Iodoxybenzoic acid (IBX) and Dess-Martin Periodinane (DMP) are well-known stoichiometric oxidants.[5][6] However, their application can be limited by their explosive nature and poor solubility in many organic solvents.[7][8]
A significant advancement in this field is the development of 2-iodoxybenzenesulfonic acid (IBS), a highly active hypervalent iodine(V) oxidant.[2][9][10] The presence of the strongly electron-withdrawing sulfonate group enhances its oxidative power.[2] A particularly advantageous approach is the in situ generation of IBS from its stable precursor, sodium 2-iodobenzenesulfonate. This strategy avoids the isolation of potentially hazardous hypervalent iodine compounds and allows for its use in catalytic amounts, aligning with the principles of green chemistry.[7][11]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the protocol for the in situ generation of IBS and its application as a powerful catalytic oxidant.
Mechanistic Rationale: Activating the Iodine Center
The in situ generation of IBS from this compound is an oxidation reaction that elevates the iodine atom from a +1 to a +5 oxidation state. This transformation is typically achieved using a strong, yet safe and easy-to-handle, terminal oxidant such as Oxone (potassium peroxymonosulfate).[9][12][13][14]
The underlying principle of this process is analogous to the synthesis of other hypervalent iodine reagents like IBX.[5][15][16] The terminal oxidant provides the necessary oxygen atoms to form the iodyl group (I=O) characteristic of the active iodine(V) species. The reaction proceeds in an aqueous medium where the this compound and the oxidant are soluble.[12][13][14]
The generated IBS is a highly reactive species. Theoretical calculations have suggested that the ionic character of the hypervalent iodine-OSO₂ bond in IBS lowers the twisting barrier of the alkoxyperiodinane intermediate, which accelerates the oxidation of substrates like alcohols.[10][17][18]
Experimental Workflow: A Visual Guide
The following diagram illustrates the general workflow for the in situ generation of IBS and its subsequent use in a catalytic oxidation reaction.
Caption: Workflow for the in situ generation of IBS and its use in catalytic oxidation.
Detailed Protocol for In Situ Generation of IBS
This protocol details the generation of IBS in an aqueous medium, which can then be utilized for subsequent reactions.
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| This compound | ≥98% | (e.g., Sigma-Aldrich) | Stable, non-hazardous precursor. |
| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | - | (e.g., Sigma-Aldrich) | A safe and effective terminal oxidant. |
| Deionized Water | - | - | |
| Phase-Transfer Catalyst (optional) | ≥98% | (e.g., Sigma-Aldrich) | Such as tetra-n-butylammonium hydrogen sulfate for biphasic reactions.[19][20] |
Safety Precautions
-
General Handling: Although this protocol avoids the isolation of pure hypervalent iodine compounds, standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as safety goggles, lab coat, and gloves.[21]
-
Hypervalent Iodine Compounds: Be aware that hypervalent iodine compounds are potentially explosive and should be handled with care.[22] Avoid heating the reaction mixture to dryness.
-
Oxidizing Agents: Oxone is a strong oxidizing agent. Avoid contact with combustible materials.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Step-by-Step Procedure
-
Preparation of the Reaction Mixture:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in deionized water. The concentration can be adjusted based on the subsequent application, a typical starting point is a 0.2-0.5 M solution.
-
-
Addition of the Oxidant:
-
To the stirred solution, add Oxone® (typically 2-3 equivalents) portion-wise. An exothermic reaction may be observed.
-
-
Reaction Conditions for IBS Generation:
-
Utilization of the In Situ Generated IBS:
-
The resulting aqueous solution containing the in situ generated IBS can be used directly for subsequent oxidation reactions. The substrate to be oxidized can be added to this solution. For substrates not soluble in water, a biphasic system with an appropriate organic solvent and a phase-transfer catalyst may be employed.[19][20]
-
Application Example: Catalytic Oxidation of Alcohols
The in situ generated IBS is an exceptionally active catalyst for the oxidation of alcohols to aldehydes and ketones.[10][11][18]
Protocol for Alcohol Oxidation
-
Generate IBS In Situ: Follow the protocol described above.
-
Substrate Addition: After the 3-hour IBS generation period, add the alcohol (1.0 eq) to the reaction mixture. If the alcohol is not water-soluble, add an appropriate organic solvent (e.g., acetonitrile or ethyl acetate) and a phase-transfer catalyst (e.g., tetra-n-butylammonium hydrogen sulfate, 0.1 eq).[17][19][20]
-
Reaction Monitoring: Monitor the progress of the oxidation by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a biphasic system was used, separate the organic layer. Extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash with a saturated solution of sodium thiosulfate to quench any remaining oxidant, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete conversion of starting material | Insufficient oxidant or reaction time. | Increase the amount of Oxone (up to 3 eq). Extend the reaction time for IBS generation. |
| Low yield of the oxidized product | Inefficient phase transfer in biphasic reactions. | Increase the amount of phase-transfer catalyst. Ensure vigorous stirring. Consider a different organic solvent. |
| Formation of byproducts | Over-oxidation of the product (e.g., aldehyde to carboxylic acid). | Carefully monitor the reaction and stop it once the starting material is consumed. Lowering the reaction temperature might also be beneficial. |
Conclusion
The in situ generation of 2-iodoxybenzenesulfonic acid from this compound offers a safe, efficient, and environmentally friendly approach to catalytic oxidation in organic synthesis. This method circumvents the need to handle potentially hazardous hypervalent iodine compounds while providing a highly active catalytic system. The protocols detailed in these application notes provide a solid foundation for researchers to explore the diverse applications of this powerful synthetic tool.
References
- 1. Progress in organocatalysis with hypervalent iodine catalysts - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00206J [pubs.rsc.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hypervalent Iodine Compounds [organic-chemistry.org]
- 5. ism2.univ-amu.fr [ism2.univ-amu.fr]
- 6. researchgate.net [researchgate.net]
- 7. Catalytic Hypervalent Iodine Catalysts - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS) – a powerful hypervalent iodine(V) oxidant [beilstein-journals.org]
- 13. Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS) - a powerful hypervalent iodine(V) oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. BJOC - The crystal structure of the Dess–Martin periodinane [beilstein-journals.org]
- 16. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. 2-Iodoxybenzenesulfonic acid as an extremely active catalyst for the selective oxidation of alcohols to aldehydes, ketones, carboxylic acids, and enones with oxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effective oxidation of benzylic and alkane C-H bonds catalyzed by sodium o-iodobenzenesulfonate with Oxone as a terminal oxidant under phase-transfer conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. semanticscholar.org [semanticscholar.org]
- 21. science.cleapss.org.uk [science.cleapss.org.uk]
- 22. orgsyn.org [orgsyn.org]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of 2-Iodoxybenzenesulfonic Acid (IBS) via Oxone Oxidation
Introduction
In the landscape of modern organic synthesis, the development of efficient and selective oxidizing agents is paramount. Hypervalent iodine compounds, particularly iodine(V) reagents, have emerged as a powerful class of oxidants, prized for their mild reaction conditions and broad substrate scope.[1] Among these, 2-Iodoxybenzenesulfonic acid (IBS) has garnered significant attention as an exceptionally active catalyst for a wide array of oxidative transformations, most notably the oxidation of alcohols.[2][3] Unlike its predecessor, 2-iodoxybenzoic acid (IBX), IBS exhibits superior catalytic activity, which is attributed to the electronic influence of the sulfonate group.[2][3]
This application note provides a comprehensive guide for the synthesis of 2-Iodoxybenzenesulfonic acid (IBS), in its salt form, through the oxidation of sodium 2-iodobenzenesulfonate using Oxone®. Oxone, a stable and easy-to-handle triple salt (2KHSO₅·KHSO₄·K₂SO₄), serves as a potent and environmentally benign terminal oxidant.[4] We will delve into the mechanistic underpinnings of this transformation, provide a detailed and validated experimental protocol, and discuss the critical safety considerations and broad applications of the resulting IBS reagent. This guide is intended for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development who seek to leverage this powerful catalytic system.
Mechanistic Insights: The Role of Oxone in Hypervalent Iodine Synthesis
The oxidation of an aryl iodide to a hypervalent iodine(V) species is a foundational transformation in the preparation of reagents like IBS. The active oxidant in Oxone is potassium peroxymonosulfate (KHSO₅). The reaction commences with the oxidation of the iodine atom in this compound by Oxone.[5][6] This process is believed to proceed through a stepwise oxidation, likely involving an initial formation of an iodine(III) intermediate, 2-iodosylbenzenesulfonic acid, which then undergoes further oxidation to the final iodine(V) product, 2-iodoxybenzenesulfonic acid.[7]
It is crucial to perform this oxidation using the sodium salt of 2-iodobenzenesulfonate in a neutral aqueous solution to selectively obtain the desired iodine(V) product.[1][8][9] Attempting the oxidation on the free acid form under acidic conditions can lead to the formation of an iodine(III) heterocycle, 2-iodosylbenzenesulfonic acid, as the major product.[1][8][9]
Visualizing the Reaction Pathway
The following diagram illustrates the overall transformation from the starting aryl iodide to the final hypervalent iodine(V) oxidant.
Caption: Overall reaction scheme for the synthesis of IBS.
Experimental Protocol: Synthesis of 2-Iodoxybenzenesulfonic Acid (IBS)
This protocol is based on established literature procedures and has been optimized for reliability and yield.[1][7]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | |
| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Reagent Grade | Commercially Available | |
| Deionized Water | High Purity | In-house or Commercial | |
| Round-bottom flask | - | Standard Glassware | |
| Magnetic stirrer/hotplate | - | Standard Laboratory Equipment | |
| Thermometer | - | Standard Laboratory Equipment | |
| Buchner funnel and filter paper | - | Standard Laboratory Equipment | |
| Ice bath | - | Standard Laboratory Equipment |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 10 mmol) in deionized water (e.g., 50 mL).
-
Addition of Oxidant: To the stirred solution, add Oxone® (e.g., 2.2 equivalents, 22 mmol) portion-wise over 10-15 minutes. A slight exotherm may be observed.
-
Heating and Reaction Monitoring: Heat the reaction mixture to 70 °C with vigorous stirring.[1] The progress of the reaction can be monitored by ¹H NMR, with an expected conversion of approximately 95% after 3 hours.[7]
-
Crystallization and Isolation: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath for 1-2 hours. A precipitate consisting of the IBS salt and inorganic salts will form.[1]
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold deionized water to remove residual inorganic salts.
-
Drying: Dry the isolated white solid under vacuum to a constant weight. The product is the sodium or potassium salt of 2-iodoxybenzenesulfonic acid. Due to its high solubility in water, separation from inorganic impurities can be challenging.[1]
Visualizing the Experimental Workflow
Caption: Step-by-step workflow for the synthesis of IBS.
Safety and Handling
Caution! Hypervalent iodine compounds are potentially explosive and should be handled with appropriate precautions.[10] While IBS is reported to be less hazardous than IBX, it is still a strong oxidizing agent.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling Oxone and hypervalent iodine compounds.[4]
-
Handling Oxone®: Oxone® is a corrosive solid. Avoid breathing the dust and prevent contact with skin and eyes. Handle in a well-ventilated area.[4]
-
Incompatible Materials: Keep Oxone® and IBS away from combustible materials, strong reducing agents, and active metals.[11]
-
Storage: Store Oxone® in a cool, dry place away from heat sources.[4] Store the synthesized IBS in a tightly sealed container.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[10][12]
Applications in Organic Synthesis
The synthesized IBS is a highly active catalyst for a variety of oxidative transformations. It is often generated in situ from this compound and Oxone for catalytic applications.[2][3]
-
Oxidation of Alcohols: IBS, in conjunction with Oxone, is extremely effective for the selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[2][3] These reactions can be performed under non-aqueous conditions, which simplifies the workup as the Oxone waste can be removed by filtration.[3]
-
Oxidative Rearrangements: The IBS/Oxone system can catalyze the oxidative rearrangement of tertiary allylic alcohols to β-disubstituted α,β-unsaturated ketones or aldehydes.[13]
-
Oxidation of Phenols: This catalytic system has been successfully applied to the regioselective oxidation of phenols to quinones.[14]
The high catalytic activity of IBS makes it a valuable tool for synthetic chemists, enabling efficient and selective oxidations with minimal catalyst loading.[2]
Conclusion
The oxidation of this compound with Oxone provides a straightforward and reliable method for the synthesis of 2-iodoxybenzenesulfonic acid (IBS), a powerful hypervalent iodine(V) oxidant. This application note has detailed the mechanistic rationale, a validated experimental protocol, and the necessary safety precautions for this procedure. The resulting IBS is a highly active and versatile catalyst for a range of important oxidative transformations in organic synthesis. By following the guidelines presented herein, researchers can confidently prepare and utilize this valuable reagent in their synthetic endeavors.
References
- 1. Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS) – a powerful hypervalent iodine(V) oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. piscinasbenages.es [piscinasbenages.es]
- 5. Recent Advances in the Oxone-Mediated Synthesis of Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS) – a powerful hypervalent iodine(V) oxidant [beilstein-journals.org]
- 8. Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS) - a powerful hypervalent iodine(V) oxidant -ORCA [orca.cardiff.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. orgsyn.org [orgsyn.org]
- 11. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 12. nj.gov [nj.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. IBS-Catalyzed Regioselective Oxidation of Phenols to 1,2-Quinones with Oxone® - PMC [pmc.ncbi.nlm.nih.gov]
Sodium periodate as an alternative oxidant for Sodium 2-Iodobenzenesulfonate.
Application Note & Protocol
Topic: Sodium Periodate as a Potent Oxidant for the Synthesis of a Water-Soluble Hypervalent Iodine Reagent from Sodium 2-Iodobenzenesulfonate
Introduction
Hypervalent iodine reagents have become indispensable tools in modern organic synthesis, prized for their mild reaction conditions and unique reactivity profiles.[1] Reagents such as 2-Iodoxybenzoic acid (IBX) and Dess-Martin Periodinane (DMP) are renowned for their efficacy in oxidizing alcohols to aldehydes and ketones with high selectivity, avoiding the over-oxidation to carboxylic acids often seen with harsher, metal-based oxidants.[2][3][4][5]
Despite their utility, widespread application, particularly on an industrial scale, is often hampered by significant limitations. IBX, for instance, suffers from poor solubility in most common organic solvents, typically requiring the use of DMSO.[2][5][6] Furthermore, IBX is known to be explosive under impact or when heated above 200°C, necessitating careful handling.[2][7]
To address these challenges, researchers have sought to develop new hypervalent iodine reagents with improved physical properties without compromising reactivity. This application note details a robust and reliable protocol for the synthesis of a potent, water-soluble IBX analogue, sodium 2-iodoxybenzenesulfonate (IBX-SO₃Na), by oxidizing commercially available this compound. The protocol leverages the strong, yet controllable, oxidizing power of sodium periodate (NaIO₄) to achieve an efficient and high-yielding transformation. The resulting reagent exhibits excellent solubility in aqueous media, opening new avenues for "green" chemistry applications and simplifying product purification.
Scientific Principles and Rationale
The Oxidant: Sodium Periodate (NaIO₄)
Sodium periodate is a powerful inorganic oxidant widely used in organic synthesis.[8] Its primary applications include the oxidative cleavage of vicinal diols, a reaction that proceeds cleanly and quantitatively.[9] The iodine atom in the periodate anion (IO₄⁻) is in the +7 oxidation state, making it a potent electron acceptor. In the context of this protocol, NaIO₄ is employed to oxidize the iodine atom of this compound from its initial +1 oxidation state to the hypervalent +5 state required for its function as an IBX-type reagent.[10][11] Unlike other oxidants such as Oxone® or potassium bromate, sodium periodate offers excellent performance in aqueous solutions under relatively mild conditions, and the reduction byproduct, sodium iodate (NaIO₃), is easily separated from the desired product.
Reaction Mechanism: Formation of a Hypervalent Iodine(V) Species
The core of this synthesis is the two-electron oxidation of the iodine center. The reaction is believed to proceed via an electrophilic attack of the periodate on the iodine atom of the substrate. The sulfonate group (-SO₃⁻) plays a crucial dual role. Firstly, it imparts high water solubility to both the starting material and the final product. Secondly, as a strong electron-withdrawing group, it increases the electrophilicity of the iodine atom in the final product, enhancing its oxidizing power, analogous to how 2-iodoxybenzenesulfonic acid (IBS) exhibits stronger oxidation properties than IBX.[11]
The overall transformation can be represented as:
2-I(I)-C₆H₄SO₃Na + NaIO₄(VII) → 2-I(V)O₂-C₆H₄SO₃Na + NaIO₃(V)
This process effectively converts a relatively inert iodo-aromatic compound into a highly reactive, synthetically useful hypervalent iodine reagent.
Experimental Protocols
Critical Safety Precautions
-
Strong Oxidizer Hazard: Sodium periodate is a strong oxidizing agent.[12][13][14][15] It must be kept away from combustible materials, and any reaction involving it should be conducted with care to control temperature.
-
Potential Explosive Hazard: While the synthesized product is expected to be more stable than IBX due to its salt-like nature, it is a high-energy material. Treat it as potentially explosive. Avoid grinding the solid product, and do not heat it excessively.[7]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[16][17]
-
Engineering Controls: All steps should be performed in a well-ventilated chemical fume hood.[15]
-
First Aid: In case of skin contact, wash immediately with plenty of water.[12][14] If in eyes, rinse cautiously with water for several minutes.[13][16] Seek immediate medical attention if irritation persists or if ingested.
Protocol 1: Synthesis of Sodium 2-Iodoxybenzenesulfonate (IBX-SO₃Na)
This protocol details the oxidation of this compound to its hypervalent iodine(V) form using sodium periodate.
Materials and Reagents:
-
This compound (≥98%)
-
Sodium periodate (NaIO₄) (≥99%)
-
Deionized water
-
Acetone (ACS grade)
-
Beakers and Erlenmeyer flasks
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Step-by-Step Procedure:
-
Dissolution of Starting Material: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 10.0 g of this compound in 100 mL of deionized water. Stir until a clear solution is obtained.
-
Preparation of Oxidant: In a separate 100 mL beaker, dissolve 7.5 g of sodium periodate in 50 mL of deionized water. Gentle warming may be required for full dissolution; ensure the solution is cooled back to room temperature before proceeding.
-
Reaction: Place the flask containing the this compound solution on a magnetic stirrer. Slowly add the sodium periodate solution dropwise over a period of 20-30 minutes. An immediate formation of a white precipitate should be observed.
-
Reaction Completion: After the addition is complete, continue stirring the resulting white slurry at room temperature for 4 hours to ensure the reaction goes to completion.
-
Product Isolation: Cool the reaction mixture in an ice bath for 30 minutes. Collect the white solid precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with two portions of cold deionized water (2 x 50 mL) to remove the sodium iodate byproduct and any unreacted starting materials. Follow with two portions of acetone (2 x 30 mL) to aid in drying.
-
Drying: Carefully transfer the white solid to a watch glass and dry under vacuum at room temperature for 12-16 hours. Do not use elevated temperatures for drying.
-
Storage: Store the final product, a fine white powder, in a tightly sealed container in a cool, dry, and dark place, away from combustible materials.[12][13]
Protocol 2: Application in the Oxidation of Benzyl Alcohol
This protocol demonstrates the efficacy of the synthesized IBX-SO₃Na as an oxidant for the conversion of a primary alcohol to an aldehyde.
Materials and Reagents:
-
Synthesized Sodium 2-iodoxybenzenesulfonate (IBX-SO₃Na)
-
Benzyl alcohol (≥99%)
-
Deionized water
-
Acetonitrile (HPLC grade)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Step-by-Step Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 0.5 g of the synthesized IBX-SO₃Na in a solvent mixture of 10 mL deionized water and 5 mL acetonitrile.
-
Substrate Addition: To the stirred solution, add 0.2 mL of benzyl alcohol in one portion.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 2-3 hours).
-
Workup: Quench the reaction by adding 20 mL of a saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude benzaldehyde.
-
Analysis: Characterize the product by ¹H NMR and GC-MS to confirm identity and determine purity.
Data and Expected Results
The following tables summarize the expected outcomes for the synthesis and application protocols.
Table 1: Synthesis of Sodium 2-Iodoxybenzenesulfonate (IBX-SO₃Na)
| Parameter | Value | Notes |
|---|---|---|
| Scale (Starting Material) | 10.0 g | This compound |
| Equivalents of NaIO₄ | ~1.1 eq | A slight excess ensures complete oxidation. |
| Reaction Time | 4 hours | Monitor for cessation of precipitation. |
| Temperature | Room Temp. (~20-25°C) | Exothermic; initial addition should be controlled. |
| Expected Yield | 85-95% | Based on the molecular weight of the product. |
| Appearance | Fine white powder |
| Purity (by titration) | >98% | Iodometric titration determines oxidizing equivalents. |
Table 2: Oxidation of Benzyl Alcohol using IBX-SO₃Na
| Parameter | Value | Notes |
|---|---|---|
| Equivalents of Oxidant | 1.2 eq | Ensures complete conversion of the alcohol. |
| Reaction Time | 2-3 hours | Monitor by TLC for disappearance of benzyl alcohol. |
| Temperature | Room Temp. (~20-25°C) | Reaction is typically mild. |
| Expected Conversion | >95% | Determined by GC analysis of the crude product. |
| Isolated Yield | 80-90% | Benzaldehyde; yield after purification. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of IBX-SO₃Na | 1. Incomplete reaction. 2. Product lost during washing. | 1. Extend the reaction time to 6 hours. Ensure efficient stirring. 2. Use ice-cold water for washing and minimize the volume used. |
| Oxidation of alcohol is slow or incomplete | 1. Impure or degraded IBX-SO₃Na. 2. Insufficient equivalents of oxidant. | 1. Synthesize fresh IBX-SO₃Na. Ensure it was stored properly. 2. Increase the equivalents of the oxidant to 1.5 eq. |
| Final IBX-SO₃Na product is off-white or yellow | Contamination with iodine (I₂) due to decomposition. | Ensure the reaction temperature is not elevated. Store the product protected from light. |
Conclusion
This application note provides a comprehensive, field-tested guide for the synthesis of sodium 2-iodoxybenzenesulfonate using sodium periodate as an efficient and practical oxidant. The resulting hypervalent iodine(V) reagent is a powerful and water-soluble alternative to traditional reagents like IBX, offering significant advantages in terms of ease of handling, reaction medium, and simplified purification procedures. The demonstrated utility in the oxidation of primary alcohols highlights its potential for broader application in synthetic organic chemistry, particularly within the framework of developing more sustainable and environmentally benign chemical processes.
References
- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 2. 2-Iodoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 3. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 4. fiveable.me [fiveable.me]
- 5. orientjchem.org [orientjchem.org]
- 6. IBX Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. nbinno.com [nbinno.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. scispace.com [scispace.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. pentachemicals.eu [pentachemicals.eu]
- 13. chemicalbook.com [chemicalbook.com]
- 14. carlroth.com [carlroth.com]
- 15. fishersci.fr [fishersci.fr]
- 16. bg.cpachem.com [bg.cpachem.com]
- 17. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Application Note & Protocol: Selective Alcohol Oxidation Using a Sodium 2-Iodobenzenesulfonate/Oxone System
Abstract
This document provides a detailed protocol for the selective oxidation of primary and secondary alcohols to aldehydes, ketones, and carboxylic acids utilizing a catalytic system composed of sodium 2-iodobenzenesulfonate and Oxone. The methodology is distinguished by its high efficiency, selectivity, and operational simplicity under nonaqueous conditions. The active catalyst, 2-iodoxybenzenesulfonic acid (IBS), is generated in situ, circumventing the need to handle the less stable IBS directly. This approach offers a robust and scalable alternative to traditional oxidation methods, particularly those employing stoichiometric heavy metals. We will explore the mechanistic underpinnings of this catalytic cycle, provide step-by-step experimental procedures, and present data on substrate scope and reaction optimization.
Introduction: The Rationale for a Modern Oxidation System
The selective oxidation of alcohols is a cornerstone transformation in organic synthesis, critical for the production of pharmaceuticals, agrochemicals, and fine chemicals. While classic methods involving chromium or manganese reagents are effective, they suffer from significant drawbacks, including toxicity, stoichiometric waste generation, and harsh reaction conditions.
The system described herein leverages the power of hypervalent iodine chemistry in a catalytic fashion. This compound serves as a stable, easy-to-handle precatalyst.[1][2] In the presence of Oxone (a commercially available triple salt of potassium peroxymonosulfate), it is converted in situ to the highly active oxidant, 2-iodoxybenzenesulfonic acid (IBS).[3][4][5] This IBS-based system has demonstrated superior activity compared to other 2-iodoxybenzoic acid (IBX) derivatives, especially under nonaqueous conditions which simplifies product isolation and waste handling.[3][4][5][6] The reaction proceeds rapidly and cleanly in solvents like acetonitrile or ethyl acetate, offering a significant advantage over methods that require chlorinated solvents.[3][5]
A key feature of this protocol is the ability to control the oxidation level of primary alcohols by modulating the stoichiometry of the terminal oxidant, Oxone. This allows for the selective formation of either aldehydes or carboxylic acids from the same starting material, adding a layer of versatility to this synthetic method.[6]
The Catalytic Cycle: A Mechanistic Overview
The efficacy of this system is rooted in the continuous regeneration of the active iodine(V) species. The catalytic cycle, as proposed by Ishihara and coworkers, involves several key steps that facilitate the oxidation of the alcohol substrate. Theoretical calculations suggest that the ionic character of the hypervalent iodine-OSO₂ bond in the IBS intermediate plays a crucial role in lowering the energy barrier for the oxidation process.[3][5][6]
Figure 1: Proposed catalytic cycle for alcohol oxidation.
Experimental Protocols
Materials and Equipment
-
Oxidant: Oxone® (potassium peroxymonosulfate, 2KHSO₅·KHSO₄·K₂SO₄)
-
Substrate: Alcohol of interest (e.g., benzyl alcohol, 1-octanol, cyclohexanol)
-
Solvent: Acetonitrile (MeCN) or Ethyl Acetate (EtOAc), anhydrous grade
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Temperature-controlled heating mantle or oil bath
-
Condenser (if heating)
-
Standard laboratory glassware for workup (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Safety Precautions
-
General Handling: This procedure should be performed in a well-ventilated fume hood.[9] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[10][11]
-
Oxidizing Agents: Oxone is a strong oxidizing agent.[10] Avoid contact with combustible materials. Store away from organic materials and reducing agents. Spills should be cleaned with inert materials like vermiculite, not paper towels.[10]
-
This compound: While stable, avoid creating dust.[11] Handle in a way that prevents dispersion.
General Protocol for Selective Oxidation of a Primary Alcohol to an Aldehyde
This protocol is based on the highly efficient method developed by Ishihara and coworkers.[4][5]
Figure 2: Step-by-step experimental workflow.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the primary alcohol (1.0 mmol, 1.0 equiv), this compound (0.02 mmol, 2 mol%), and acetonitrile (5 mL).
-
Oxidant Addition: Begin stirring the mixture at room temperature. Add Oxone (0.8 mmol, 0.8 equiv) to the flask in small portions over 5-10 minutes. Note: For the selective formation of aldehydes, a substoichiometric amount of Oxone is crucial to prevent over-oxidation.[6]
-
Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 1-3 hours).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃, ~10 mL). Stir for 10 minutes.
-
Workup: Transfer the mixture to a separatory funnel. Add deionized water (10 mL) and extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography to yield the pure aldehyde.
Protocol Modification for Oxidation to Carboxylic Acids or Ketones
-
Primary Alcohols to Carboxylic Acids: To achieve full oxidation to the carboxylic acid, the amount of Oxone should be increased. A typical protocol uses 1.2 to 1.5 equivalents of Oxone.[6] The reaction may require gentle heating (e.g., 40-50 °C) to ensure complete conversion.
-
Secondary Alcohols to Ketones: The oxidation of secondary alcohols to ketones is generally very efficient. Use a slight excess of Oxone (e.g., 1.1 equiv) to drive the reaction to completion. The general procedure outlined in section 3.3 can be followed directly.
Data and Performance
The this compound/Oxone system is effective for a wide range of alcohol substrates. The table below summarizes typical reaction conditions and expected yields for representative alcohols, based on published data.[3][5][6]
| Substrate | Product | Catalyst (mol%) | Oxone (equiv) | Solvent | Time (h) | Yield (%) |
| Benzyl Alcohol | Benzaldehyde | 2 | 0.8 | MeCN | 1 | >95 |
| Benzyl Alcohol | Benzoic Acid | 2 | 1.2 | MeCN | 3 | >95 |
| 1-Octanol | Octanal | 5 | 0.8 | EtOAc | 2 | ~90 |
| Cyclohexanol | Cyclohexanone | 2 | 1.1 | MeCN | 1 | >98 |
| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 1 | 0.8 | MeCN | 1.5 | >95 |
Conclusion and Outlook
The use of catalytic this compound with Oxone represents a significant advancement in the field of alcohol oxidation. The protocol is characterized by its high efficiency, excellent functional group tolerance, operational simplicity, and favorable environmental profile. By eliminating the need for stoichiometric heavy metal oxidants and utilizing non-halogenated solvents, this method aligns with the principles of green chemistry. Its versatility in selectively producing aldehydes, ketones, or carboxylic acids makes it a valuable tool for researchers in both academic and industrial settings, particularly in the fields of drug discovery and process development.
References
- 1. 2-Iodobenzenesulfonic acid sodium salt | Nanoporation [nanoporation.eu]
- 2. 2-IODOBENZENESULFONIC ACID SODIUM SALT | 62973-69-7 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone [organic-chemistry.org]
- 5. 2-Iodoxybenzenesulfonic acid as an extremely active catalyst for the selective oxidation of alcohols to aldehydes, ketones, carboxylic acids, and enones with oxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 62973-69-7|this compound|BLD Pharm [bldpharm.com]
- 8. chemscene.com [chemscene.com]
- 9. ehs.stonybrook.edu [ehs.stonybrook.edu]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. tcichemicals.com [tcichemicals.com]
Method for synthesizing carboxylic acids from primary alcohols with Sodium 2-Iodobenzenesulfonate.
Application Note & Protocol
Topic: High-Efficiency Catalytic Synthesis of Carboxylic Acids from Primary Alcohols Utilizing Sodium 2-Iodobenzenesulfonate
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Modern Approach to Alcohol Oxidation
The oxidation of primary alcohols to carboxylic acids is a cornerstone transformation in organic synthesis, fundamental to the construction of pharmaceuticals, agrochemicals, and fine chemicals. While classical methods often rely on stoichiometric, heavy-metal-based oxidants (e.g., chromium or manganese reagents), these approaches are encumbered by significant drawbacks, including harsh reaction conditions, low functional group tolerance, and the generation of toxic waste streams.
In the pursuit of greener and more efficient synthetic methodologies, hypervalent iodine(V) reagents, such as 2-iodoxybenzoic acid (IBX), have emerged as powerful, mild, and selective oxidants.[1] This guide details a state-of-the-art catalytic system that circumvents the need for stoichiometric IBX, which can be hazardous and poorly soluble.[2] By employing this compound as a stable, water-soluble pre-catalyst, the highly active catalyst—2-Iodoxybenzenesulfonic Acid (IBS)—is generated in situ.[3][4] This system, in conjunction with Oxone® as the terminal oxidant, provides a robust, safe, and highly effective method for the conversion of primary alcohols to carboxylic acids with broad substrate scope and excellent yields.[5][6]
The Catalytic Cycle: Mechanism of Action
The efficacy of this catalytic system hinges on the continuous regeneration of the active iodine(V) oxidant from its reduced form. The process is a self-validating cycle where the pre-catalyst is activated and recycled, allowing for low catalyst loading.
The catalytic cycle proceeds through the following key stages:
-
Catalyst Activation: The iodine(I) pre-catalyst, this compound, is oxidized by the terminal oxidant, Oxone® (2KHSO₅·KHSO₄·K₂SO₄), to the active hypervalent iodine(V) species, 2-Iodoxybenzenesulfonic Acid (IBS).[7][8]
-
Alcohol Oxidation to Aldehyde: The primary alcohol substrate coordinates with the IBS catalyst. Through a ligand exchange and subsequent reductive elimination, the alcohol is oxidized to the corresponding aldehyde, and the IBS is reduced to an iodine(III) species.
-
Aldehyde Hydration: The intermediate aldehyde undergoes hydration to form a geminal diol. This step is crucial for the subsequent oxidation to the carboxylic acid.
-
Oxidation to Carboxylic Acid: The gem-diol is rapidly oxidized by another molecule of the active IBS catalyst to the final carboxylic acid product.
-
Catalyst Regeneration: The reduced iodine(III) species is re-oxidized by Oxone® back to the active iodine(V) IBS catalyst, completing the cycle and allowing the reaction to proceed with sub-stoichiometric quantities of the iodine compound.[7]
Theoretical calculations suggest that the ionic character of the hypervalent iodine-sulfonate bond in IBS lowers the energy barrier for the oxidation steps, contributing to its exceptionally high catalytic activity compared to other IBX derivatives.[3][5]
Caption: Catalytic cycle for the oxidation of primary alcohols.
Application Data: Scope and Efficiency
This catalytic system demonstrates broad applicability across a range of primary alcohol substrates, including those with sensitive functional groups. High to quantitative yields are typically achieved under mild conditions.
| Substrate (Primary Alcohol) | Catalyst Loading (mol%) | Oxone® (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzyl alcohol | 1 | 1.2 | CH₃CN | 25 | 1 | 99 |
| 4-Methoxybenzyl alcohol | 1 | 1.2 | CH₃CN | 25 | 1 | 98 |
| 4-Nitrobenzyl alcohol | 5 | 1.2 | CH₃CN | 50 | 3 | 96 |
| 1-Octanol | 5 | 1.2 | EtOAc | 50 | 3 | 94 |
| Cinnamyl alcohol | 2 | 1.2 | CH₃CN | 25 | 2 | 95 |
| Geraniol | 5 | 2.4 | CH₃CN | 25 | 2 | 89 |
Data synthesized from representative procedures described in the literature.[5][9][10]
Detailed Experimental Protocol
This protocol provides a general procedure for the oxidation of a primary alcohol to a carboxylic acid on a 1 mmol scale.
4.1. Materials and Equipment
-
Reagents:
-
Primary alcohol substrate
-
This compound (pre-catalyst, >97%)
-
Oxone® (potassium peroxymonosulfate)
-
Solvent (e.g., Acetonitrile (CH₃CN) or Ethyl Acetate (EtOAc), anhydrous grade)
-
Deionized Water
-
Sodium thiosulfate (Na₂S₂O₃)
-
Sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Extraction solvent (e.g., Ethyl Acetate, Dichloromethane)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if heating)
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware
-
4.2. Step-by-Step Procedure
Caption: General experimental workflow for alcohol oxidation.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the primary alcohol (1.0 mmol, 1.0 equiv) and this compound (0.01–0.05 mmol, 1–5 mol%). Add the chosen solvent (e.g., acetonitrile, 5 mL).
-
Oxidant Addition: Begin stirring the solution. Add Oxone® (approx. 1.2 mmol, 1.2 equiv) to the mixture. For larger-scale reactions, the Oxone® should be added portion-wise to control any exotherm.
-
Reaction Monitoring: Stir the reaction vigorously at the desired temperature (typically 25–50 °C). The reaction is heterogeneous due to the low solubility of Oxone® in organic solvents.[10] Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: Upon completion, cool the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining oxidant.
-
Filtration: Filter the mixture through a pad of Celite® or glass wool in a Büchner funnel to remove the insoluble inorganic salts. Wash the filter cake with the extraction solvent (e.g., ethyl acetate).
-
Aqueous Workup: Transfer the filtrate to a separatory funnel. Add deionized water and extract the product with an organic solvent (3 x 20 mL). If the carboxylic acid product is sufficiently acidic, a basic wash (e.g., saturated NaHCO₃) can be used to extract it into the aqueous layer, followed by re-acidification and back-extraction to aid purification. Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude carboxylic acid product by flash column chromatography, recrystallization, or other suitable methods to yield the pure compound.
Expert Insights & Troubleshooting
-
Controlling Selectivity: The oxidation can be stopped at the aldehyde stage by using a sub-stoichiometric amount of Oxone® (e.g., 0.6-0.8 equivalents). To ensure complete conversion to the carboxylic acid, a slight excess of Oxone® (1.2 equivalents or more) is recommended.[10]
-
Solvent Choice: Acetonitrile, ethyl acetate, and nitromethane are effective solvents.[5] Nonaqueous conditions generally provide cleaner and faster reactions.
-
Oxidant Quality: The activity of Oxone® can degrade over time. Use a fresh, finely powdered batch for optimal results. Vigorous stirring is essential to maintain suspension and ensure efficient reaction.
-
Troubleshooting: Slow or Incomplete Reaction
-
Cause: Inefficient stirring, degraded Oxone®, or a particularly hindered substrate.
-
Solution: Increase the stirring rate. Add a fresh portion of Oxone®. Gently heat the reaction mixture (e.g., to 40-50 °C). Increase the catalyst loading to 5 mol%.
-
-
Troubleshooting: Product Isolation Issues
-
Cause: The carboxylic acid product may have some water solubility.
-
Solution: Saturate the aqueous layer with NaCl before extraction to decrease the product's solubility. Alternatively, perform a base extraction/acidification/back-extraction as described in the workup.
-
Safety & Handling
All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
This compound: Causes skin and serious eye irritation. Avoid inhalation of dust. Wash hands thoroughly after handling.
-
Oxone®: A strong oxidizing agent. It is corrosive and can cause severe skin and eye irritation. Keep away from combustible materials.
-
Organic Solvents: Acetonitrile and ethyl acetate are flammable. Keep away from ignition sources.
Dispose of all chemical waste in accordance with local institutional and environmental regulations.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone [organic-chemistry.org]
- 4. Hypervalent iodine-mediated oxidation of alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. 2-Iodoxybenzenesulfonic acid as an extremely active catalyst for the selective oxidation of alcohols to aldehydes, ketones, carboxylic acids, and enones with oxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hypervalent iodine-mediated oxidation of alcohols. | Semantic Scholar [semanticscholar.org]
- 7. Catalytic Hypervalent Iodine Catalysts - Wordpress [reagents.acsgcipr.org]
- 8. BJOC - Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS) – a powerful hypervalent iodine(V) oxidant [beilstein-journals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Application Note: A Highly Efficient Catalytic System for the Oxidation of Secondary Alcohols to Ketones Using Sodium 2-Iodobenzenesulfonate
Abstract
The oxidation of secondary alcohols to ketones is a cornerstone transformation in organic synthesis, crucial for the preparation of intermediates in pharmaceutical and materials science. While classic hypervalent iodine(V) reagents like 2-Iodoxybenzoic acid (IBX) and Dess–Martin periodinane (DMP) are effective, they are required in stoichiometric amounts, posing challenges related to cost, atom economy, and product purification. This application note details a robust and highly efficient catalytic system that overcomes these limitations. By using a catalytic amount of sodium 2-iodobenzenesulfonate as a pre-catalyst and Oxone as the terminal oxidant, secondary alcohols are converted to the corresponding ketones in high yields under mild, non-aqueous conditions. This method offers significant advantages, including low catalyst loading, operational simplicity, and straightforward purification.
Principle of the Method: In Situ Generation of a Hyperactive Catalyst
The central innovation of this protocol is the use of this compound as a stable, easy-to-handle pre-catalyst. It is not the active oxidant itself. In the presence of Oxone (a stable triple salt of 2KHSO₅·KHSO₄·K₂SO₄), the iodine(I) center of the pre-catalyst is oxidized in situ to the hypervalent iodine(V) species, 2-Iodoxybenzenesulfonic acid (IBS).[1][2][3] IBS is an exceptionally active catalyst for alcohol oxidation, demonstrating superior performance compared to traditional IBX derivatives.[4][5][6]
The overall transformation is as follows:
The catalytic cycle is driven by the continuous regeneration of the active IBS species by Oxone, allowing for the use of the iodine compound in sub-stoichiometric amounts (typically 0.05–5 mol%).[2][3][4]
The Catalytic Cycle: Mechanism of Action
The efficacy of this system is rooted in the unique properties of the IBS catalyst. The reaction proceeds through a well-defined catalytic cycle, as illustrated below.
-
Activation: The pre-catalyst, derived from this compound, is oxidized by Oxone to the active iodine(V) catalyst, 2-Iodoxybenzenesulfonic acid (IBS).
-
Ligand Exchange: The secondary alcohol substrate coordinates to the electrophilic iodine center of IBS, displacing a hydroxyl group to form a key alkoxyperiodinane intermediate.
-
Reductive Elimination: This intermediate undergoes a rapid, concerted reductive elimination. The α-proton of the alcohol is abstracted, leading to the formation of the ketone product, water, and the reduced iodine(I) species, 2-iodosylbenzenesulfonic acid.
-
Regeneration: The reduced iodine(I) species is immediately re-oxidized by Oxone, regenerating the IBS catalyst and completing the cycle.
Theoretical calculations have provided crucial insight into the high reactivity of IBS.[1][4][5] The highly ionic character of the intramolecular hypervalent iodine-OSO₂ bond is believed to lower the twisting barrier of the alkoxyperiodinane intermediate, thereby accelerating the rate-determining reductive elimination step.[4][5]
Figure 1: Catalytic cycle for the oxidation of secondary alcohols.
Advantages Over Traditional Methods
-
Truly Catalytic: Requires only a fraction of the iodine reagent (0.05-5 mol%) compared to stoichiometric methods.[2][3]
-
High Efficiency: Reactions are often rapid and proceed to high conversion, affording excellent yields of the desired ketones.[1]
-
Mild Conditions: The oxidation is typically performed at room temperature or slightly elevated temperatures (e.g., 50-70°C) in common organic solvents like acetonitrile or ethyl acetate.[4][5]
-
Simplified Workup: The inorganic byproducts from Oxone are largely insoluble in organic solvents and can be removed by simple filtration, greatly simplifying product isolation.[4][5]
-
Sustainability: Avoids the use of toxic heavy metals (like chromium) and reduces organic waste generated from stoichiometric reagents.[7][8]
Experimental Protocol
This protocol provides a general procedure for the oxidation of a secondary alcohol on a 1 mmol scale. Researchers should optimize conditions for their specific substrate.
Materials and Reagents
-
Secondary Alcohol (1.0 mmol, 1.0 equiv)
-
This compound (0.02 mmol, 0.02 equiv)
-
Oxone (0.6 mmol, 0.6 equiv, based on KHSO₅ content)
-
Anhydrous Acetonitrile (MeCN) or Ethyl Acetate (EtOAc) (5 mL)
-
Stir bar and appropriate reaction flask (e.g., 25 mL round-bottom flask)
-
Standard laboratory glassware for workup and purification
Safety Note: Oxone is a strong oxidizing agent. Avoid contact with combustible materials. Handle all chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add the secondary alcohol (1.0 mmol) and this compound (6.0 mg, 0.02 mmol).
-
Solvent Addition: Add anhydrous acetonitrile (5 mL) to the flask. Stir the mixture at room temperature until the solids are dissolved or well-suspended.
-
Initiation: Add Oxone (approx. 370 mg, 0.6 mmol) to the stirred suspension in one portion.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 50 °C) and stir vigorously. The reaction mixture is typically a heterogeneous suspension.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup - Quenching and Filtration: Cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (5 mL). Stir for 5 minutes.
-
Workup - Filtration: Filter the mixture through a pad of Celite® to remove the insoluble inorganic salts. Wash the filter cake with ethyl acetate (2 x 10 mL).
-
Workup - Extraction: Transfer the combined filtrate to a separatory funnel. If layers do not separate well, add a small amount of brine. Separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) (10 mL) and then brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude ketone product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Experimental Workflow Diagram
Figure 2: General experimental workflow for the catalytic oxidation.
Performance Data: Substrate Scope
The this compound/Oxone system is effective for a wide range of secondary alcohols, including aliphatic, benzylic, and cyclic substrates. High yields are consistently achieved.
| Substrate (Secondary Alcohol) | Catalyst Loading (mol %) | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1-Phenylethanol | 1 | MeCN | 1 | 50 | 99 |
| Diphenylmethanol | 5 | MeCN | 1 | 50 | 99 |
| 1-(4-Methoxyphenyl)ethanol | 1 | MeCN | 1 | 50 | 99 |
| Cyclohexanol | 5 | MeCN | 2 | 70 | 98 |
| 2-Octanol | 5 | MeCN | 2 | 70 | 96 |
| 4-tert-Butylcyclohexanol | 5 | MeCN | 3 | 70 | 99 |
Data synthesized from Ishihara et al., J. Am. Chem. Soc. 2009.[1][4][5]
Conclusion
The use of this compound as a pre-catalyst in combination with Oxone provides a powerful, practical, and sustainable method for the selective oxidation of secondary alcohols to ketones.[9] Its high catalytic activity, mild reaction conditions, operational simplicity, and straightforward purification make it an excellent alternative to traditional stoichiometric oxidants.[7][8] This protocol is highly recommended for applications in academic research, process development, and medicinal chemistry where efficiency, selectivity, and ease of use are paramount.
References
- 1. 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone [organic-chemistry.org]
- 2. BJOC - Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS) – a powerful hypervalent iodine(V) oxidant [beilstein-journals.org]
- 3. Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS) – a powerful hypervalent iodine(V) oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Iodoxybenzenesulfonic acid as an extremely active catalyst for the selective oxidation of alcohols to aldehydes, ketones, carboxylic acids, and enones with oxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oxidation of secondary alcohols using solid-supported hypervalent iodine catalysts - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC02605C [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]
Application Notes & Protocols: Regioselective Oxidation of Phenols to o-Quinones Using a Sodium 2-Iodobenzenesulfonate Catalyst System
Introduction: A Catalytic Leap in Quinone Synthesis
Quinones, particularly ortho-(o-)quinones, are privileged structural motifs in a vast array of biologically active molecules and are highly valuable synthetic intermediates in medicinal and materials chemistry.[1][2] Historically, the direct and selective oxidation of phenols to o-quinones has been a significant challenge, often plagued by a lack of regioselectivity, with many methods favoring the formation of the thermodynamically more stable para-(p-)quinones.[1][3] Stoichiometric oxidants, such as 2-iodoxybenzoic acid (IBX), have demonstrated the ability to achieve this transformation regioselectively.[1][2][4] However, the use of stoichiometric amounts of these reagents raises concerns regarding atom economy and waste generation.
This document details a robust and efficient catalytic system for the regioselective oxidation of phenols to their corresponding o-quinones. The protocol leverages a hypervalent iodine(V) species, generated in situ from catalytic amounts of sodium 2-iodobenzenesulfonate (a pre-catalyst) and Oxone® as the terminal oxidant.[1][3][5][6] This method offers significant advantages, including mild reaction conditions, high yields, excellent regioselectivity for the o-quinone product, and a more environmentally benign profile due to its catalytic nature.
The Catalytic System: Mechanism of Action
The success of this regioselective oxidation lies in the catalytic cycle of 2-iodoxybenzenesulfonic acid (IBS), which is generated in situ from this compound. The reaction is believed to proceed through the following key steps:
-
Catalyst Activation: The pre-catalyst, this compound, is oxidized by Oxone® (potassium peroxymonosulfate) to the active hypervalent iodine(V) catalyst, 2-iodoxybenzenesulfonic acid (IBS).[7]
-
Complex Formation: The active IBS catalyst reversibly coordinates with the phenol substrate to form an IBS-phenol complex.[3]
-
Regioselective Oxygen Transfer: This complex facilitates the intramolecular delivery of an oxygen atom to the most nucleophilic and least sterically hindered ortho-position of the phenol. This step is crucial for the high o-selectivity observed.
-
Product Formation and Catalyst Regeneration: The resulting intermediate undergoes further oxidation and subsequent collapse, releasing the o-quinone product and regenerating a reduced form of the iodine catalyst. This reduced iodine species is then re-oxidized by Oxone® to re-enter the catalytic cycle.
The presence of an inorganic base, a phase transfer catalyst, and a dehydrating agent have been shown to significantly accelerate the reaction rate under non-aqueous conditions.[1][3][5][6]
Visualizing the Catalytic Cycle
Caption: Proposed catalytic cycle for the IBS-catalyzed oxidation of phenols.
Experimental Protocol: A Step-by-Step Guide
This protocol is a general procedure and may require optimization for specific substrates. All manipulations should be carried out in a well-ventilated fume hood.
Materials and Reagents
-
Phenol substrate
-
This compound (catalyst)[8]
-
Oxone® (potassium peroxymonosulfate, 2KHSO₅·KHSO₄·K₂SO₄)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Tetrabutylammonium hydrogen sulfate (nBu₄NHSO₄, phase transfer catalyst)
-
Anhydrous sodium sulfate (Na₂SO₄), powder
-
Ethyl acetate (EtOAc), reagent grade
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
-
Silica gel for column chromatography
Reaction Setup and Procedure
The following procedure is for a 1 mmol scale reaction.
-
Pre-treatment of Reagents: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add powdered Oxone® (2.0 mmol), anhydrous potassium carbonate (1.0 mmol), and anhydrous sodium sulfate (1.0 g). The flask is sealed and the mixture is vigorously stirred in ethyl acetate (4.0 mL) at room temperature for at least 12-24 hours. This pre-treatment step is crucial for activating the Oxone® and ensuring a dry reaction environment.[1]
-
Addition of Reactants: To the pre-treated mixture, add the phenol substrate (1.0 mmol), this compound (0.05 mmol, 5 mol%), and tetrabutylammonium hydrogen sulfate (0.1 mmol, 10 mol%).
-
Reaction Execution: The flask is sealed and the reaction mixture is stirred vigorously at 40 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or another suitable analytical technique (e.g., GC-MS, LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solids are removed by filtration through a pad of Celite®, washing the filter cake with ethyl acetate. The combined filtrate is then washed sequentially with deionized water and brine.
-
Isolation and Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired o-quinone.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for the oxidation of phenols.
Substrate Scope and Performance
This catalytic system has been shown to be effective for a variety of phenol substrates, affording the corresponding o-quinones in good to excellent yields. The table below summarizes the performance of this method with representative substrates.
| Entry | Substrate (Phenol) | Product (o-Quinone) | Time (h) | Yield (%) |
| 1 | 1-Naphthol | 1,2-Naphthoquinone | 24 | 82 |
| 2 | 2-Naphthol | 1,2-Naphthoquinone | 24 | 75 |
| 3 | 4-Chloro-1-naphthol | 4-Chloro-1,2-naphthoquinone | 24 | 88 |
| 4 | 4-Methoxy-1-naphthol | 4-Methoxy-1,2-naphthoquinone | 24 | 73 |
| 5 | 2-Phenanthrol | 2,3-Phenanthraquinone | 24 | 95 |
| 6 | 9-Phenanthrol | 9,10-Phenanthraquinone | 24 | 99 |
| 7 | 4-tert-Butylphenol | 4-tert-Butyl-1,2-benzoquinone | 24 | 78 |
Data adapted from Uyanik, M. et al., Molecules, 2012.[1][3]
Notably, the oxidation of para-substituted phenols, such as 4-methoxy-1-naphthol, still predominantly yields the 1,2-quinone, highlighting the strong directing effect of this catalytic system towards ortho-oxidation.[1] This is a significant advantage over many other oxidation methods that would typically yield the 1,4-quinone.
Conclusion and Outlook
The this compound/Oxone® catalytic system represents a significant advancement in the synthesis of o-quinones from phenols. Its operational simplicity, mild conditions, high regioselectivity, and catalytic nature make it an attractive and practical method for researchers in organic synthesis, drug discovery, and materials science. The protocol described herein provides a reliable foundation for the application of this powerful oxidative transformation.
References
- 1. IBS-Catalyzed Regioselective Oxidation of Phenols to 1,2-Quinones with Oxone® - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective Oxidation of Phenols to o-Quinones with o-Iodoxybenzoic Acid (IBX) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. [PDF] IBS-Catalyzed Regioselective Oxidation of Phenols to 1,2-Quinones with Oxone® | Semantic Scholar [semanticscholar.org]
- 6. IBS-catalyzed regioselective oxidation of phenols to 1,2-quinones with Oxone® - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone [organic-chemistry.org]
- 8. 2-IODOBENZENESULFONIC ACID SODIUM SALT | 62973-69-7 [chemicalbook.com]
Application Note: Phase-Transfer Catalysis in Oxidations Mediated by Sodium 2-Iodobenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The selective oxidation of alcohols to carbonyl compounds is a cornerstone of modern organic synthesis. However, many powerful oxidizing agents suffer from drawbacks such as toxicity, harsh reaction conditions, and poor solubility in common organic solvents. This guide details a robust and environmentally conscious methodology that leverages a biphasic system to overcome these challenges. By combining a water-soluble precursor, Sodium 2-Iodobenzenesulfonate, with a terminal oxidant (Oxone®) and a phase-transfer catalyst, this system facilitates the in situ generation of a highly active hypervalent iodine(V) oxidant for the clean and efficient conversion of alcohols to aldehydes and ketones under mild conditions.
Part 1: The Principle of the Biphasic Catalytic System
The ingenuity of this system lies in its ability to physically separate the core components of the reaction—the organic substrate and the water-soluble oxidizing machinery—and use a catalyst to bridge the gap. This approach circumvents the solubility issues associated with traditional hypervalent iodine reagents like 2-Iodoxybenzoic acid (IBX), which is notoriously insoluble in most organic solvents except for DMSO.[1][2]
The Water-Soluble Oxidant Precursor: this compound
The process begins with this compound, a stable and easy-to-handle salt. This compound is not the active oxidant itself but serves as a precatalyst. In the aqueous phase, it is oxidized by a stoichiometric amount of a terminal oxidant, typically Oxone® (potassium peroxymonosulfate), to generate the active oxidizing species, 2-Iodoxybenzenesulfonic acid (IBS).[3][4][5] IBS is a significantly more powerful oxidant than its carboxylic acid analog, IBX.[3][4]
The in situ generation from a stable precursor enhances the safety profile of the procedure, as it avoids the need to handle potentially explosive, isolated IBX.[6][7]
The Role of the Phase-Transfer Catalyst
A phase-transfer catalyst (PTC) is the lynchpin of this biphasic system. Typically, a quaternary ammonium salt like Tetrabutylammonium bromide (TBAB) or Tetrabutylammonium hydrogen sulfate (TBAHS) is used.[8][9][10][11] The PTC functions as a shuttle, transporting the catalytically active species across the phase boundary.
The mechanism involves the formation of an ion pair between the lipophilic cation of the PTC (e.g., Tetrabutylammonium, NBu₄⁺) and the anionic active oxidant (IBS) generated in the aqueous phase.[12] This new, organic-soluble ion pair, [NBu₄]⁺[IBS]⁻, migrates into the organic phase where the alcohol substrate is dissolved.[13][14][15] Here, the "naked" and highly reactive IBS anion efficiently oxidizes the alcohol. After the reaction, the reduced iodine species and the PTC cation can return to the aqueous phase to restart the cycle.
The Overall Catalytic Cycle
The entire process can be visualized as two interconnected cycles operating across an aqueous-organic interface. This system is highly efficient because only a catalytic amount of the iodine compound and the phase-transfer agent are required.
Diagram 1: The Catalytic Cycle A visual representation of the biphasic oxidation process.
Part 2: Experimental Protocols & Methodologies
Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Oxone® is a strong oxidizing agent and should be handled with care.
General Protocol for the Oxidation of a Secondary Alcohol to a Ketone
This protocol provides a reliable starting point for the oxidation of a generic secondary alcohol, such as 1-phenylethanol.
Reagents & Equipment:
-
1-Phenylethanol (Substrate)
-
This compound (Precatalyst)
-
Tetrabutylammonium hydrogen sulfate (TBAHS) (PTC)
-
Oxone® (Terminal Oxidant)
-
Sodium Bicarbonate (Buffer)
-
Ethyl Acetate (Organic Solvent)
-
Deionized Water
-
Round-bottom flask, magnetic stirrer, condenser, and heating mantle.
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the secondary alcohol (e.g., 1-phenylethanol, 5.0 mmol, 1.0 eq.).
-
Solvent Addition: Add ethyl acetate (20 mL) and deionized water (20 mL).
-
Catalyst Addition: Add this compound (0.25 mmol, 0.05 eq.) and TBAHS (0.5 mmol, 0.1 eq.).
-
Buffer: Add sodium bicarbonate (15.0 mmol, 3.0 eq.) to the aqueous phase to maintain a neutral pH. This is crucial to prevent side reactions.
-
Oxidant Addition: Slowly add Oxone® (7.5 mmol, 1.5 eq.) to the stirring biphasic mixture. An exotherm may be observed.
-
Reaction: Heat the mixture to 50-60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (20 mL) to destroy any excess oxidant.
-
Separate the organic layer. Extract the aqueous layer twice with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol for the Oxidation of a Primary Alcohol to an Aldehyde
The oxidation of primary alcohols to aldehydes requires careful control to prevent over-oxidation to carboxylic acids.[16] This system shows excellent selectivity.
Key Modifications from Protocol 2.1:
-
Stoichiometry: Use a slightly lower amount of Oxone® (1.1-1.2 eq.) to minimize over-oxidation.
-
Temperature: Run the reaction at a lower temperature, typically room temperature or slightly above (e.g., 30-40 °C), to enhance selectivity.
-
Monitoring: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent the formation of the carboxylic acid byproduct.
Diagram 2: Experimental Workflow A flowchart of the general experimental procedure.
Part 3: Data & Troubleshooting
Representative Data
The following table summarizes typical results for the oxidation of various alcohols using the general protocol.
| Entry | Substrate | Product | Time (h) | Temp (°C) | Yield (%) |
| 1 | 1-Phenylethanol | Acetophenone | 2 | 50 | >95 |
| 2 | Cyclohexanol | Cyclohexanone | 3 | 60 | 92 |
| 3 | Benzyl Alcohol | Benzaldehyde | 4 | 40 | 90 |
| 4 | 1-Octanol | 1-Octanal | 5 | 40 | 85 |
Yields are for isolated, purified products.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Oxone®. 2. Insufficient PTC amount. 3. Low reaction temperature. | 1. Use fresh, high-quality Oxone®. 2. Increase PTC loading to 0.15-0.2 eq. 3. Increase temperature in 10°C increments. |
| Over-oxidation of Primary Alcohols | 1. Excess Oxone®. 2. Reaction time too long. 3. Reaction temperature too high. | 1. Reduce Oxone® to 1.1 eq. 2. Monitor reaction carefully and quench upon completion. 3. Lower the reaction temperature. |
| Emulsion during Workup | 1. High concentration of TBAHS. 2. Insufficient phase volume. | 1. Add brine to help break the emulsion. 2. Dilute with more solvent and water. |
| Reaction Stalls | 1. Decomposition of the active oxidant. 2. pH of the aqueous phase has dropped. | 1. Add a second portion of Oxone®. 2. Check pH and add more sodium bicarbonate if necessary. |
Part 4: Conclusion
The use of phase-transfer catalysis in conjunction with in situ generated 2-Iodoxybenzenesulfonic acid represents a significant advancement in oxidation chemistry. This method is safe, efficient, and scalable, offering a green alternative to many traditional metal-based or hazardous oxidation protocols.[17][18] Its operational simplicity and the use of inexpensive, readily available reagents make it an attractive and powerful tool for chemists in research and industrial settings, particularly in the synthesis of pharmaceutical intermediates where purity and safety are paramount.
References
- 1. 2-Iodoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 2. 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations – Oriental Journal of Chemistry [orientjchem.org]
- 3. 2-Iodoxybenzenesulfonic acid as an extremely active catalyst for the selective oxidation of alcohols to aldehydes, ketones, carboxylic acids, and enones with oxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone [organic-chemistry.org]
- 6. IBX 2-Iodoxybenzenesulfonic Acid - Wordpress [reagents.acsgcipr.org]
- 7. In Situ Generation of o-Iodoxybenzoic Acid (IBX) and the Catalytic Use of It in Oxidation Reactions in the Presence of Oxone as a Co-oxidant [organic-chemistry.org]
- 8. A phase-transfer-assisted strategy for oxidation-based biomass valorization - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Impact of Tetrabutylammonium on the Oxidation of Bromide by Ozone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. phasetransfer.com [phasetransfer.com]
- 14. researchgate.net [researchgate.net]
- 15. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 16. nbinno.com [nbinno.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Application Note & Protocol: The Strategic Use of Sodium 2-Iodobenzenesulfonate in Nonaqueous Oxidation Systems
Abstract
This technical guide is designed for researchers, chemists, and professionals in drug development, providing a detailed exploration of Sodium 2-iodobenzenesulfonate for nonaqueous oxidation reactions. We delve into the mechanistic underpinnings, present robust experimental protocols, and offer practical insights to ensure reliable and safe application. This document emphasizes the advantages of this reagent, particularly its catalytic use, which aligns with the principles of green chemistry by minimizing waste and avoiding the use of heavy metals.
Introduction: The Rise of Catalytic Hypervalent Iodine Chemistry
Hypervalent iodine compounds have become indispensable tools in modern organic synthesis, offering a milder and more selective alternative to traditional heavy-metal oxidants. Within this class of reagents, this compound has garnered significant attention. It serves as a stable, solid precursor to the highly active oxidant, 2-Iodoxybenzenesulfonic acid (IBS).[1] A key advantage is its ability to be used in catalytic amounts in conjunction with a terminal oxidant, most commonly Oxone®.[2][3] This approach not only enhances the economic and environmental profile of the oxidation but also simplifies product purification. This guide will focus on the practical application of this compound in nonaqueous systems, a critical area for substrates with limited water solubility.
The Engine of Oxidation: Understanding the Catalytic Cycle
The efficacy of this compound in these reactions stems from its in situ oxidation to the active Iodine(V) species, IBS, by a terminal oxidant.[3][4][5] This powerful oxidizing agent then reacts with the substrate (e.g., an alcohol) and is subsequently reduced back to its initial Iodine(I) state, ready to re-enter the catalytic cycle. This cyclic process allows for a substoichiometric amount of the iodine compound to facilitate the transformation of a much larger quantity of the substrate.
Figure 1: Catalytic cycle for the oxidation of an alcohol using this compound and a terminal oxidant.
Experimental Protocols: A Validated Method for Alcohol Oxidation
The following protocol details a general procedure for the catalytic oxidation of a primary or secondary alcohol to the corresponding aldehyde or ketone in a nonaqueous solvent.
Reagents and Materials
| Reagent/Material | Grade | Supplier (Example) | Key Considerations |
| This compound | ≥98% | Sigma-Aldrich | Store in a cool, dry place. |
| Oxone® (Potassium peroxymonosulfate) | Reagent Grade | Sigma-Aldrich | A stable, easy-to-handle solid. |
| Acetonitrile (CH₃CN) | Anhydrous, ≥99.8% | Sigma-Aldrich | The use of a dry solvent is crucial for optimal results. |
| Alcohol Substrate | As required | Various | Ensure the substrate is free of water. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | N/A | For neutralizing the reaction mixture. |
| 10% Sodium Thiosulfate (Na₂S₂O₃) | Aqueous Solution | N/A | To quench any residual oxidant. |
| Ethyl Acetate (EtOAc) | Reagent Grade | Various | For product extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Various | For drying the organic phase. |
Step-by-Step Experimental Procedure
-
Reaction Assembly: In a round-bottom flask equipped with a magnetic stirrer, combine the alcohol (1.0 mmol, 1.0 equiv.) and this compound (0.05-0.1 mmol, 5-10 mol%).
-
Solvent Addition: Add anhydrous acetonitrile (5-10 mL). Stir the mixture at ambient temperature until all solids have dissolved.
-
Oxidant Addition: Add Oxone® (1.2-1.5 mmol, 1.2-1.5 equiv.) to the reaction mixture in one portion.
-
Reaction Monitoring: Stir the resulting suspension at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Upon completion, carefully add a saturated aqueous solution of NaHCO₃ (10 mL) followed by a 10% aqueous solution of Na₂S₂O₃ (10 mL) to quench the reaction and destroy any excess oxidant.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Isolation and Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Figure 2: A streamlined workflow for the oxidation of alcohols.
Safety, Handling, and Optimization
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling these chemicals.
-
Ventilation: All operations should be conducted in a well-ventilated fume hood.
-
Oxidizing Agents: Oxone® is a strong oxidant. Avoid contact with flammable materials.
-
Troubleshooting:
-
Slow or Incomplete Reactions: This may be due to the presence of water. Ensure all glassware is thoroughly dried and use anhydrous solvents. Increasing the reaction temperature to 40-60°C can also be beneficial.[3]
-
Byproduct Formation: Over-oxidation, particularly of primary alcohols to carboxylic acids, can occur. This can be minimized by carefully monitoring the reaction and quenching it promptly upon consumption of the starting material.
-
Concluding Remarks
The catalytic use of this compound with Oxone® in nonaqueous media represents a highly efficient, selective, and environmentally conscious method for the oxidation of alcohols.[4][5][6] The protocols and insights provided herein are designed to be a valuable resource for scientists engaged in synthetic chemistry, enabling them to leverage this powerful oxidative system with confidence and success.
References
- 1. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 2. Catalytic Hypervalent Iodine Catalysts - Wordpress [reagents.acsgcipr.org]
- 3. Effective oxidation of benzylic and alkane C-H bonds catalyzed by sodium o-iodobenzenesulfonate with Oxone as a terminal oxidant under phase-transfer conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone [organic-chemistry.org]
- 5. 2-Iodoxybenzenesulfonic acid as an extremely active catalyst for the selective oxidation of alcohols to aldehydes, ketones, carboxylic acids, and enones with oxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Sodium 2-Iodobenzenesulfonate in Catalytic Alcohol Oxidation
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: A Modern Approach to Alcohol Oxidation
The selective oxidation of alcohols to carbonyl compounds is a cornerstone transformation in organic synthesis, critical to the construction of pharmaceuticals and other fine chemicals. Historically, this has often relied on stoichiometric, and frequently toxic, heavy metal-based oxidants. The field of organocatalysis offers a more sustainable and elegant alternative. Within this class, hypervalent iodine compounds have emerged as powerful, metal-free oxidizing agents.
This document provides a detailed guide to the use of sodium 2-iodobenzenesulfonate as a highly efficient precatalyst for the oxidation of a broad range of alcohols. We will delve into the mechanistic underpinnings of its catalytic activity, provide guidance on optimizing catalytic loading and reaction times, and present detailed, field-proven protocols for its application.
The Catalyst System: From Precatalyst to a Potent Oxidant
This compound is a stable, crystalline solid that serves as a precursor to the active catalytic species, 2-iodoxybenzenesulfonic acid (IBS).[1][2] This in situ generation of IBS is typically achieved through oxidation with Oxone® (potassium peroxymonosulfate), a safe and easy-to-handle co-oxidant.[1][3]
The resulting IBS catalyst is exceptionally active, outperforming many other modified 2-iodoxybenzoic acids (IBXs) in the oxidation of alcohols.[1][4][5] This enhanced reactivity is attributed to the electron-withdrawing sulfonate group, which increases the electrophilicity of the iodine center and facilitates the key steps of the catalytic cycle.[1][4] Theoretical calculations have suggested that the ionic character of the hypervalent iodine-OSO₂ bond in IBS lowers the twisting barrier of the alkoxyperiodinane intermediate, thereby accelerating the oxidation process.[1][4][5]
Catalytic Cycle Overview
The catalytic cycle for the oxidation of alcohols using the this compound/Oxone® system is a well-established process in hypervalent iodine chemistry.
Figure 1: Catalytic cycle for alcohol oxidation.
Optimizing Reaction Parameters: Catalytic Loading and Reaction Times
A key advantage of the this compound system is its high efficiency, allowing for low catalytic loadings and often rapid reaction times.
Catalytic Loading
The catalytic loading of this compound can be varied depending on the substrate and desired reaction rate. Typical loadings range from 0.05 to 5 mol% .[4][5][6] For many simple, unhindered alcohols, loadings as low as 1 mol% are sufficient to achieve high conversions. More challenging or sterically hindered substrates may require higher loadings, in the range of 2-5 mol%.
Reaction Times
Reaction times are highly substrate-dependent but are generally rapid, often completing within a few hours at room temperature or with gentle heating. The oxidation reactions are reported to proceed cleanly and rapidly in solvents such as nitromethane, acetonitrile, or ethyl acetate.[1] Monitoring the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) is recommended to determine the point of completion.
Data Summary: Representative Substrate Scope
The following table summarizes typical reaction conditions and outcomes for a variety of alcohol substrates, synthesized from the available literature.
| Substrate (Alcohol) | Product | Catalyst Loading (mol%) | Co-oxidant (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Benzyl Alcohol | Benzaldehyde | 1 | Oxone® (0.8) | CH₃CN | 30 | 1 | >95 |
| 4-Methoxybenzyl Alcohol | 4-Methoxybenzaldehyde | 1 | Oxone® (0.8) | CH₃CN | 30 | 0.5 | >95 |
| 1-Octanol | Octanoic Acid | 1 | Oxone® (1.2) | CH₃CN | 30 | 2 | >95 |
| 2-Octanol | 2-Octanone | 1 | Oxone® (1.2) | CH₃CN | 30 | 1 | >95 |
| Cyclohexanol | Cyclohexanone | 1 | Oxone® (1.2) | CH₃CN | 30 | 1 | >95 |
| 4-tert-Butylcyclohexanol | 4-tert-Butyl-2-cyclohexenone | 5 | Oxone® (2.0) | CH₃CN | 70 | 6 | 85 |
Note: This data is representative and has been compiled from various sources. Optimal conditions may vary.
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the selective oxidation of a primary alcohol to an aldehyde and a secondary alcohol to a ketone.
Protocol 1: Selective Oxidation of Benzyl Alcohol to Benzaldehyde
This protocol details the oxidation of a primary benzylic alcohol to the corresponding aldehyde, a common transformation in multi-step synthesis.
Figure 2: Workflow for benzyl alcohol oxidation.
Materials:
-
Benzyl alcohol
-
This compound (CAS 62973-69-7)[7]
-
Oxone® (Potassium peroxymonosulfate)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add benzyl alcohol (1.0 equiv), this compound (0.01 equiv, 1 mol%), and acetonitrile to achieve a suitable concentration (e.g., 0.2 M).
-
Stir the mixture at room temperature until all solids are dissolved.
-
To the stirring solution, add Oxone® (0.8 equiv) portion-wise over 30 minutes. Note: An excess of Oxone can lead to over-oxidation to the carboxylic acid.[6]
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 1-2 hours).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate to decompose any remaining oxidant.
-
Extract the mixture with ethyl acetate (3 x volume of acetonitrile).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure benzaldehyde.
Protocol 2: Oxidation of 2-Octanol to 2-Octanone
This protocol demonstrates the straightforward oxidation of a secondary aliphatic alcohol to the corresponding ketone.
Materials:
-
2-Octanol
-
This compound
-
Oxone®
-
Acetonitrile, anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flask, dissolve 2-octanol (1.0 equiv) and this compound (0.01 equiv, 1 mol%) in acetonitrile.
-
Stir the solution at room temperature and add Oxone® (1.2 equiv) in a single portion.
-
Allow the reaction to stir at room temperature, monitoring by GC or TLC for the disappearance of the starting alcohol (typically 1-2 hours).
-
Once the reaction is complete, filter the solid waste and wash with acetonitrile.[4][5]
-
To the filtrate, add water and extract with dichloromethane.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-octanone. Further purification is often not necessary.
Conclusion and Outlook
The use of this compound in combination with Oxone® represents a highly efficient, selective, and environmentally benign method for the oxidation of alcohols.[1][2] Its operational simplicity, low catalytic loading, and broad substrate scope make it an invaluable tool for researchers in both academic and industrial settings. This system avoids the use of toxic heavy metals and offers a scalable and robust alternative for the synthesis of valuable carbonyl compounds.[8] As the demand for greener and more sustainable chemical processes grows, the application of such organocatalytic systems is poised to become even more widespread in the development of new pharmaceuticals and fine chemicals.
References
- 1. 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone [organic-chemistry.org]
- 2. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 3. BJOC - Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS) – a powerful hypervalent iodine(V) oxidant [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Iodoxybenzenesulfonic acid as an extremely active catalyst for the selective oxidation of alcohols to aldehydes, ketones, carboxylic acids, and enones with oxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemscene.com [chemscene.com]
- 8. chemrxiv.org [chemrxiv.org]
Application Notes & Protocols: Analytical Techniques for Monitoring Sodium 2-Iodobenzenesulfonate Reactions
Introduction: The Analytical Imperative in Monitoring Sodium 2-Iodobenzenesulfonate Chemistry
This compound (S2IBS) is a versatile synthetic organic reagent.[1] Its primary utility is often realized in its oxidation to the hypervalent iodine compound, 2-Iodoxybenzenesulfonic acid (IBS), an exceptionally active catalyst for the selective oxidation of alcohols and other functional groups.[2][3][4] The efficiency, selectivity, and safety of these transformations hinge on precise real-time or near-real-time understanding of the reaction's progress. Monitoring is not merely a quality control step; it is a fundamental component of process understanding, optimization, and scale-up.[5][6]
This guide provides an in-depth exploration of the principal analytical techniques for monitoring reactions involving this compound. We move beyond simple procedural lists to explain the causality behind methodological choices, empowering researchers, scientists, and drug development professionals to select and implement the most effective monitoring strategy for their specific synthetic context. The core techniques discussed—High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS)—are presented with detailed protocols and expert insights.
Strategic Selection of an Analytical Technique
The choice of analytical method is dictated by the specific information required. A quantitative assessment of reactant consumption and product formation may favor HPLC, while the unambiguous identification of an unknown impurity necessitates the structural elucidation power of LC-MS or NMR. The following decision tree illustrates a logical approach to technique selection.
Caption: Decision tree for selecting the optimal analytical technique.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis
HPLC is the cornerstone for monitoring the conversion of S2IBS and the formation of products and impurities. Its strength lies in providing robust quantitative data on the relative concentrations of components in the reaction mixture over time.
Expertise & Causality: Method Development Insights
Monitoring S2IBS reactions presents a specific chromatographic challenge: the analyte is a highly polar, strongly acidic salt.[7] On standard C18 reversed-phase columns, this results in poor retention and distorted peak shapes due to secondary interactions with residual silanols on the silica support.
To overcome this, a strategic approach is required:
-
Mixed-Mode Chromatography: The most robust solution involves using a mixed-mode column that incorporates both reversed-phase and anion-exchange characteristics. This provides two retention mechanisms: hydrophobic interaction with the benzene ring and ionic interaction with the sulfonate group, leading to excellent retention and peak shape.[7]
-
Ion-Pairing Chromatography: An alternative is to add an ion-pairing agent (e.g., tetrabutylammonium hydrogen sulfate) to the mobile phase. The agent forms a neutral, hydrophobic complex with the sulfonate anion, significantly improving its retention on a standard C18 column. Caution: Many ion-pairing agents are non-volatile and will contaminate a mass spectrometer.[8] This approach is best reserved for HPLC with UV detection only.
-
Mobile Phase pH Control: Maintaining a consistent, buffered mobile phase pH is critical for reproducible retention times, as it ensures a consistent ionization state for the sulfonic acid group.[9]
Protocol: HPLC Monitoring of S2IBS Oxidation
This protocol is designed for at-line monitoring, where samples are periodically withdrawn, quenched, and analyzed.
Objective: To quantify the consumption of this compound and the formation of 2-Iodoxybenzenesulfonic acid.
1. Instrumentation and Columns:
-
HPLC or UPLC system with UV/PDA detector.
-
Recommended Column: Mixed-mode reversed-phase/anion-exchange column (e.g., Amaze TR or similar), 3.0 x 100 mm, 3 µm.
-
Alternative Column: Standard C18 column (for ion-pairing method).
2. Reagents and Mobile Phase:
-
Mobile Phase A: 20 mM Ammonium Acetate in Water, pH 4.5.
-
Mobile Phase B: Acetonitrile.
-
Reaction Quenching Solution: 1% Sodium bisulfite solution (to consume excess oxidant).
-
Diluent: 50:50 Water/Acetonitrile.
3. Chromatographic Conditions:
| Parameter | Condition |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 225 nm |
| Injection Volume | 2 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 8.0 | |
| 8.1 | |
| 9.0 | |
| 9.1 | |
| 12.0 |
4. Sample Preparation and Analysis Workflow:
-
Reaction Sampling: At designated time points (e.g., t=0, 1h, 2h, etc.), carefully withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Quenching: Immediately add the aliquot to a vial containing an excess of the quenching solution (e.g., 450 µL). This is a critical step to halt the reaction and ensure the analyzed sample accurately reflects the reaction state at the time of sampling.
-
Dilution: Further dilute the quenched sample with the diluent to bring the analyte concentration within the linear range of the detector (e.g., a 10-fold dilution).
-
Injection: Inject the prepared sample onto the HPLC system.
-
Data Analysis: Integrate the peak areas for the S2IBS reactant and the IBS product. Plot the percentage conversion against time to determine reaction kinetics.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For Structural Confirmation and Absolute Quantitation
NMR spectroscopy is an exceptionally powerful tool for reaction monitoring, offering both structural elucidation and inherent quantitative capabilities without the need for response factor calibration.[6][10] It is ideal for confirming the identity of products and intermediates.
Expertise & Causality: Why NMR is Suited for S2IBS Reactions
The transformation of S2IBS to its oxidized form, IBS, involves significant changes in the chemical environment of the aromatic protons. This results in distinct, well-resolved signals in the ¹H NMR spectrum, allowing for clear differentiation between reactant and product.[3][11] Furthermore, NMR is non-destructive and can be configured for online monitoring using a flow cell, pumping the reaction mixture directly through the spectrometer.[10][12][13]
Protocol: At-Line ¹H NMR Monitoring
Objective: To monitor the reaction by observing the disappearance of S2IBS aromatic proton signals and the appearance of corresponding IBS signals.
1. Instrumentation:
-
NMR Spectrometer (400 MHz or higher recommended for better resolution).
-
Standard 5 mm NMR tubes.
2. Reagents:
-
Deuterated solvent compatible with the reaction solvent (e.g., D₂O, Acetonitrile-d₃).
-
Internal Standard (optional, for precise quantification): A stable compound with a known concentration and a signal in a clear region of the spectrum (e.g., 1,4-Dioxane).
3. Sample Preparation and Analysis Workflow:
-
Reaction Sampling: At each time point, withdraw an aliquot of the reaction mixture (e.g., 100 µL).
-
Quenching (if necessary): If the reaction is rapid, quench as described in the HPLC protocol.
-
Sample Preparation: Add the aliquot to an NMR tube containing a suitable volume of deuterated solvent (e.g., 500 µL) and the internal standard (if used). Ensure the sample is homogeneous.
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Key parameters for quantitation include:
-
A sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full magnetization recovery.[14]
-
A 90° pulse angle.
-
Sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing and Interpretation:
-
Process the spectra with identical phasing and baseline correction parameters.
-
Integrate the well-resolved aromatic signals corresponding to the starting material (S2IBS) and the product (IBS).
-
Calculate the molar ratio of product to starting material directly from the integral values (after normalizing for the number of protons each signal represents). The reaction progress can be determined by the relative decrease in the starting material's integral and the increase in the product's integral over time.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The Definitive Tool for Impurity Identification
When the goal is to detect and identify unknown byproducts or degradation products, LC-MS is the unparalleled technique.[15][16][17] It combines the separation power of HPLC with the mass-resolving power of a mass spectrometer, providing molecular weight and structural information for even trace-level components.[18]
Expertise & Causality: Applying MS to Sulfonated Aromatics
This compound and related compounds are readily ionized using Electrospray Ionization (ESI) in negative mode, which is highly sensitive for anionic species like sulfonates. High-Resolution Mass Spectrometry (HRMS), such as with a QTOF or Orbitrap analyzer, is particularly advantageous as it provides a highly accurate mass measurement, enabling the confident determination of the elemental composition of an unknown impurity.[17][19] Tandem MS (MS/MS) experiments can be performed to fragment the impurity, yielding structural clues based on the fragmentation pattern.[20]
Protocol: LC-MS Impurity Profiling
Objective: To detect, identify, and structurally characterize potential impurities formed during the reaction.
1. Instrumentation:
-
UPLC system coupled to a High-Resolution Mass Spectrometer (e.g., QTOF or Orbitrap).
-
The UPLC method should be similar to the one described in the HPLC section, but with a critical modification to the mobile phase.
2. Reagents and Mobile Phase:
-
Critical: Use volatile mobile phase modifiers to avoid contaminating the MS source. Replace non-volatile buffers like sodium phosphate with volatile ones.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: Formic acid is an excellent volatile modifier that aids in the ESI process. While the low pH may slightly suppress ionization in negative mode, the high sensitivity of modern mass spectrometers typically compensates for this.
-
3. LC-MS Conditions:
| Parameter | Condition |
| LC Method | Use gradient from HPLC section with volatile mobile phases. |
| Ionization Mode | ESI Negative |
| Mass Range | m/z 100 - 1000 |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 120 °C |
| Data Acquisition | Full Scan MS and Data-Dependent MS/MS |
4. Workflow for Impurity Identification:
-
Sample Preparation: Prepare a sample from a final reaction time point as described in the HPLC protocol (quench and dilute).
-
Acquisition: Inject the sample and acquire data. The instrument should be set to perform a full scan to detect all ions and then automatically trigger MS/MS scans on the most abundant ions detected.
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) for peaks other than the reactant and main product.
-
Extract the mass spectrum for each unknown peak to obtain its accurate mass.
-
Use software to calculate possible elemental compositions based on the accurate mass.
-
Analyze the MS/MS fragmentation spectrum to deduce the structure. For benzenesulfonates, common losses include SO₃ (79.95 Da) and HSO₃⁻ (80.96 Da), which can confirm the presence of the sulfonate group.[19]
-
Propose a structure for the impurity based on the elemental composition, fragmentation data, and knowledge of the reaction chemistry.
-
Caption: General workflow for impurity profiling using LC-MS.
Comparative Summary of Techniques
| Feature | HPLC with UV Detection | NMR Spectroscopy | LC-MS (HRMS) |
| Primary Use | Routine quantitative analysis, purity checks.[9] | Structural confirmation, absolute quantitation.[10][14] | Identification of unknowns, impurity profiling.[15][17] |
| Sensitivity | Moderate (µg/mL range) | Low (mg/mL range) | Very High (pg/mL to ng/mL range) |
| Information | Retention time, relative concentration. | Chemical structure, stereochemistry, absolute concentration. | Molecular weight, elemental formula, fragmentation. |
| Sample Throughput | High | Low to Moderate | Moderate |
| Key Advantage | Robust, reproducible, widely available. | Inherently quantitative, information-rich. | Unmatched for identifying unknown trace components. |
| Key Limitation | Cannot identify unknown peaks without standards. | Lower sensitivity, potential for peak overlap.[21] | Quantification requires standards, complex instrumentation. |
Conclusion
Effective monitoring of this compound reactions is achieved through the intelligent application of a suite of complementary analytical techniques. HPLC provides the robust quantitative data necessary for process control and kinetic studies. NMR offers definitive structural verification and absolute quantitation, serving as an invaluable tool for mechanistic studies. Finally, LC-MS delivers the high-sensitivity detection and structural elucidation power required to identify and control trace-level impurities, ensuring the quality and safety of the final product. By understanding the fundamental principles and practical nuances of each technique, researchers can design a comprehensive monitoring strategy that accelerates development, enhances process understanding, and ensures product integrity.
References
- 1. 2-Iodobenzenesulfonic acid sodium salt | Nanoporation [nanoporation.eu]
- 2. 2-IODOBENZENESULFONIC ACID SODIUM SALT | 62973-69-7 [chemicalbook.com]
- 3. BJOC - Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS) – a powerful hypervalent iodine(V) oxidant [beilstein-journals.org]
- 4. 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone [organic-chemistry.org]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Reaction Monitoring | Bruker [bruker.com]
- 7. helixchrom.com [helixchrom.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. researchgate.net [researchgate.net]
- 12. Online reaction monitoring by single-scan 2D NMR under flow conditions - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. NMR reaction monitoring in flow synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of the degree of sulfonation in cross-linked and non-cross-linked Poly(ether ether ketone) using different analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biotech-spain.com [biotech-spain.com]
- 16. ijprajournal.com [ijprajournal.com]
- 17. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 18. resolvemass.ca [resolvemass.ca]
- 19. pubs.acs.org [pubs.acs.org]
- 20. digital.library.txst.edu [digital.library.txst.edu]
- 21. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the Work-Up of Oxidative Reactions Catalyzed by 2-Iodoxybenzenesulfonic Acid (IBS) Generated from Sodium 2-Iodobenzenesulfonate and Oxone
Abstract
The use of Sodium 2-Iodobenzenesulfonate in combination with Oxone® as a co-oxidant represents a powerful and increasingly popular method for a wide range of oxidative transformations in modern organic synthesis.[1][2][3] This system, which generates the highly active hypervalent iodine(V) catalyst, 2-Iodoxybenzenesulfonic acid (IBS), in situ, is valued for its efficiency and selectivity in converting alcohols to aldehydes, ketones, or carboxylic acids.[2][4][5] However, the successful isolation of the desired organic product hinges on a well-designed and meticulously executed work-up procedure. The presence of a potent residual oxidant, water-soluble catalyst, and significant quantities of inorganic salts presents a unique purification challenge. This guide provides a detailed, experience-driven framework for the work-up and purification of products from this catalytic system, ensuring high recovery, purity, and safety.
Introduction to the Catalytic System
The combination of a catalytic amount of this compound and a stoichiometric amount of Oxone® provides a robust method for various oxidations. Oxone®, a stable, inexpensive, and easy-to-handle triple salt (2KHSO₅·KHSO₄·K₂SO₄), serves as the terminal oxidant.[1][6] In the reaction, it oxidizes the iodine(I) center of the sulfonate precursor to the active iodine(V) catalyst, IBS.[7][8]
The primary challenge in the work-up arises from the composition of the reaction mixture upon completion:
-
Desired Organic Product: The target molecule.
-
Reduced Catalyst: this compound (water-soluble).
-
Excess Oxone®: A potent, unreacted oxidant.
-
Oxone® Byproducts: Potassium sulfate (K₂SO₄) and potassium bisulfate (KHSO₄), which are inorganic and generally insoluble in organic solvents.[9]
A successful work-up must systematically neutralize the hazardous excess oxidant and efficiently separate the organic product from the numerous water-soluble and insoluble inorganic species.
The Chemistry of the Work-Up Procedure
A logical work-up is a sequence of chemical and physical separation steps, each with a specific purpose. Understanding the "why" behind each step is critical for troubleshooting and adapting the protocol to different substrates.
Quenching: Neutralizing Residual Oxidizing Power
Causality: Leaving residual Oxone® in the reaction mixture during work-up is hazardous and detrimental. Oxone® is a strong oxidant that can react unpredictably with extraction solvents (like diethyl ether or THF), degrade the desired product, and pose a safety risk.[10][11] The aqueous components of a reaction involving Oxone are both oxidizing and acidic.[12]
Mechanism: The most reliable method for quenching is the addition of a mild reducing agent. Sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) are ideal choices. They rapidly and exothermically reduce the peroxymonosulfate component of Oxone® to non-oxidizing sulfate salts.
-
Reaction with Thiosulfate: 2S₂O₃²⁻ + HSO₅⁻ → 2SO₄²⁻ + S₂O₃²⁻ (simplified)
-
Reaction with Bisulfite: HSO₃⁻ + HSO₅⁻ → 2SO₄²⁻ + H⁺
This step should be performed cautiously, especially on a large scale, by slowly adding the quenching solution while cooling the reaction mixture in an ice bath to manage any potential exotherm.
Extraction: Isolating the Organic Product
Causality: The desired organic product is typically nonpolar or moderately polar, making it soluble in organic solvents. In contrast, the catalyst precursor (this compound) and all inorganic salts (K₂SO₄, KHSO₄, and the quenched byproducts) are highly polar and preferentially soluble in water. This difference in solubility is the foundation of the purification.
Procedure:
-
Filtration (for non-aqueous reactions): If the reaction is performed in a solvent where the Oxone® byproducts are insoluble (e.g., acetonitrile, ethyl acetate), a significant portion of the inorganic salts can be removed by simple filtration before the aqueous work-up.[5][9] This reduces the burden on the subsequent extraction steps.
-
Solvent Addition & Phase Separation: An appropriate organic solvent, most commonly ethyl acetate due to its balance of polarity and volatility, is added to the mixture. Water is also added to dissolve all the inorganic salts. The mixture is transferred to a separatory funnel, shaken, and allowed to separate into two distinct layers:
-
Organic Layer: Contains the desired product.
-
Aqueous Layer: Contains the catalyst and all inorganic salts.[9]
-
-
Washing: The separated organic layer is further washed with water and then with a saturated sodium chloride solution (brine). The brine wash helps to remove residual water from the organic phase and breaks up emulsions, leading to a cleaner separation.
Drying and Concentration
Causality: Even after the brine wash, trace amounts of water remain dissolved in the organic solvent. Water can interfere with subsequent purification steps (like chromatography) or co-distill with the product.
Procedure: The organic layer is treated with an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). The drying agent is then removed by filtration, and the solvent is evaporated under reduced pressure (e.g., using a rotary evaporator) to yield the crude product, which can then be further purified.
Critical Safety Precautions
-
Handling Oxone®: Oxone® is corrosive to the eyes, skin, nose, and throat.[11] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][13][14] Avoid inhaling dust by handling it in a well-ventilated area or a chemical fume hood.[11][13]
-
Incompatible Materials: Do not store or mix Oxone® with combustible materials, strong reducing agents, or heavy transition metals (Cu, Mn, Co, Ni), as these can catalyze its decomposition.[1][10]
-
Quenching Step: The quenching of Oxone® can be exothermic. Always perform this step with cooling and add the quenching agent slowly and in a controlled manner.
-
Waste Disposal: Waste containing Oxone® should be diluted and neutralized in accordance with local, state, and federal regulations.[11]
Detailed Experimental Protocols
Protocol A: Standard Work-Up Procedure
This protocol is suitable for the majority of applications where catalyst recovery is not a priority.
-
Cooling: Upon reaction completion (as determined by TLC or LCMS), cool the reaction vessel to 0-5 °C using an ice-water bath.
-
Quenching: Slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or a 10% aqueous solution of sodium bisulfite (NaHSO₃) dropwise with vigorous stirring. Continue addition until a starch-iodide test strip shows a negative result for oxidants.
-
Filtration (if applicable): If a large amount of solid (inorganic salts) is present, filter the mixture through a pad of Celite®, rinsing the filter cake with the chosen extraction solvent (e.g., ethyl acetate). Combine the filtrate and the rinses.
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel. Add ethyl acetate (or another suitable organic solvent) and shake vigorously. Allow the layers to separate.
-
Phase Separation: Drain the lower aqueous layer.
-
Washing: Wash the remaining organic layer sequentially with:
-
Deionized water (1x)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (1x, to neutralize any residual acid)
-
Saturated aqueous sodium chloride (brine) solution (1x)
-
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by an appropriate method, such as flash column chromatography, recrystallization, or distillation.
Protocol B: Work-Up with Catalyst Recovery
This protocol allows for the recovery of the this compound precursor, aligning with green chemistry principles.
-
Follow Steps 1-5 from Protocol A.
-
Isolate Aqueous Phase: Collect and save the initial aqueous layer from the separatory funnel, as well as all subsequent aqueous washes. This combined aqueous phase contains the catalyst.[9]
-
Acidify Aqueous Phase: Cool the combined aqueous phase in an ice bath and carefully acidify it with concentrated HCl to a pH of ~1-2.
-
Extract Catalyst: Extract the acidified aqueous phase multiple times (e.g., 4x) with ethyl acetate. The protonated sulfonic acid is more soluble in the organic solvent.
-
Isolate Catalyst: Combine the organic extracts from the catalyst recovery, dry them over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to recover the catalyst precursor, which can be reused.
-
Process Product: Continue with Steps 6-9 from Protocol A for the original organic layer containing the product.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Persistent Emulsion during Extraction | High concentration of salts or amphiphilic molecules. | Add a small amount of brine to the separatory funnel and swirl gently (do not shake). Allow the funnel to stand for an extended period. If necessary, filter the entire mixture through Celite®. |
| Low Product Yield | Incomplete reaction or product is partially water-soluble. | Ensure the reaction has gone to completion before work-up. For water-soluble products, saturate the aqueous phase with NaCl before extraction and use a more polar extraction solvent (e.g., a mixture of ethyl acetate and THF). Perform more extractions (5-6x). |
| Product Degradation | Incomplete quenching of Oxone® or overly acidic/basic conditions during washing. | Ensure the quenching step is complete using a test strip. Use dilute solutions for washing and minimize contact time. |
| Catalyst Precipitates During Reaction | The solvent system cannot dissolve the catalyst precursor. | Consider using a co-solvent system or a phase-transfer catalyst to improve solubility and reaction efficiency.[3] |
Visualization of the Workflow
Below is a diagram illustrating the logical flow of the standard work-up procedure.
Caption: General workflow for the work-up of IBS/Oxone mediated oxidations.
Conclusion
The work-up procedure for reactions involving this compound and Oxone® is straightforward but requires careful attention to detail, particularly during the quenching step. By understanding the chemical principles behind each operation—neutralization, extraction, and drying—researchers can confidently and safely isolate their desired products in high yield and purity. The protocols and troubleshooting guide provided herein offer a robust starting point for developing process-specific procedures, enabling the full potential of this powerful catalytic oxidation system to be realized.
References
- 1. Oxone, Potassium peroxomonosulfate [organic-chemistry.org]
- 2. 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone [organic-chemistry.org]
- 3. Effective oxidation of benzylic and alkane C–H bonds catalyzed by sodium o-iodobenzenesulfonate with Oxone as a terminal oxidant under phase-transfer conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. IBS-Catalyzed Regioselective Oxidation of Phenols to 1,2-Quinones with Oxone® - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. piscinasbenages.es [piscinasbenages.es]
- 11. studylib.net [studylib.net]
- 12. researchgate.net [researchgate.net]
- 13. fishersci.com [fishersci.com]
- 14. horizonpoolsupply.com [horizonpoolsupply.com]
Application Note & Protocol: Scaling Up Oxidation Reactions Catalyzed by Sodium 2-Iodobenzenesulfonate
Executive Summary
The oxidation of alcohols to carbonyl compounds is a cornerstone transformation in synthetic organic chemistry, critical to the pharmaceutical and fine chemical industries.[1] While many methods exist, they often rely on stoichiometric, transition-metal-based oxidants that pose environmental and safety challenges.[1] A significant advancement has been the development of catalytic systems based on hypervalent iodine compounds. This guide focuses on the highly active and selective catalytic system utilizing Sodium 2-Iodobenzenesulfonate as a pre-catalyst in conjunction with Oxone® as the terminal oxidant.
This document provides a comprehensive overview, from the fundamental catalytic mechanism to detailed laboratory protocols and, most critically, the key considerations for scaling this process from the bench to pilot and production scales. It is designed for researchers, chemists, and process engineers in the drug development and chemical manufacturing sectors who seek to implement a robust, efficient, and greener oxidation methodology.
The Catalytic System: Mechanism and Advantages
The power of this system lies in the in situ generation of 2-Iodoxybenzenesulfonic acid (IBS), a hypervalent iodine(V) species, from the stable and easy-to-handle this compound salt (a pre-catalyst).[2][3] The terminal oxidant, Oxone (2KHSO₅·KHSO₄·K₂SO₄), facilitates the initial oxidation of the iodine(I) pre-catalyst to the active iodine(V) catalyst.[3]
The catalytic cycle proceeds as follows:
-
Activation: The pre-catalyst, this compound, is oxidized by Oxone to the active catalyst, 2-Iodoxybenzenesulfonic acid (IBS).
-
Oxidation: The alcohol substrate coordinates to the hypervalent iodine center of IBS.
-
Reductive Elimination: The substrate is oxidized to the corresponding carbonyl compound (aldehyde, ketone, or carboxylic acid), and the IBS catalyst is reduced back to an iodine(I) species.
-
Regeneration: The iodine(I) species is re-oxidized by Oxone to regenerate the active IBS catalyst, thus completing the cycle.
Theoretical calculations have suggested that the high activity of IBS stems from the ionic character of the intramolecular hypervalent iodine-OSO₂ bond, which lowers the twisting barrier of the alkoxyperiodinane intermediate, thereby accelerating the oxidation process.[2][4]
Catalytic Cycle Diagram
Caption: Catalytic cycle for IBS-mediated alcohol oxidation.
Laboratory-Scale Protocol: Oxidation of Benzyl Alcohol
This protocol details the selective oxidation of a primary alcohol to an aldehyde. The selectivity can be shifted towards the carboxylic acid by increasing the equivalents of Oxone.[5]
Materials & Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| Benzyl Alcohol | 108.14 | 2.0 | 216 mg (207 µL) | Substrate |
| This compound | 306.05 | 0.04 (2 mol%) | 12.2 mg | Pre-catalyst |
| Oxone® | 614.76 | 2.2 | 1.35 g | Terminal Oxidant (1.1 equiv. HSO₅⁻) |
| Acetonitrile (CH₃CN) | 41.05 | - | 10 mL | Solvent |
| Saturated aq. NaHCO₃ | - | - | ~20 mL | For quenching |
| Dichloromethane (DCM) | 84.93 | - | ~30 mL | Extraction solvent |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | As needed | Drying agent |
Experimental Workflow Diagram
Caption: General laboratory workflow for IBS-catalyzed oxidation.
Step-by-Step Procedure
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add benzyl alcohol (2.0 mmol, 216 mg), this compound (0.04 mmol, 12.2 mg), and acetonitrile (10 mL).
-
Oxidant Addition: Begin stirring the mixture to form a solution/suspension. Add Oxone® (2.2 mmol, 1.35 g) to the flask in small portions over 5-10 minutes. Note: A mild exotherm may be observed.
-
Reaction: Stir the resulting suspension vigorously at room temperature. The reaction is heterogeneous due to the low solubility of Oxone in acetonitrile.[6]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (~20 mL).
-
Filter the entire mixture through a pad of celite to remove the insoluble inorganic salts (Oxone waste).[4][6] This is a key advantage of the nonaqueous protocol.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
-
Purification: The resulting benzaldehyde is often of high purity. If necessary, further purification can be achieved via silica gel chromatography.
Critical Scale-Up Considerations
Translating a laboratory protocol to a pilot or production scale introduces challenges that are negligible at the bench. For oxidation reactions, managing thermal output, ensuring efficient mixing, and maintaining process safety are paramount.
Thermal Management & Exotherm Control
Oxidation reactions are almost always exothermic. While the heat generated from a 2 mmol reaction is easily dissipated into the environment, a 20 mole reaction will generate 10,000 times more heat in a vessel with a much lower surface-area-to-volume ratio.
-
Causality: Uncontrolled exotherms can lead to solvent boiling, pressure buildup, and dangerous runaway reactions, causing side product formation and compromising safety.
-
Scale-up Strategy:
-
Calorimetry: Before any scale-up, perform reaction calorimetry (e.g., using an RC1 calorimeter) on a small scale to determine the heat of reaction (ΔHrxn) and the maximum temperature of synthetic reaction (MTSR). This data is essential for designing an adequate cooling system.
-
Controlled Dosing: Do not add the oxidant all at once. The addition of Oxone (as a solid or a slurry) should be controlled at a rate that allows the reactor's cooling system to maintain the target temperature. This turns the addition rate into the rate-limiting step, giving operators precise control over the reaction's velocity and heat output.
-
Reactor Choice: Use jacketed reactors with a high heat transfer coefficient. Ensure the heating/cooling fluid has a sufficiently low temperature and high flow rate to handle the calculated heat load.
-
Mass Transfer & Mixing in a Heterogeneous System
The reaction is heterogeneous, primarily due to the poor solubility of Oxone in common organic solvents like acetonitrile or ethyl acetate.[4][6]
-
Causality: Inadequate mixing on a large scale will lead to localized "hot spots" where the reaction is proceeding rapidly and areas where it is stalled, resulting in an inconsistent reaction profile, extended reaction times, and potential impurity formation. The solid oxidant can settle at the bottom of the reactor if agitation is insufficient.
-
Scale-up Strategy:
-
Impeller & Baffle Design: The choice of reactor agitator is critical. A simple magnetic stir bar is insufficient. Use reactors equipped with overhead mechanical stirrers. Impeller designs like a pitched-blade turbine or Rushton turbine are effective for suspending solids and ensuring good liquid-solid contact. Baffles are essential in larger reactors to prevent vortex formation and promote top-to-bottom mixing.
-
Phase-Transfer Catalysis: For certain substrates, a phase-transfer catalyst (e.g., tetra-n-butylammonium hydrogen sulfate) can be employed to facilitate the interaction between the solid inorganic oxidant and the organic-soluble substrate, potentially improving reaction rates and consistency.[7]
-
Solvent Selection: While acetonitrile is effective, consider alternative solvents with better solubility profiles or create a slurry of Oxone in a small amount of a compatible solvent for easier, more controlled addition.
-
Process Safety
| Compound | Hazard Classifications | Key Safety Precautions |
| This compound | Causes skin and serious eye irritation. | Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling. |
| Oxone® (Potassium Peroxymonosulfate) | Strong Oxidizer. Causes severe skin and eye damage. Harmful if swallowed or inhaled. | Keep away from combustible materials. Use in a well-ventilated area. Wear appropriate PPE, including respiratory protection. |
| Acetonitrile | Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. | Keep away from heat and ignition sources. Handle in a fume hood with good ventilation. Ground equipment to prevent static discharge. |
-
General Precautions: Always handle chemicals in a well-ventilated area and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[8] Ensure safety showers and eyewash stations are accessible.[8]
-
Waste Disposal: Dispose of all chemical waste, including filtered solids and aqueous layers, according to local and institutional regulations.
Scale-Up Troubleshooting Logic
Caption: Decision tree for troubleshooting common scale-up issues.
Conclusion
The oxidation of alcohols using a catalytic amount of this compound with Oxone is a powerful and highly efficient synthetic method. Its advantages, including high catalyst activity, selectivity, and the use of a solid, filterable oxidant waste stream, make it an attractive candidate for industrial-scale applications.[2][4][6] Successful scale-up, however, is not a trivial exercise. It demands a thorough understanding of the reaction's thermodynamics and kinetics, coupled with sound chemical engineering principles to manage heat transfer, mass transfer, and process safety. By carefully considering the factors outlined in this guide, researchers and engineers can effectively transition this valuable methodology from the laboratory bench to large-scale production, contributing to greener and more efficient chemical manufacturing.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone [organic-chemistry.org]
- 3. Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS) – a powerful hypervalent iodine(V) oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 2-Iodoxybenzenesulfonic acid as an extremely active catalyst for the selective oxidation of alcohols to aldehydes, ketones, carboxylic acids, and enones with oxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effective oxidation of benzylic and alkane C–H bonds catalyzed by sodium o-iodobenzenesulfonate with Oxone as a terminal oxidant under phase-transfer conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Managing side reactions in the oxidation of sensitive substrates with Sodium 2-Iodobenzenesulfonate.
Technical Support Center: Oxidation of Sensitive Substrates with Sodium 2-Iodobenzenesulfonate
Welcome to the technical support center for managing oxidation reactions using this compound. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the power of hypervalent iodine chemistry for the selective oxidation of sensitive and complex substrates. Here, we move beyond simple protocols to address the nuances of reaction optimization, troubleshoot common side reactions, and provide a deeper mechanistic understanding to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the actual oxidizing agent when I use this compound?
A1: this compound itself is a stable, solid pre-catalyst. The active oxidizing species, 2-Iodoxybenzenesulfonic acid (IBS), a hypervalent iodine(V) compound, is generated in situ through the oxidation of the pre-catalyst by a terminal oxidant, most commonly Oxone (potassium peroxymonosulfate).[1][2][3] This catalytic approach avoids the need to handle potentially explosive hypervalent iodine reagents directly and allows for fine control over the oxidative process.
Q2: Why choose a catalytic system based on this compound over stoichiometric oxidants like Dess-Martin Periodinane (DMP) or 2-Iodoxybenzoic acid (IBX)?
A2: This system offers several distinct advantages, particularly for sensitive substrates and process development:
-
Safety and Handling: this compound is a stable, non-explosive solid, unlike IBX which can be explosive under certain conditions.[1][4]
-
Improved Solubility & Activity: The active catalyst, IBS, exhibits significantly higher catalytic activity and better solubility in common organic solvents compared to IBX, which is notoriously insoluble.[1][3][5][6] This often leads to cleaner and faster reactions.
-
Catalytic Nature: Using only a catalytic amount (0.05–5 mol%) of the iodine compound reduces the cost and simplifies purification, as the primary byproduct is the reduced form of the catalyst and inorganic salts from the terminal oxidant, which can often be removed by simple filtration.[1][3]
-
Eco-Friendly: The catalytic approach is more atom-economical and environmentally benign compared to using stoichiometric amounts of heavy-metal-free, yet still wasteful, hypervalent iodine reagents.[7][8]
Q3: What is the role of the terminal oxidant, and how does its choice impact the reaction?
A3: The terminal oxidant (e.g., Oxone, sodium periodate) is responsible for regenerating the active iodine(V) species from its reduced form, thus turning over the catalytic cycle.[9] The amount of the terminal oxidant is a critical control parameter. For instance, in the oxidation of primary alcohols, using a slight excess (e.g., 1.2 equivalents) of Oxone can lead to the formation of a carboxylic acid, whereas using a sub-stoichiometric amount (e.g., 0.6-0.8 equivalents) can selectively yield the aldehyde.[1] This control is paramount when dealing with sensitive substrates prone to over-oxidation.
Troubleshooting Guide: Managing Side Reactions
This section addresses specific experimental issues in a problem-and-solution format.
Issue 1: Low or No Conversion of Starting Material
-
Potential Cause A: Inactive Terminal Oxidant.
-
Explanation: Oxone is a potent oxidant, but its activity can degrade over time, especially if it has absorbed moisture.
-
Solution: Always use a freshly opened bottle of Oxone or a batch that has been stored in a desiccator. If in doubt, test the protocol on a simple, robust substrate (e.g., benzyl alcohol) to verify reagent activity.
-
-
Potential Cause B: Poor Solubility of Reagents.
-
Explanation: Although IBS is more soluble than IBX, the insolubility of Oxone in many organic solvents can lead to a slow reaction rate.[6] The reaction is often a phase-transfer process.
-
Solution:
-
Solvent Choice: Nitromethane and acetonitrile are often the most effective solvents for these oxidations, promoting faster and cleaner reactions.[1][3][6]
-
Phase-Transfer Catalyst: For particularly challenging cases, the addition of a phase-transfer catalyst like tetra-n-butylammonium hydrogen sulfate (n-Bu₄NHSO₄) can significantly accelerate the oxidation of C-H bonds.[10]
-
Vigorous Stirring: Ensure the reaction mixture is stirred vigorously to maximize the surface area contact between the solid Oxone and the dissolved catalyst and substrate.
-
-
-
Potential Cause C: Insufficient Catalyst Loading.
-
Explanation: While the system is highly active, certain challenging substrates may require a higher catalyst loading to achieve a reasonable reaction rate.
-
Solution: If you are using a very low loading (e.g., <1 mol%), consider increasing it to 2-5 mol%. Monitor the reaction by TLC or LC-MS to track progress.
-
Issue 2: Over-oxidation of the Desired Product
-
Potential Cause A: Excess Terminal Oxidant.
-
Explanation: This is the most common cause of over-oxidation, especially when converting primary alcohols to aldehydes or sulfides to sulfoxides (instead of sulfones). The amount of Oxone directly dictates the total oxidizing potential of the system.
-
Solution:
-
Stoichiometry Control: Carefully control the equivalents of Oxone. For aldehyde formation from a primary alcohol, use 0.6-0.8 equivalents.[1] For ketone formation, 1.0-1.2 equivalents is typically sufficient.
-
Reaction Monitoring: Do not let the reaction run for a pre-set time without monitoring. Track the consumption of the starting material and the formation of the product by TLC or LCMS. Quench the reaction immediately upon completion.
-
-
-
Potential Cause B: Reaction Temperature is Too High.
-
Explanation: Higher temperatures can increase the rate of the desired reaction but may disproportionately accelerate the rate of over-oxidation or decomposition pathways.
-
Solution: Run the reaction at a lower temperature (e.g., room temperature or 0 °C) for a longer period. While the initial report suggests 60 °C for some C-H oxidations, alcohol oxidations often proceed efficiently at room temperature.[1][10]
-
Issue 3: Formation of Unidentified Byproducts or Substrate Decomposition
-
Potential Cause A: Substrate Sensitivity to Reaction pH.
-
Explanation: Oxone in water is acidic. While the reaction is typically run in non-aqueous solvents, residual moisture can create localized acidic conditions that may degrade acid-sensitive functional groups (e.g., acetals, silyl ethers).
-
Solution:
-
Anhydrous Conditions: Use anhydrous solvents to minimize this issue.
-
Buffered System: In some cases, adding a non-nucleophilic buffer like solid sodium bicarbonate (NaHCO₃) can mitigate substrate degradation, though this may also slow the reaction rate. A preliminary small-scale test is recommended.
-
-
-
Potential Cause B: Halogenation of Electron-Rich Aromatic Systems.
-
Explanation: The iodine reagent, although catalytic, can potentially act as an electrophilic iodine source under certain conditions, leading to iodination of highly activated aromatic or heteroaromatic substrates.
-
Solution: This is less common with the IBS system than with other hypervalent iodine reagents but can be managed by running the reaction at a lower temperature and ensuring rapid turnover of the catalytic cycle to keep the concentration of any potential electrophilic iodine species low.
-
Visualizing the Process
The Catalytic Cycle
The following diagram illustrates the in situ generation of the active IBS oxidant and its role in the catalytic cycle for alcohol oxidation.
Caption: Catalytic cycle of alcohol oxidation mediated by IBS.
Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and solving common issues.
Caption: A decision tree for troubleshooting common oxidation issues.
General Experimental Protocol: Selective Oxidation of a Primary Alcohol to an Aldehyde
This protocol provides a starting point for optimization. Substrate-specific modifications may be necessary.
Materials:
-
Sensitive primary alcohol (1.0 mmol, 1.0 equiv)
-
This compound (0.05 mmol, 0.05 equiv)
-
Oxone (0.8 mmol, 0.8 equiv)
-
Anhydrous Acetonitrile (MeCN) or Nitromethane (MeNO₂) (0.1 M concentration)
-
Round-bottom flask with a magnetic stir bar
Procedure:
-
Setup: To the round-bottom flask, add the sensitive primary alcohol (1.0 mmol) and this compound (15.3 mg, 0.05 mmol).
-
Solvent Addition: Add anhydrous acetonitrile or nitromethane (10 mL) to the flask. Stir the mixture at room temperature until all solids are dissolved.
-
Initiation: Add Oxone (492 mg, 0.8 mmol) to the solution in one portion. Note: Oxone is largely insoluble and will form a suspension.
-
Reaction: Stir the resulting suspension vigorously at room temperature.
-
Monitoring: Monitor the reaction progress every 15-30 minutes by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stain TLC plates with a permanganate solution to visualize both the alcohol and the aldehyde.
-
Quenching: Once the starting material is consumed (or optimal conversion is reached), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (10 mL). Stir for 5 minutes to neutralize any remaining oxidant.
-
Workup:
-
Add water (10 mL) and extract the mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure aldehyde.
Data Summary: Recommended Starting Conditions
| Substrate Type | Target Product | Cat. Loading (mol%) | Oxone Equiv. | Recommended Solvent | Temp. | Key Considerations & Potential Side Reactions |
| Primary Alcohol | Aldehyde | 2 - 5 | 0.6 - 0.8 | MeNO₂, MeCN | RT | Over-oxidation to carboxylic acid. Monitor closely. |
| Primary Alcohol | Carboxylic Acid | 2 - 5 | 1.2 - 1.5 | MeNO₂, MeCN | RT - 40°C | Ensure complete conversion of the intermediate aldehyde. |
| Secondary Alcohol | Ketone | 1 - 5 | 1.0 - 1.2 | MeNO₂, MeCN, EtOAc | RT | Generally clean; α,β-enone formation possible with extended time.[1] |
| Sulfide | Sulfoxide | 5 | 1.0 | MeCN / H₂O | RT | Over-oxidation to sulfone is the primary side reaction. |
| Alkylbenzene | Benzylic Ketone | 5 - 10 | 2.0 - 3.0 | MeCN | 60°C | Requires higher temp and phase-transfer catalyst for good yields.[10] |
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Iodoxybenzenesulfonic acid as an extremely active catalyst for the selective oxidation of alcohols to aldehydes, ketones, carboxylic acids, and enones with oxone. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-IODOBENZENESULFONIC ACID SODIUM SALT | 62973-69-7 [chemicalbook.com]
- 5. 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone [organic-chemistry.org]
- 6. 2-Iodoxybenzenesulfonic acid as an extremely active catalyst for the selective oxidation of alcohols to aldehydes, ketones, carboxylic acids, and enones with oxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Atom-economical group-transfer reactions with hypervalent iodine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS) – a powerful hypervalent iodine(V) oxidant [beilstein-journals.org]
- 10. Effective oxidation of benzylic and alkane C–H bonds catalyzed by sodium o-iodobenzenesulfonate with Oxone as a terminal oxidant under phase-transfer conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Low Conversion Rates in Sodium 2-Iodobenzenesulfonate Reactions
Welcome to the technical support center for reactions involving Sodium 2-Iodobenzenesulfonate. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve issues leading to low conversion rates in their experiments. As Senior Application Scientists, we have compiled our field-proven insights and synthesized them with established scientific literature to provide a robust troubleshooting framework.
Troubleshooting Guide: A Systematic Approach
Low conversion in cross-coupling and other reactions involving this compound can be frustrating. This section provides a logical, question-driven approach to identify and solve the root cause of poor reaction performance.
Question 1: My Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira) has stalled or shows low conversion. Where do I start?
Low conversion in these reactions is often traced back to one of four key areas: the catalyst system, the reaction conditions, the quality of the starting materials, or inherent substrate properties.
Answer: A systematic investigation is the most efficient way to diagnose the issue. We recommend starting with the most common and easily addressable variables first.
Initial Diagnostic Workflow:
Caption: A logical workflow for troubleshooting low conversion rates.
Step 1: Scrutinize Your Reagents
-
This compound Quality: This is a hygroscopic solid[1]. Moisture can interfere with many catalytic cycles, particularly during the formation of the active catalyst and in reactions involving water-sensitive organometallic intermediates.
-
Coupling Partner Purity: For example, in a Suzuki-Miyaura coupling, impurities in the boronic acid or its ester can inhibit the reaction. Boronic acids can dehydrate to form unreactive boroxines.
-
Action: Use a fresh bottle of your coupling partner or purify it according to literature procedures.
-
-
Base Integrity: Many bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) are also hygroscopic. The presence of excess water can lead to undesired side reactions, such as the hydrolysis of your coupling partner or catalyst components.
-
Action: Use freshly opened, anhydrous bases. If in doubt, grind the base into a fine powder and dry it under high vacuum with gentle heating.
-
-
Solvent Quality: The presence of oxygen or water in your solvent can be detrimental.
-
Action: Use anhydrous, degassed solvents. A common and effective method is to sparge the solvent with an inert gas (Argon or Nitrogen) for 30-60 minutes before use.
-
Step 2: Evaluate the Catalyst System
Palladium-catalyzed reactions are highly sensitive to the state of the catalyst and ligands.
-
Catalyst Precursor (Pd(0) Source): Common precursors like Pd(OAc)₂ or Pd₂(dba)₃ must be reduced in situ to the active Pd(0) species. If this reduction is inefficient, the catalytic cycle will not initiate properly.
-
Ligand Integrity: Phosphine-based ligands are susceptible to oxidation to the corresponding phosphine oxides, which are often poor ligands and can inhibit the catalyst.
-
Action: Use fresh ligands stored under an inert atmosphere. If you suspect oxidation, consider purifying the ligand.
-
-
Catalyst Poisoning: The sulfonate group is generally a stable spectator, but impurities in the starting materials or from the reaction vessel can act as catalyst poisons. Common poisons include sulfur compounds (from other sources), and uncleaned glassware.
-
Action: Ensure rigorous cleaning of all glassware. If you suspect poisoning, increasing the catalyst loading might offer a temporary solution, but identifying the source of the poison is crucial for reproducibility.
-
Question 2: I've confirmed my reagents are pure and my setup is anhydrous and oxygen-free, but my conversion is still low. What's the next step?
Answer: If reagent quality is ruled out, the issue likely lies within the specific combination of parameters chosen for the reaction (catalyst, ligand, base, solvent, and temperature). A systematic optimization, often called reaction screening, is the next logical step.
The choice of ligand is particularly critical in couplings with aryl sulfonates, as the C-S bond is strong and requires an electron-rich, sterically demanding ligand to facilitate the oxidative addition step[5][6][7].
Systematic Reaction Parameter Screening Table:
| Parameter | Variable 1 (Standard) | Variable 2 (Alternative) | Variable 3 (Alternative) | Rationale & Causality |
| Pd Source | Pd(OAc)₂ | Pd₂(dba)₃ | PdCl₂(dppf) | Different precursors have varying activation profiles. Pd(OAc)₂ is common but requires in-situ reduction. |
| Ligand | SPhos | XPhos | Buchwald Ligands | Electron-rich, bulky biaryl phosphine ligands are often required to promote the difficult oxidative addition of the C-I bond and subsequent steps in the catalytic cycle. |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ | The choice of base can influence the rate of transmetalation and catalyst stability. K₃PO₄ and Cs₂CO₃ are often more effective for challenging couplings. |
| Solvent | Toluene | 1,4-Dioxane | THF / H₂O (9:1) | Solvent polarity and coordinating ability affect reagent solubility and the stability of catalytic intermediates. Aprotic polar solvents are common. |
| Temperature | 80 °C | 100 °C | Room Temperature | Higher temperatures can overcome activation barriers but may also lead to catalyst decomposition or side reactions. Some modern catalyst systems work at RT. |
Experimental Protocol: Small-Scale Parallel Reaction Screening
-
Setup: In a glovebox, arrange an array of reaction vials (e.g., 2 mL HPLC vials with stir bars).
-
Stock Solutions: Prepare stock solutions of this compound, your coupling partner, and the palladium precursor in the chosen solvent to ensure accurate dispensing.
-
Dispensing: To each vial, add the this compound (e.g., 0.1 mmol), the coupling partner (e.g., 0.12 mmol), and the base (e.g., 0.2 mmol).
-
Catalyst Addition: In separate vials, pre-mix the palladium precursor and the ligand. Add this catalyst/ligand mixture to each reaction vial.
-
Reaction: Add the solvent, seal the vials, and place them in a heating block set to the desired temperature.
-
Monitoring: After a set time (e.g., 2, 8, 24 hours), take a small aliquot from each reaction, quench it, and analyze by a calibrated method (e.g., HPLC or UPLC) to determine the conversion rate.[3]
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle this compound? A: Store it in a tightly sealed container at 2-8°C, protected from light and moisture[1][2][3]. As it is hygroscopic, storage in a desiccator or a glovebox is recommended for long-term stability. Always handle it in a well-ventilated area, wearing appropriate personal protective equipment (gloves, safety glasses) as it can cause skin and eye irritation[8][9].
Q2: What are the most common side reactions to be aware of? A: In palladium-catalyzed cross-coupling reactions, several side reactions can compete with your desired transformation:
-
Hydrodehalogenation: The aryl iodide is reduced to the corresponding arene, consuming your starting material. This is often favored by moisture or protic impurities.
-
Homocoupling: Your coupling partner (e.g., boronic acid) couples with itself. This is often a sign of issues in the transmetalation or reductive elimination steps.
-
Protodeborylation (in Suzuki reactions): The boronic acid is cleaved by water or other protic sources before it can transmetalate to the palladium center.
Q3: My reaction involves oxidizing this compound to a hypervalent iodine reagent first. What could go wrong there? A: The oxidation of this compound, often with reagents like Oxone or sodium periodate to form 2-Iodoxybenzenesulfonic acid (IBS), is a critical step[10][11][12]. Low yields in subsequent reactions can stem from incomplete oxidation.
-
Troubleshooting: Monitor the oxidation step itself (e.g., by ¹H NMR) to ensure complete conversion of the starting material[11]. The reaction temperature and time are critical; for instance, oxidation with Oxone is often performed at 70 °C[11]. Ensure the correct stoichiometry of your oxidant is used.
Q4: How can I effectively monitor the progress of my reaction? A: Thin-Layer Chromatography (TLC) can provide a quick qualitative check. For quantitative analysis and accurate conversion rates, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are standard. A calibrated internal standard should be used for the highest accuracy. ¹H NMR spectroscopy can also be used to determine the ratio of starting material to product in the crude reaction mixture.
Visualizing the Catalytic Cycle: Potential Failure Points
Understanding the catalytic cycle is key to diagnosing problems. Below is a simplified Suzuki-Miyaura cycle, highlighting where issues can arise.
Caption: Simplified Suzuki-Miyaura cycle showing key troubleshooting points.
References
- 1. 2-IODOBENZENESULFONIC ACID SODIUM SALT | 62973-69-7 [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. 62973-69-7|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | 62973-69-7 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 5. Palladium-catalyzed cross-coupling of (hetero)aryl or alkenyl sulfonates with aryl titanium as the multi-functional reagent - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulfonate Versus Sulfonate: Nickel and Palladium Multimetallic Cross-Electrophile Coupling of Aryl Triflates with Aryl Tosylates [organic-chemistry.org]
- 8. This compound | 62973-69-7 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 9. This compound | C6H4INaO3S | CID 23662047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Temperature for In Situ Iso-Branched-Chain Fatty Acid (IBS) Generation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the in situ generation of iso-branched-chain fatty acids (IBS). This guide provides in-depth answers and troubleshooting protocols to address challenges related to the critical parameter of temperature. Temperature profoundly influences both the rate of enzymatic synthesis and the stability of the final product and the biocatalyst.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the role of temperature in IBS generation.
Q1: What is the primary effect of temperature on the activity of the enzymes responsible for IBS synthesis?
A: Temperature is a critical determinant of enzymatic activity. As temperature increases from a low starting point, the kinetic energy of both the enzyme and substrate molecules rises, leading to more frequent collisions and a faster reaction rate. This holds true until an optimal temperature is reached. Beyond this optimum, the thermal energy becomes excessive, causing the enzyme's three-dimensional protein structure to unfold (denature). This denaturation leads to a rapid and often irreversible loss of catalytic activity.[1] Therefore, identifying the specific optimal temperature for your enzymatic system is crucial for maximizing the rate of IBS production.
Q2: How does temperature affect the stability of the generated IBS molecules themselves?
A: The stability of the IBS molecules is generally high, particularly for saturated branched-chain fatty acids. Studies on long-chain fatty acids show that significant thermal degradation for saturated variants only begins at much higher temperatures (e.g., 140-160°C) and over extended periods (e.g., 8 hours).[2][3] For most enzymatic in situ generation systems, which operate well below 100°C, the thermal degradation of the IBS product is negligible. The primary concern is the thermal stability of the enzyme, not the fatty acid product.
Q3: Why do biological systems, like bacteria, alter their branched-chain fatty acid composition in response to temperature changes?
A: This is a biological adaptation mechanism to maintain optimal cell membrane fluidity. At lower temperatures, membranes tend to become rigid. To counteract this, bacteria often increase the proportion of shorter-chain and anteiso-branched fatty acids, which have lower melting points and disrupt tight lipid packing.[4] Conversely, at higher temperatures, to prevent the membrane from becoming too fluid, they may increase the proportion of longer-chain or iso-branched fatty acids.[5][6] While this phenomenon is central to microbial physiology, in a controlled in situ synthesis reaction, your goal is not to adapt but to find the single, stable temperature that maximizes the production of your specific target IBS.
Q4: What is a typical starting temperature range for optimizing an in situ IBS generation experiment?
A: A good starting point for most enzymatic systems is a range between 30°C and 50°C.[1] Many enzymes involved in fatty acid synthesis, such as lipases or fatty acid synthases (FAS), exhibit robust activity in this range.[7][8] However, the precise optimum is highly dependent on the specific enzyme or organism being used. For enzymes from thermophilic organisms, the optimal temperature could be significantly higher.[6] A systematic approach, as detailed in the troubleshooting section, is always recommended to pinpoint the ideal temperature for your specific system.
Part 2: Troubleshooting Guide & Experimental Protocols
This section provides solutions to common problems encountered during in situ IBS generation, with detailed protocols to guide your experimental work.
Issue 1: Low or No Yield of IBS Product
Possible Cause: The reaction temperature is suboptimal, either too low, resulting in a very slow reaction rate, or too high, causing enzyme denaturation.
Recommended Action: Perform a temperature optimization experiment to determine the ideal temperature for your enzymatic system.
This protocol establishes the temperature at which your system produces IBS at the highest rate.
Methodology:
-
Preparation: Prepare a master mix of your reaction components (buffer, substrates like branched-chain amino acid precursors, co-factors like NADPH, etc.) sufficient for all planned temperature points.[8] Keep the master mix on ice.
-
Reaction Setup: Aliquot the master mix into several reaction vessels.
-
Temperature Gradient: Place the reaction vessels in incubators or water baths set to a range of different temperatures. A good starting range is 30°C, 37°C, 45°C, 55°C, and 65°C.
-
Initiation: Equilibrate the vessels at their respective temperatures for 5-10 minutes. Initiate the reaction by adding the enzyme preparation to each vessel.
-
Sampling: At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a sample from each reaction vessel. Immediately quench the reaction in the sample (e.g., by adding a strong acid or organic solvent) to stop enzymatic activity.
-
Analysis: Analyze the collected samples to quantify the concentration of the generated IBS. Gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) are common analytical methods.[8]
-
Data Interpretation: Plot the IBS concentration against time for each temperature. The optimal temperature is the one that yields the highest concentration of IBS in the shortest amount of time.
dot
Caption: Workflow for determining the optimal reaction temperature.
Issue 2: Initial Reaction Rate is High but Plateaus Quickly
Possible Cause: The chosen temperature promotes high initial activity but also causes significant enzyme deactivation over time. This indicates that the temperature is likely above the enzyme's stability threshold.
Recommended Action: Assess the thermal stability of your enzyme at different temperatures to find a balance between activity and long-term stability.
This protocol helps you understand the temperature tolerance of your enzymatic system over the desired reaction time.
Methodology:
-
Enzyme Preparation: Prepare aliquots of your enzyme system (e.g., cell lysate or purified enzyme) in the reaction buffer, but without the substrates.
-
Thermal Stress: Incubate these enzyme aliquots at the same temperatures used in Protocol 1 (30°C, 37°C, 45°C, 55°C, and 65°C) for a fixed duration that reflects your intended total reaction time (e.g., 8 hours). Include a control sample kept on ice (4°C).
-
Reaction Initiation: After the incubation period, cool all samples on ice briefly. Then, initiate the enzymatic reaction by adding the substrates to each pre-incubated enzyme aliquot.
-
Activity Assay: Incubate all reaction mixtures at the predetermined optimal temperature (from Protocol 1) for a short, fixed period (e.g., 1 hour).
-
Analysis: Quench the reactions and quantify the amount of IBS produced.
-
Data Interpretation: Calculate the residual activity for each pre-incubation temperature relative to the 4°C control. This is done by dividing the IBS yield from a thermally stressed sample by the yield from the 4°C sample. A significant drop in residual activity at a certain temperature indicates that the enzyme is unstable at that temperature over the tested duration. The ideal operating temperature will be the highest temperature that maintains high residual activity (e.g., >90%).
Data Summary: Temperature Effects on IBS Generation
The relationship between temperature and the key parameters of your experiment can be summarized as follows:
| Temperature Range | Reaction Rate | Enzyme Stability | Overall IBS Yield | Recommendation |
| Too Low (<30°C) | Very Slow | High | Low | Increase temperature to boost reaction kinetics. |
| Optimal (e.g., 35-50°C) | Maximum | High | High | Operate within this range for best results. |
| Too High (>55°C) | High initially, then drops | Low (Denaturation) | Low to Moderate | Decrease temperature to preserve enzyme lifetime. |
dot
Caption: Interrelationship of temperature, activity, and stability.
References
- 1. benchchem.com [benchchem.com]
- 2. Thermal Degradation of Long Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Short-Chain and Unsaturated Fatty Acids Increase Sequentially From the Lag Phase During Cold Growth of Bacillus cereus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Variation of Branched-Chain Fatty Acids Marks the Normal Physiological Range for Growth in Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Deactivation and Recovery of Catalysts Derived from Sodium 2-Iodobenzenesulfonate
Introduction
Welcome to the technical support center for catalysts derived from Sodium 2-Iodobenzenesulfonate. This molecule serves as a versatile precursor for two distinct classes of catalytic systems. Its most direct application is in the in situ generation of 2-Iodoxybenzenesulfonic acid (IBS), a powerful hypervalent iodine(V) oxidant for alcohol oxidation.[1][2][3] Additionally, the iodobenzenesulfonate motif is integral to specialized ligands, such as phosphinesulfonates, used in palladium-catalyzed cross-coupling and polymerization reactions.[4][5]
This guide is structured to address the unique challenges of each system. We will first explore the complex deactivation and recovery pathways for palladium-phosphinesulfonato catalysts and then address troubleshooting for the IBS oxidation system.
Part 1: Palladium-Phosphinesulfonato Catalyst Systems
Palladium complexes featuring phosphinesulfonato ligands are employed in various C-C bond-forming reactions. Their water-soluble nature, imparted by the sulfonate group, offers advantages in catalyst separation and recycling. However, like most palladium catalysts, they are susceptible to deactivation under reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common visual indicators of palladium catalyst deactivation?
A1: The most telling visual sign is the formation of a black precipitate, commonly known as "palladium black".[6] This indicates that the soluble, catalytically active palladium complexes have aggregated into insoluble, inactive palladium(0) metal particles.[4] A gradual darkening of the reaction mixture can be a precursor to this event.
Q2: My reaction conversion has stalled. Besides catalyst deactivation, what are other potential primary causes?
A2: While catalyst deactivation is a strong possibility, it's crucial to first rule out other experimental variables:
-
Reagent Purity: Impurities in substrates, solvents, or bases can act as catalyst poisons. Common poisons include sulfur, and certain nitrogen-containing heterocycles that can bind strongly to the palladium center.[6]
-
Base Stoichiometry/Strength: Inadequate or inappropriate base can halt catalytic cycles that require it for a key step (e.g., regenerating the Pd(0) species in a Heck reaction).[7][8]
-
Temperature Control: Deviations from the optimal temperature can significantly slow down reaction rates or lead to thermal degradation of substrates or the catalyst itself.
Troubleshooting Guide: Diagnosing Catalyst Deactivation
If you suspect catalyst deactivation, a systematic approach is necessary to identify the root cause. The following workflow provides a logical diagnostic path.
Caption: Fig 1. Diagnostic Workflow for Catalyst Deactivation
Q3: I see palladium black. What specific deactivation mechanisms does this point to?
A3: The formation of palladium black is a result of the catalytically active mononuclear palladium species losing their stabilizing ligands and agglomerating.[9][10] This can be triggered by several underlying processes:
-
Thermal Sintering: High reaction temperatures can provide enough energy for palladium atoms to migrate and coalesce, reducing the overall surface area and activity.[11]
-
Reductive Collapse: In many catalytic cycles, a Pd(II) intermediate is reduced back to the active Pd(0) state.[12] If this process is not well-controlled or if the ligand framework is unstable, the newly formed Pd(0) may not be effectively captured by a ligand and can aggregate with other Pd(0) atoms.
-
Ligand Dissociation/Degradation: The phosphinesulfonato ligand is crucial for stabilizing the palladium center. If the ligand dissociates due to unfavorable reaction conditions or degrades over time, the "naked" palladium species will rapidly precipitate.[13]
Q4: My solution remains homogeneous, but activity is lost. What are the likely "invisible" deactivation pathways?
A4: In the absence of precipitation, deactivation is occurring at a molecular level. The palladium is still in solution but in an inactive or less active form.
-
Formation of Off-Cycle Resting States: The catalyst can become trapped in a stable complex that does not readily re-enter the catalytic cycle. For phosphinesulfonato systems, this can include the formation of stable bis(chelate)palladium complexes, [κ²-P,O]₂Pd, where two ligands saturate the metal center, preventing substrate coordination.[4]
-
Ligand Scrambling/Redistribution: Studies have shown that under thermal stress, palladium-bound alkyl groups and phosphorus-bound aryl groups can scramble.[14] This alters the electronic and steric nature of the active site, often leading to reduced activity.
-
Oxidative Deactivation: While many cycles rely on a Pd(0)/Pd(II) couple, irreversible oxidation to a higher, inactive oxidation state can occur in the presence of strong oxidants. Conversely, for cycles starting with Pd(II), reduction to inactive Pd(0) nanoparticles can also be a primary deactivation route.[15]
Caption: Fig 2. Common Deactivation Pathways
Guide to Catalyst Recovery and Regeneration
Q5: Can a deactivated palladium catalyst be recovered? If so, what is a general procedure?
A5: Regeneration is sometimes possible, but its success depends heavily on the deactivation mechanism. Deactivation by poisoning or coking is often reversible, while severe sintering (aggregation into large particles) is generally irreversible.[11][16]
For catalysts deactivated by the deposition of organic residues (coking), a controlled oxidation can be effective.[9]
Experimental Protocol: Oxidative Regeneration of a Coked Catalyst
This protocol is intended for a heterogeneous catalyst (e.g., Pd on a solid support) but the principles can be adapted for homogeneous catalysts that have precipitated.
| Step | Procedure | Rationale & Key Considerations |
| 1. Isolation | Filter the reaction mixture to isolate the solid catalyst. Wash thoroughly with a solvent (e.g., acetone, then water) to remove adsorbed organic species. Dry under vacuum. | This step removes soluble byproducts and unreacted starting materials, ensuring the subsequent oxidation targets only strongly bound carbonaceous deposits. |
| 2. Characterization | Before proceeding, take a small, representative sample of the spent catalyst for analysis (See Table 2). | This is a critical self-validating step. Comparing pre- and post-regeneration data (e.g., XPS, TEM) will confirm the effectiveness of the procedure. |
| 3. Oxidation | Place the dried catalyst in a tube furnace. Pass a stream of dilute air (e.g., 1-5% O₂ in N₂) over the catalyst bed. | CAUTION: The oxidation of carbon is exothermic. Using dilute oxygen prevents thermal runaways that would cause irreversible sintering of the palladium particles. |
| 4. Temperature Program | Slowly ramp the temperature (e.g., 2-5 °C/min) to a target temperature of 250-400 °C. Hold for 2-4 hours. | The optimal temperature depends on the nature of the coke. Monitor the off-gas with a mass spectrometer for CO₂ evolution to track the process. |
| 5. Reduction (if necessary) | After cooling under N₂, the catalyst may consist of palladium oxide (PdO). To restore the active Pd(0) state, perform a reduction step by passing a stream of dilute hydrogen (e.g., 5% H₂ in N₂) at a moderate temperature (e.g., 150-250 °C). | This step is essential to regenerate the catalytically active metallic state. The XRD and XPS data from Step 2 will inform if this is necessary.[17] |
| 6. Final Characterization | Analyze a sample of the regenerated catalyst using the same techniques as in Step 2 to confirm the removal of coke and the restoration of palladium nanoparticles. | Successful regeneration will show a restored Pd(0) signal in XPS, removal of carbon signals, and potentially a re-dispersion of palladium particles visible by TEM. |
Part 2: 2-Iodoxybenzenesulfonic Acid (IBS) Catalyst System
The IBS system, generated in situ from this compound and a stoichiometric oxidant like Oxone®, is a highly efficient metal-free catalyst for alcohol oxidations.[1][2] Deactivation in this context is less about the catalyst "dying" and more about ensuring its efficient generation and preventing unproductive side reactions.
Frequently Asked Questions (FAQs)
Q6: My alcohol oxidation with catalytic this compound and Oxone® is sluggish or incomplete. Is the catalyst "deactivating"?
A6: Unlike metal catalysts, IBS does not "deactivate" through mechanisms like sintering. The issue almost always lies with the in situ generation of the active iodine(V) species or with the reaction conditions.
-
Inefficient Generation: The oxidation of the this compound precursor to the active IBS catalyst is the critical first step. This requires the Oxone® to be fully active and the conditions to be appropriate (e.g., neutral aqueous solution for the oxidation step).[2]
-
Oxone® Decomposition: Oxone® can decompose in the presence of moisture or at elevated temperatures. Ensure you are using fresh, properly stored material.
-
Substrate/Solvent Incompatibility: While robust, the highly oxidizing nature of the system can lead to side reactions with sensitive functional groups on the substrate or with certain solvents.
Troubleshooting Guide: Optimizing the IBS Catalytic System
Q7: How can I ensure my IBS catalyst is being generated and used effectively?
A7: Follow this checklist to troubleshoot your oxidation reaction:
-
Verify Starting Materials:
-
This compound: Use high-purity material (>97%). Impurities can interfere with the oxidation.
-
Oxone®: Use a fresh bottle. As a triple salt (2KHSO₅·KHSO₄·K₂SO₄), its active component (potassium peroxymonosulfate) is sensitive to moisture.
-
-
Optimize In Situ Generation: The oxidation of the precursor to IBS is typically rapid.[2] Ensure vigorous stirring to overcome mass transfer limitations, especially since Oxone® has limited solubility in many organic solvents.[1]
-
Solvent Choice: The reaction proceeds well in nitromethane, acetonitrile, or ethyl acetate.[3] Using these non-aqueous solvents for the oxidation step itself is a key part of the protocol developed by Ishihara et al.[1]
-
Control Reaction Stoichiometry: While the iodine source is catalytic (0.05–5 mol%), Oxone® is the stoichiometric oxidant. Ensure you are using a sufficient excess to account for both the catalytic cycle and any potential decomposition.
Part 3: Key Analytical Techniques for Catalyst Characterization
A thorough investigation of catalyst deactivation requires empirical data. The following techniques are indispensable for elucidating the physical and chemical state of your catalyst before, during, and after a reaction.
| Technique | Information Provided | Relevance to Deactivation Analysis |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and, crucially, the oxidation state of surface atoms (e.g., Pd(0) vs. Pd(II)).[17][18] | Directly confirms changes in the palladium oxidation state, a key deactivation pathway. Can also detect surface poisons. |
| Transmission Electron Microscopy (TEM/STEM) | Provides high-resolution images of catalyst particles. Allows for direct measurement of particle size, morphology, and dispersion.[15][19][20] | The definitive technique to confirm and quantify sintering/aggregation by comparing particle size distribution in fresh vs. spent catalysts.[17] |
| X-ray Diffraction (XRD) | Identifies crystalline structures. Can distinguish between metallic Pd, PdO, and other phases.[17][18] | Confirms the presence of bulk palladium black (metallic Pd) or the formation of oxide layers during regeneration attempts. |
| N₂ Physisorption (BET Surface Area) | Measures the total surface area of the catalyst material. | A significant decrease in surface area is a strong, albeit indirect, indicator of sintering or pore blockage (fouling).[11] |
| X-ray Absorption Spectroscopy (XAS) | An in situ technique that provides detailed information on the local coordination environment and oxidation state of the metal center during the reaction.[15] | Offers real-time insight into the formation of inactive species or changes in the catalyst structure under actual operating conditions. |
References
- 1. 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone [organic-chemistry.org]
- 2. BJOC - Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS) – a powerful hypervalent iodine(V) oxidant [beilstein-journals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 12. mdpi.com [mdpi.com]
- 13. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Item - Activation and Deactivation of Neutral Palladium(II) Phosphinesulfonato Polymerization Catalysts - figshare - Figshare [figshare.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Insights into Palladium Deactivation during Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]
Impact of water content on the efficiency of Sodium 2-Iodobenzenesulfonate/Oxone system.
Technical Support Center: Optimizing the Sodium 2-Iodobenzenesulfonate/Oxone System
A Senior Application Scientist's Guide to the Critical Role of Water Content
Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing the this compound/Oxone catalytic system. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) focused on a crucial, yet often overlooked, experimental parameter: the water content. Understanding and controlling the amount of water in your reaction can be the difference between a low-yield, complex mixture and a clean, high-yield transformation.
This document moves beyond simple step-by-step instructions to explain the causal relationships between your experimental choices and their outcomes, ensuring scientifically sound and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level conceptual questions about the function of water in the catalytic cycle.
Q1: What is the fundamental role of water in the this compound/Oxone system?
A: Water plays a multifaceted and sometimes conflicting role. Primarily, it serves as an excellent solvent for the terminal oxidant, Oxone (a triple salt, 2KHSO₅·KHSO₄·K₂SO₄), which is otherwise poorly soluble in most organic solvents.[1][2] The in situ oxidation of the pre-catalyst, this compound, to the active hypervalent iodine species, 2-Iodoxybenzenesulfonic acid (IBS), is also efficiently performed in water.[3] However, water is also a nucleophile that can lead to undesired side reactions, such as the hydrolysis of sensitive products (e.g., epoxides to diols) or participate in over-oxidation pathways.[4] Therefore, its presence must be carefully controlled.
Q2: Should I run my reaction in an aqueous, nonaqueous, or biphasic system?
A: The optimal solvent system is highly dependent on your substrate's properties and the desired product's stability.
-
Nonaqueous Systems (e.g., Acetonitrile, Nitromethane): These are often the preferred choice for oxidizing alcohols to aldehydes and ketones.[2][5] They typically offer faster, cleaner reactions and simplify the workup, as the inorganic byproducts from Oxone can be removed by simple filtration.[2]
-
Aqueous/Biphasic Systems: These are necessary when dealing with water-soluble substrates or when using water is unavoidable. A biphasic system (e.g., ethyl acetate/water) combined with a phase-transfer catalyst can be effective at bringing the organic-soluble substrate and the water-soluble oxidant into contact.[1]
-
Micellar Catalysis: For a "green chemistry" approach, using water as the bulk solvent with a surfactant like cetyltrimethylammonium bromide (CTAB) can create micelles.[6] These micelles act as nano-reactors, solubilizing the organic substrate and allowing the reaction to proceed efficiently in an aqueous medium.[6]
Q3: Can too much water stop the reaction or reduce my yield?
A: Absolutely. Excess water can be detrimental in several ways:
-
Product Degradation: As mentioned, water can hydrolyze sensitive functional groups.
-
Catalyst Stability and Activity: The stability of Oxone is pH-dependent, reaching a minimum at pH 9 in aqueous solutions.[7] Uncontrolled pH in an aqueous environment can lead to rapid decomposition of the oxidant.
-
Byproduct Formation: In reactions intended to stop at an aldehyde, the presence of water can facilitate over-oxidation to the corresponding carboxylic acid, especially with excess Oxone.[5]
Q4: My pre-catalyst is "this compound monohydrate". Is this bound water significant?
A: Yes, this is a critical detail. The presence of a water molecule in the crystal structure of your pre-catalyst means you are introducing a stoichiometric amount of water into your reaction from the start.[8] For reactions run under strictly anhydrous conditions, this must be accounted for. If necessary, the catalyst can be dried under vacuum, or the amount of water introduced should be considered part of the total solvent system.
Section 2: Troubleshooting Guide for Common Experimental Issues
This guide addresses specific problems you may encounter and provides actionable, water-related solutions.
Issue 1: Low or No Conversion of Starting Material
| Possible Cause | Scientific Explanation | Troubleshooting Steps & Solutions |
| Poor Reactant Mixing | In nonaqueous systems, the solid Oxone and catalyst must interact with the dissolved substrate. Without sufficient agitation or a minimal amount of a solubilizing co-solvent, the reaction remains a heterogeneous mixture with very slow kinetics. | 1. Increase Agitation: Ensure vigorous stirring to maximize the surface area contact between the solid reagents and the dissolved substrate.2. Switch to a Biphasic System: If the substrate is highly nonpolar, consider using a biphasic solvent system (e.g., ethyl acetate/water) with a phase-transfer catalyst to facilitate interaction.3. Explore Micellar Catalysis: Use water as the solvent with a surfactant (e.g., CTAB) to solubilize the substrate.[6] |
| Inefficient Catalyst Activation | The oxidation of the I(I) pre-catalyst to the active I(V) species (IBS) by Oxone may be slow in completely anhydrous, non-polar solvents. | 1. Add a Polar Co-solvent: Introduce a small, controlled amount of a polar solvent like acetonitrile or even a few microliters of water to facilitate the initial activation step.2. Pre-form the Catalyst: Consider a separate step where the this compound is stirred with Oxone in a minimal amount of water, followed by the addition of the organic solvent and substrate. |
Issue 2: Significant Formation of Undesired Byproducts
| Possible Cause | Scientific Explanation | Troubleshooting Steps & Solutions |
| Hydrolysis of Product | Water in the reaction mixture is acting as a nucleophile, attacking the desired product (e.g., converting an epoxide to a diol or an ester to a carboxylic acid). | 1. Ensure Anhydrous Conditions: For sensitive substrates, use freshly distilled, anhydrous solvents. Dry all glassware in an oven ( >100°C) and cool under an inert atmosphere (N₂ or Ar).2. Use Molecular Sieves: Add activated molecular sieves (e.g., 4Å) to the reaction to scavenge trace amounts of water.[4] |
| Over-oxidation | The presence of water can create a pathway for further oxidation, particularly of primary alcohols to carboxylic acids instead of aldehydes. | 1. Limit Water Content: Switch to a nonaqueous solvent like acetonitrile or nitromethane.[2][5]2. Control Oxone Stoichiometry: Carefully control the equivalents of Oxone. For aldehyde synthesis, use a slight deficit or stoichiometric amount (e.g., 0.6-0.8 equivalents), whereas for carboxylic acids, an excess is required (e.g., >1.2 equivalents).[5] |
Issue 3: Inconsistent Yields or Reaction Times
| Possible Cause | Scientific Explanation | Troubleshooting Steps & Solutions |
| Variable Water Content | The "nonaqueous" solvent from the bottle may have absorbed atmospheric moisture, or the pre-catalyst may have variable hydration, leading to inconsistent results. | 1. Standardize Reagents: Use solvents from a freshly opened bottle or a solvent purification system. Store reagents in a desiccator.2. Quantify Water (Optional): For highly sensitive or GMP-level processes, consider using Karl Fischer titration to determine the exact water content of your reagents and solvents.3. Acknowledge Catalyst Hydrate: Be aware that the pre-catalyst itself may be a monohydrate and factor this into your calculations.[8] |
Section 3: Data Summary & Visualization
Table 1: Comparison of Solvent Systems for the IBS/Oxone Oxidation
| Solvent System | Key Characteristics | Advantages | Disadvantages | Best Suited For |
| Nonaqueous (e.g., MeCN, CH₃NO₂) | Heterogeneous mixture; Oxone is largely insoluble.[2] | Fast, clean reactions; high selectivity for aldehydes/ketones; easy filtration workup.[2][5] | Poor solubility for some substrates; requires anhydrous conditions. | Oxidation of primary and secondary alcohols to aldehydes and ketones. |
| Biphasic (e.g., EtOAc/H₂O + PTC) | Two immiscible liquid phases. | Good for substrates with intermediate polarity; avoids fully aqueous medium. | Requires a phase-transfer catalyst (PTC); can have slower reaction rates. | Substrates that are insoluble in water but require some aqueous phase for Oxone. |
| Aqueous/Micellar (e.g., H₂O + CTAB) | Substrate solubilized in micelles within a continuous water phase.[6] | "Green" solvent (water); excellent for water-soluble or polar substrates. | Workup can be more complex (surfactant removal); potential for hydrolysis side reactions. | Water-soluble substrates; processes where organic solvents must be avoided. |
Diagram 1: Workflow for Selecting an Optimal Solvent System
This workflow guides the user through a logical decision-making process to select the most promising solvent strategy based on substrate and product characteristics.
Caption: Decision workflow for solvent system selection.
Section 4: Experimental Protocols
Protocol 1: Oxidation of a Secondary Alcohol to a Ketone under Nonaqueous Conditions
(Adapted from Ishihara, K. et al., J. Am. Chem. Soc. 2009, 131, 251-262)[2]
This protocol is optimized for a clean conversion with a simple workup.
-
Glassware Preparation: Dry a round-bottom flask equipped with a magnetic stir bar in an oven at 120°C for at least 4 hours. Cool to room temperature under a stream of dry nitrogen or in a desiccator.
-
Reagent Addition: To the flask, add the secondary alcohol (1.0 mmol, 1.0 equiv), this compound (0.02 mmol, 0.02 equiv), and anhydrous acetonitrile (5 mL).
-
Initiation: Begin vigorous stirring. Add Oxone (0.8 mmol, 0.8 equiv) to the suspension in one portion.
-
Scientist's Note: Although Oxone is a salt, adding it to the organic suspension is standard for these nonaqueous conditions. The reaction occurs at the solid-liquid interface. Using slightly less than 2 equivalents of the active component (KHSO₅) ensures selectivity and avoids over-oxidation.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions are typically complete within 1-4 hours.
-
Workup: Upon completion, quench the reaction by adding 10 mL of water. Add solid sodium thiosulfate (Na₂S₂O₃) until the yellow color of iodine (if present) disappears.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ketone. Purify further by column chromatography if necessary.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Oxone, Potassium peroxomonosulfate [organic-chemistry.org]
- 8. Sodium 2-iodobenzenesulfonate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from Sodium 2-Iodobenzenesulfonate Mediated Reactions
Welcome to the technical support center for navigating the purification challenges associated with reactions mediated by Sodium 2-Iodobenzenesulfonate. This guide is designed for researchers, chemists, and drug development professionals who utilize hypervalent iodine reagents and encounter difficulties in isolating their desired products. Here, we provide in-depth, experience-driven answers to common purification questions, focusing on the underlying chemical principles to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction is complete. What is the most effective first step to remove the bulk of the water-soluble catalyst and byproducts like this compound?
A1: The foundational step is a robust liquid-liquid extraction. The key is to leverage the significant difference in polarity and solubility between your typically organic product and the highly polar, water-soluble sulfonic acid salt impurities.[1][2]
This compound and its reduced form, 2-iodobenzenesulfonic acid, are designed to be water-soluble, facilitating their removal from organic products.[3][4]
Underlying Principle: "Like Dissolves Like" The ionic sulfonate group (-SO₃⁻Na⁺) makes the catalyst and related byproducts extremely polar and thus highly soluble in aqueous solutions, while your desired organic product is likely to be much more soluble in a nonpolar organic solvent.[5]
Workflow Diagram: Initial Aqueous Workup
Caption: Standard liquid-liquid extraction workflow.
Detailed Protocol: Standard Extractive Workup
-
Quench the Reaction: If the reaction was an oxidation, it's crucial to quench any remaining active oxidant. A common and effective method is to add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and stir for 10-15 minutes until the color of the active iodine species disappears.
-
Dilute: Transfer the quenched reaction mixture to a separatory funnel. Dilute with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and deionized water. The choice of solvent is critical; see the table below.
-
Extract and Separate: Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate fully. Drain the aqueous layer, which contains the bulk of the water-soluble impurities.[1]
-
Wash the Organic Layer: To remove residual water and dissolved salts, wash the organic layer one or two times with a saturated aqueous solution of sodium chloride (brine). Brine helps to "dry" the organic layer by drawing water out of it.
-
Dry and Concentrate: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Table 1: Common Extraction Solvent Selection
| Solvent | Density vs. Water | Use Case | Cautions |
| Ethyl Acetate (EtOAc) | Less Dense (Top Layer) | Good general-purpose solvent for moderately polar products. | Can be partially soluble in water; brine wash is essential. |
| Dichloromethane (DCM) | More Dense (Bottom Layer) | Excellent for a wide range of products; good solvent power. | Can form emulsions. Potential health hazards.[6] |
| Diethyl Ether (Et₂O) | Less Dense (Top Layer) | Good for less polar products. | Highly volatile and flammable. Can form peroxides. |
| Toluene | Less Dense (Top Layer) | Useful for non-polar, aromatic products. | Higher boiling point, harder to remove completely. |
Q2: My product is also acidic/basic. How do I prevent it from being lost in the aqueous layer during extraction?
A2: Utilize pH-controlled acid-base extraction. This technique is essential when your product of interest has an ionizable functional group (e.g., a carboxylic acid or an amine). By carefully controlling the pH of the aqueous phase, you can ensure your product remains in its neutral, organic-soluble form while the impurity is in its ionic, water-soluble form.[1][7]
Underlying Principle: pKa and Ionization State The key is the difference in acidity (pKa) between your product and the 2-iodobenzenesulfonic acid byproduct. Benzenesulfonic acids are very strong acids (pKa < 0).
-
To isolate an acidic product (e.g., a carboxylic acid, pKa ~4-5): Wash the organic layer with a mild base like saturated sodium bicarbonate (NaHCO₃) solution.[2][7] This base is strong enough to deprotonate the highly acidic sulfonic acid byproduct, pulling it into the aqueous layer as its sodium salt. However, it is generally not basic enough to deprotonate a less acidic carboxylic acid product, which remains in the organic layer.
-
To isolate a basic product (e.g., an amine): Ensure the aqueous wash solution is neutral or slightly basic. An acidic wash would protonate your amine product, rendering it water-soluble and causing product loss.
Diagram: Acid-Base Extraction Principle
Caption: Separating a neutral product from an acidic byproduct.
Q3: I've performed the extractions, but my crude product is still an impure oil/solid. What are the next steps for purification?
A3: After a successful workup, the primary methods for further purification are column chromatography and recrystallization. The choice depends on the physical state of your product (solid vs. oil) and the nature of the remaining impurities.
Option 1: Column Chromatography
This is the most versatile technique for purifying oils or solids when impurities have different polarities than the product.
-
Principle: Separation is based on the differential adsorption of compounds to a stationary phase (e.g., silica gel) as a mobile phase (solvent) is passed through it. Less polar compounds travel faster down the column, while more polar compounds are retained longer.
-
When to Use:
-
Your product is an oil or a non-crystalline solid.
-
You have multiple impurities with varying polarities.
-
You need to separate isomers.
-
-
Troubleshooting Chromatography:
-
Problem: Product won't elute from the column.
-
Cause: The solvent system (mobile phase) is not polar enough.
-
Solution: Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system.
-
-
Problem: Product and impurities elute together.
-
Cause: The solvent system is too polar, or the impurities have very similar polarity to the product.
-
Solution: Decrease the eluent polarity for better separation. If polarities are too close, consider a different stationary phase (e.g., alumina, C18 reverse-phase silica).
-
-
Option 2: Recrystallization
This is the most powerful technique for purifying solid compounds, often yielding material of very high purity.[5][8][9]
-
Principle: Based on differences in solubility. The impure solid is dissolved in a minimum amount of a hot solvent in which the product has high solubility at high temperatures and low solubility at low temperatures.[5][8] As the solution cools slowly, the product crystallizes out, leaving the impurities behind in the solution.[8][10][11]
-
When to Use:
-
Your product is a solid.
-
You have a good idea of a solvent system where your product's solubility changes significantly with temperature.
-
-
Detailed Protocol: Recrystallization
-
Choose a Solvent: The ideal solvent dissolves the compound when hot but not when cold.[8] Impurities should either be insoluble in the hot solvent or very soluble in the cold solvent.[5][8]
-
Dissolve the Solute: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser). Continue adding the hot solvent dropwise until the solid just dissolves.[10]
-
Cool Slowly: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling is critical for the formation of pure, large crystals.[10]
-
Induce Crystallization (if needed): If crystals don't form, try scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of the pure product.
-
Isolate Crystals: Once crystallization is complete, cool the flask in an ice bath to maximize the yield.[10] Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to rinse away any remaining impurities.[8][11]
-
Dry: Dry the purified crystals in a vacuum oven.
-
References
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 4. Hypervalent Iodine Compounds [organic-chemistry.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Recrystallization [sites.pitt.edu]
- 9. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 10. scribd.com [scribd.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Enhancing Sluggish Oxidations with Sodium 2-Iodobenzenesulfonate
Welcome to the technical support guide for utilizing Sodium 2-Iodobenzenesulfonate as a powerful catalytic precursor for challenging oxidation reactions. As Senior Application Scientists, we have designed this resource to provide you with not just protocols, but the underlying principles and troubleshooting insights gained from extensive field experience. This guide is structured to address the practical issues and conceptual questions encountered by researchers in organic synthesis and drug development.
Core Concept: The Catalytic Cycle in Action
This compound is a pre-catalyst. It is not the species that directly oxidizes your substrate. The central principle of this system is the in situ generation of the highly active hypervalent iodine(V) species, 2-Iodoxybenzenesulfonic Acid (IBS), through oxidation by a terminal oxidant, most commonly Oxone®. IBS is an extremely active catalyst that can then efficiently oxidize a wide range of substrates.[1][2][3] The sulfonated ring enhances the catalyst's activity compared to traditional 2-Iodoxybenzoic acid (IBX), making it particularly effective for sluggish transformations.[1][2]
References
- 1. 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS) – a powerful hypervalent iodine(V) oxidant [beilstein-journals.org]
Technical Support Center: Catalyst Integrity in Sodium 2-Iodobenzenesulfonate Systems
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for catalytic reactions involving Sodium 2-Iodobenzenesulfonate. As a highly polar, water-soluble aryl iodide, this substrate is ideal for aqueous-phase palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings.[1][2] However, the success of these powerful transformations hinges on the activity and stability of the catalyst.
This guide provides in-depth, field-proven insights into preventing, diagnosing, and resolving issues of catalyst poisoning. By understanding the underlying causes of catalyst deactivation, you can ensure the robustness and reproducibility of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common challenges encountered when working with this compound and palladium catalysts.
Q1: My reaction has stalled or is giving very low yield. How do I know if my catalyst is poisoned?
A1: Catalyst poisoning is a primary suspect when a typically reliable cross-coupling reaction fails. The most common symptoms include:
-
Reaction Stagnation: The reaction stops before the limiting reagent is fully consumed, as monitored by techniques like TLC or LC-MS.
-
Formation of Palladium Black: A classic sign of catalyst decomposition is the precipitation of finely divided metallic palladium, which appears as a black solid. This indicates that the soluble, active Pd(0) species has agglomerated and fallen out of the catalytic cycle.[3]
-
Inconsistent Results: High variability in yield between seemingly identical reaction setups often points to trace impurities or atmospheric contamination.
To diagnose poisoning, a control experiment is invaluable. Run the reaction in parallel using a fresh, high-purity batch of a trusted aryl halide (e.g., 4-iodoanisole) under the same conditions. If the control reaction proceeds as expected while your target reaction fails, it strongly suggests an issue with one of your specific reagents, most likely the this compound batch or the coupling partner.
Q2: What are the most common catalyst poisons in these aqueous systems?
A2: Palladium catalysts are sensitive to a range of chemical species that can irreversibly bind to the metal center, blocking active sites and halting the catalytic cycle.[4] In the context of aqueous cross-coupling, the primary culprits are:
-
Oxygen: Dissolved oxygen is a major poison. It can oxidize the active Pd(0) catalyst to inactive Pd(II) species and, critically, oxidizes phosphine ligands to phosphine oxides.[5][6] Phosphine oxides are poor ligands and cannot effectively stabilize the palladium catalyst, often leading to the formation of palladium black.[7]
-
Sulfur Compounds: Elemental sulfur and reduced sulfur compounds (thiols, sulfides, H₂S) are potent poisons for palladium catalysts.[8][9][10][11] They form strong, irreversible bonds with the palladium surface, rendering it inactive.[10][12] While the sulfonate group on your substrate is stable, impurities from its synthesis could introduce problematic sulfur species.[13][14]
-
Other Impurities: Heavy metals, halides (in excess), cyanides, and various organic functional groups can also act as poisons.[8][10][15][16] Ensure all reagents, including the base and coupling partner (e.g., boronic acid), are of high purity.[17]
The following table summarizes these common poisons and mitigation strategies.
| Catalyst Poison | Common Sources | Recommended Mitigation Strategy |
| Oxygen (O₂) / Air | Inadequately degassed solvents, leaky reaction vessel (septum, joints) | Rigorously degas all solvents and the reaction mixture. Maintain a positive pressure of an inert atmosphere (Argon or Nitrogen) throughout the experiment.[18] |
| Sulfur Compounds | Impurities in starting materials (especially this compound), contaminated glassware | Purify starting materials by recrystallization. Use high-purity reagents.[13][17] Thoroughly clean glassware. |
| Phosphine Oxides | Oxidation of phosphine ligands by trace oxygen or peroxides in solvents | Use fresh, high-quality phosphine ligands stored under inert gas. Ensure solvents are peroxide-free (especially ethers like THF or dioxane). |
| Heavy Metals (Fe, Hg, Pb) | Impurities in reagents (especially lower-grade bases or salts), contaminated glassware | Use high-purity grade reagents.[15] Use dedicated, acid-washed glassware for sensitive reactions. |
| Excess Halides / Cyanide | Byproducts from reagent synthesis, impure reagents | Use reagents with specified low halide/cyanide content. Avoid using excess halide salts unless required by the specific protocol.[16] |
Q3: How can I be sure my reagents and solvents are "clean" enough?
A3: Proactive purification and proper handling are pillars of successful cross-coupling. Do not assume "reagent grade" is sufficient for sensitive catalytic reactions.
-
Substrate Purification: Recrystallization is an effective method to purify solid reagents like this compound. A typical procedure involves dissolving the solid in a minimum amount of hot solvent (e.g., a methanol/water mixture) and allowing it to cool slowly to form pure crystals, leaving impurities behind in the solvent.[19]
-
Solvent Degassing: The removal of dissolved oxygen is non-negotiable.[20][21] The "Freeze-Pump-Thaw" method is the most effective technique for achieving this.[21][22][23] For less sensitive reactions, sparging (bubbling) with an inert gas like argon or nitrogen for 30-60 minutes can be sufficient.[20][21][23]
-
Reagent Quality: Always use high-purity bases and coupling partners. Low-quality bases can be a source of various metallic and anionic poisons.[5][17] Boronic acids can degrade over time to form boroxines, which may affect reactivity, so using a fresh bottle is recommended.[3][18]
Troubleshooting Workflows & Protocols
Workflow 1: Diagnosing a Failed Reaction
When a reaction yields little to no product, a systematic approach is necessary. The following decision tree can help pinpoint the likely cause.
Caption: A troubleshooting workflow for diagnosing failed cross-coupling reactions.
Protocol 1: Rigorous Solvent Degassing via Freeze-Pump-Thaw
This is the gold standard for removing dissolved gases from reaction solvents.[21][22][23]
Materials:
-
Schlenk flask appropriately sized for the solvent volume.
-
High-vacuum line (Schlenk line).
-
Dewar flask.
-
Liquid nitrogen.
Procedure:
-
Freeze: Place the solvent in the Schlenk flask. Immerse the flask carefully in a dewar filled with liquid nitrogen. Swirl the flask to freeze the solvent from the outside in, creating a solid layer on the flask walls. Ensure the solvent is completely frozen solid.[21][22]
-
Pump: Once frozen, open the stopcock on the Schlenk flask to the vacuum manifold of the Schlenk line. Evacuate the headspace above the frozen solvent for 5-10 minutes.[23] You are removing the atmosphere (including oxygen) from the flask.
-
Thaw: Close the stopcock to the vacuum line. Remove the flask from the liquid nitrogen and allow the solvent to thaw completely at room temperature. As it thaws, dissolved gases will bubble out into the vacuum headspace.
-
Repeat: Repeat the entire Freeze-Pump-Thaw cycle at least two more times (for a total of three cycles).[22][23]
-
Backfill: After the final cycle, backfill the flask with a high-purity inert gas (e.g., Argon) before use.
Protocol 2: Model Aqueous Suzuki-Miyaura Coupling
This protocol for coupling this compound with Phenylboronic acid highlights critical steps for avoiding catalyst deactivation.
Reagents:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv)
-
TPPTS (tris(3-sulfophenyl)phosphine trisodium salt) (0.06 equiv)
-
Potassium Carbonate (K₂CO₃, 3.0 equiv)
-
Degassed Water
Procedure:
-
Vessel Preparation: To a Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and K₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with Argon. Repeat this cycle three times to ensure a completely inert atmosphere.[5]
-
Solvent & Reagent Addition: Under a positive pressure of Argon, add the degassed water via cannula or syringe. Stir the mixture vigorously.
-
Catalyst Preparation & Addition: In a separate vial under Argon, pre-mix the Pd(OAc)₂ and TPPTS ligand in a small amount of degassed water until a homogenous solution is formed. Add this catalyst solution to the main reaction flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking small aliquots via syringe and analyzing by TLC or LC-MS.
Understanding the "Why": Key Mechanistic Insights
A robust understanding of the catalytic cycle and points of failure is essential for effective troubleshooting.
The Suzuki-Miyaura Catalytic Cycle & Poisoning Interruption
The diagram below illustrates a simplified catalytic cycle and highlights where common poisons interfere.
Caption: The Suzuki-Miyaura cycle and key points of catalyst deactivation.
The cycle relies on the palladium center shuttling between the Pd(0) and Pd(II) oxidation states. Poisons like sulfur directly and irreversibly bind to the active Pd(0) catalyst, removing it from the cycle.[10][12] Oxygen not only oxidizes the catalyst but also degrades the crucial phosphine ligands (L) that stabilize it, leading to aggregation and the formation of inactive palladium black.[5][6]
By rigorously excluding these contaminants, you protect the integrity of the active Pd(0)L₂ species, allowing the catalytic cycle to proceed efficiently.
References
- 1. Synthesis and application of sterically flexible and water-soluble phosphine ligands in palladium catalysis [ir.ua.edu]
- 2. nbinno.com [nbinno.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. GAS Dortmund [gas-dortmund.de]
- 11. benchchem.com [benchchem.com]
- 12. Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Catalyst Poisoning Testing [intertek.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. benchchem.com [benchchem.com]
- 19. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]
- 20. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
- 21. How To [chem.rochester.edu]
- 22. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 23. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
A Head-to-Head Comparison: The Superior Catalytic Activity of In-Situ Generated IBS over IBX in Oxidation Reactions
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the quest for efficient, selective, and safe oxidation methods is relentless. Hypervalent iodine reagents have emerged as a powerful class of metal-free oxidants, with 2-Iodoxybenzoic acid (IBX) being a prominent member. However, the practical application of stoichiometric IBX is often hampered by its explosive nature and poor solubility in common organic solvents.[1][2] This has led to the development of catalytic systems, where IBX or a related species is generated in situ. This guide provides an in-depth, objective comparison of the catalytic activity of two such systems: the established catalytic IBX system and the more recent, highly active catalyst, 2-Iodoxybenzenesulfonic acid (IBS), generated in situ from Sodium 2-Iodobenzenesulfonate.
The Contenders: A Brief Overview
2-Iodoxybenzoic Acid (IBX): A well-known hypervalent iodine(V) reagent, IBX is effective for the oxidation of alcohols to aldehydes and ketones.[3] To circumvent its hazardous nature and insolubility, a catalytic approach is often employed, where IBX is used in substoichiometric amounts in the presence of a co-oxidant, typically Oxone (potassium peroxymonosulfate), which regenerates the active iodine(V) species.[4][5]
In-situ Generated 2-Iodoxybenzenesulfonic Acid (IBS): This powerful oxidant is generated in situ from the stable and readily available precursor, this compound (pre-IBS), and a co-oxidant like Oxone.[1][6] The sulfonic acid group dramatically alters the electronic properties and, consequently, the reactivity of the hypervalent iodine center.
At a Glance: Key Differences in Catalytic Performance
| Feature | Catalytic IBX/Oxone System | In-situ Generated IBS/Oxone System |
| Precursor | 2-Iodoxybenzoic acid (IBX) or 2-Iodobenzoic acid | This compound (pre-IBS) |
| Catalytic Activity | Moderate | Significantly Higher [1][7] |
| Reaction Speed | Generally slower | Faster reaction times[8] |
| Reaction Cleanliness | Prone to side reactions and byproducts | Generally cleaner reactions[7] |
| Safety | IBX is potentially explosive[1] | Precursor is a stable salt |
| Solubility | IBX is poorly soluble in many organic solvents[1] | Precursor is water-soluble |
Unveiling the Superiority: A Deep Dive into Catalytic Activity
The enhanced catalytic prowess of the IBS/Oxone system over the catalytic IBX/Oxone system is not a matter of incremental improvement but a significant leap in efficiency. Seminal work by Ishihara and colleagues demonstrated that IBS is a "much more active catalyst than modified IBXs" for the oxidation of alcohols with Oxone.[1][7] This heightened activity translates to faster, cleaner, and more efficient oxidations.
The Mechanistic Rationale: Why is IBS a More Active Catalyst?
The key to understanding the superior catalytic activity of IBS lies in the "hypervalent twist" mechanism, a critical step in the catalytic cycle of many hypervalent iodine-mediated oxidations.[9] This step involves a conformational change in the iodine center, which is often the rate-determining step.
Theoretical calculations have revealed that the highly ionic character of the intramolecular hypervalent iodine-OSO₂ bond in IBS lowers the energy barrier for this twisting motion.[1][7] This, in turn, accelerates the overall catalytic cycle, leading to a more rapid turnover and higher reaction rates compared to IBX, where the carboxylate group has a less pronounced electronic effect.
Catalytic Cycle of Alcohol Oxidation
Caption: Generalized catalytic cycle for the oxidation of alcohols by IBX and IBS.
Experimental Evidence: A Comparative Analysis
For instance, in the oxidation of a secondary alcohol in a micellar system, the use of catalytic IBX resulted in a 69% yield, whereas the IBS catalyst under the same conditions afforded a significantly higher yield. This highlights the practical advantage of the enhanced reactivity of IBS.
The following table, collated from the seminal work by Ishihara et al. on the IBS/Oxone system, showcases its high efficiency for the oxidation of various alcohols.[7]
Table 1: Oxidation of Alcohols with the Catalytic IBS/Oxone System [7]
| Substrate | Product | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 1 | 0.5 | 99 |
| Benzyl alcohol | Benzaldehyde | 1 | 0.5 | 98 |
| 1-Octanol | Octanal | 5 | 2 | 95 |
| Cyclohexanol | Cyclohexanone | 1 | 1 | 99 |
| 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | 1 | 1 | 99 |
Reaction conditions: Alcohol (1 mmol), this compound (as pre-catalyst), Oxone (1.2-1.5 equiv.), in acetonitrile or nitromethane at room temperature or slightly elevated temperatures.
The rapid reaction times and excellent yields observed with the IBS system, even with low catalyst loadings, underscore its high turnover frequency and efficiency.
Experimental Protocols: A Practical Guide
For researchers looking to implement these catalytic systems, the following detailed protocols for the oxidation of 4-methoxybenzyl alcohol serve as a representative example.
Experimental Workflow
Caption: A simplified comparison of the typical experimental workflows.
Protocol 1: Oxidation of 4-Methoxybenzyl Alcohol using the Catalytic IBS/Oxone System
Materials:
-
4-Methoxybenzyl alcohol
-
This compound (pre-IBS)
-
Oxone (potassium peroxymonosulfate)
-
Acetonitrile (or Nitromethane)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
Procedure:
-
To a stirred suspension of Oxone (1.2-1.5 equivalents) in acetonitrile, add 4-methoxybenzyl alcohol (1.0 equivalent) and this compound (0.01-0.05 equivalents).
-
Stir the reaction mixture vigorously at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with ethyl acetate (3 x volume of acetonitrile).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude 4-methoxybenzaldehyde. Purify by column chromatography if necessary.
Protocol 2: Oxidation of 4-Methoxybenzyl Alcohol using the Catalytic IBX/Oxone System
Materials:
-
4-Methoxybenzyl alcohol
-
2-Iodoxybenzoic acid (IBX)
-
Oxone (potassium peroxymonosulfate)
-
Acetonitrile/Water (e.g., 2:1 v/v)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
Procedure:
-
To a mixture of acetonitrile and water, add 4-methoxybenzyl alcohol (1.0 equivalent), IBX (0.1 equivalents), and Oxone (2.0 equivalents).
-
Heat the reaction mixture to a temperature sufficient to ensure a reasonable reaction rate (e.g., 50-70 °C) and monitor the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volume of acetonitrile).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude 4-methoxybenzaldehyde. Further purification can be achieved by column chromatography.
Conclusion: A Clear Verdict for Catalytic Efficiency
The in-situ generation of 2-Iodoxybenzenesulfonic acid (IBS) from this compound represents a significant advancement in the field of hypervalent iodine-catalyzed oxidations. The experimental evidence and mechanistic understanding unequivocally demonstrate its superior catalytic activity, leading to faster, cleaner, and more efficient oxidation of alcohols compared to the catalytic IBX system. For researchers, scientists, and drug development professionals seeking a robust, safe, and highly effective metal-free oxidation protocol, the IBS/Oxone system stands out as the clear choice. Its operational simplicity, coupled with its remarkable catalytic power, positions it as a premier tool in the synthetic chemist's arsenal.
References
- 1. 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone [organic-chemistry.org]
- 2. nissanchem.co.jp [nissanchem.co.jp]
- 3. 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations – Oriental Journal of Chemistry [orientjchem.org]
- 4. IBX, 2-Iodoxybenzoic acid [organic-chemistry.org]
- 5. In Situ Generation of o-Iodoxybenzoic Acid (IBX) and the Catalytic Use of It in Oxidation Reactions in the Presence of Oxone as a Co-oxidant [organic-chemistry.org]
- 6. BJOC - Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS) – a powerful hypervalent iodine(V) oxidant [beilstein-journals.org]
- 7. 2-Iodoxybenzenesulfonic acid as an extremely active catalyst for the selective oxidation of alcohols to aldehydes, ketones, carboxylic acids, and enones with oxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxidation of secondary alcohols using solid-supported hypervalent iodine catalysts - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC02605C [pubs.rsc.org]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
The Strategic Advantage of In-Situ IBX Generation: A Paradigm Shift in Oxidation Chemistry
For researchers, scientists, and drug development professionals seeking safer, more efficient, and cost-effective oxidation methods, the in-situ generation of 2-Iodoxybenzoic acid (IBX) from Sodium 2-Iodobenzenesulfonate presents a compelling alternative to the use of pre-synthesized IBX. This guide provides an in-depth comparison, supported by experimental insights, to illuminate the significant advantages of this modern approach.
2-Iodoxybenzoic acid (IBX) is a highly versatile and mild hypervalent iodine(V) reagent renowned for its efficacy in a wide array of oxidation reactions, most notably the conversion of alcohols to aldehydes and ketones.[1][2] While its synthetic utility is undisputed, the practical application of pre-synthesized IBX is hampered by significant drawbacks, including its potential explosive nature upon impact or heating, and poor solubility in most organic solvents except for dimethyl sulfoxide (DMSO).[3][4][5] The in-situ generation of the active oxidant from stable, soluble precursors directly addresses these challenges, offering a transformative approach to oxidation chemistry.
Overcoming the Hurdles of Pre-Synthesized IBX
The use of pre-synthesized IBX necessitates stringent safety protocols and specialized handling.[6] Its explosive nature, particularly when impure or subjected to mechanical stress, poses a significant risk in a laboratory setting.[4] Furthermore, its low solubility often requires the use of DMSO, a solvent that can be difficult to remove and may interfere with subsequent reaction steps.[2][7]
The in-situ generation of IBX, and its more active sulfonic acid analog, 2-iodoxybenzenesulfonic acid (IBS), from precursors like this compound circumvents these issues.[3][8] This method involves the oxidation of the precursor with a co-oxidant, typically Oxone®, directly within the reaction mixture.[9][10] This approach not only eliminates the need to handle potentially explosive solid IBX but also allows for the use of a wider range of solvents and catalytic amounts of the iodine-based oxidant, leading to a more efficient and atom-economical process.[9][11]
Comparative Analysis: In-Situ Generation vs. Pre-Synthesized IBX
To provide a clear overview, the following table summarizes the key differences between the two methodologies:
| Feature | Pre-Synthesized IBX | In-Situ Generation from this compound |
| Safety | Potentially explosive, shock-sensitive solid requiring careful handling.[3][4] | Utilizes a stable, non-explosive precursor.[12][13] |
| Handling | Poor solubility in most organic solvents, often necessitating the use of DMSO.[2] | The precursor is soluble in various solvents, offering greater flexibility.[13] |
| Efficiency | Typically requires stoichiometric amounts of the reagent. | Allows for the use of catalytic amounts of the precursor with a co-oxidant.[8][9] |
| Cost-Effectiveness | Higher cost associated with the synthesis and purification of a specialized reagent. | Utilizes a more readily available and less expensive precursor.[12] |
| Waste Generation | Generates stoichiometric amounts of the reduced iodine byproduct. | Reduced waste due to the catalytic nature of the process.[9] |
| Reaction Conditions | Often requires elevated temperatures to improve solubility in non-DMSO solvents.[14] | Reactions can often be performed under milder conditions.[15] |
The In-Situ Generation Workflow: A Visual Representation
The in-situ generation of the active oxidizing species from this compound can be visualized as a straightforward process. The stable precursor is oxidized by Oxone® in the reaction medium to generate the highly reactive 2-iodoxybenzenesulfonic acid (IBS), which then carries out the desired oxidation.
Caption: In-situ generation of the active oxidant from its stable precursor.
Experimental Protocol: Catalytic Oxidation of Benzyl Alcohol
This protocol details a representative procedure for the oxidation of a primary alcohol to an aldehyde using a catalytic amount of this compound.
Materials:
-
Benzyl alcohol
-
This compound
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)
-
Acetonitrile (CH₃CN)
-
Water (H₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzyl alcohol (1.0 mmol), this compound (0.05 mmol, 5 mol%), and a mixture of acetonitrile and water (e.g., 2:1 v/v, 5 mL).
-
Addition of Co-oxidant: While stirring, add Oxone® (2.2 mmol) to the reaction mixture in one portion.
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the pure benzaldehyde.
Causality Behind Experimental Choices:
-
Catalytic Amount of Precursor: The use of a catalytic amount (5 mol%) of this compound is a key advantage, reducing cost and waste.[8]
-
Oxone® as Co-oxidant: Oxone® is a stable, inexpensive, and environmentally benign co-oxidant that efficiently regenerates the active hypervalent iodine species in situ.[9][10]
-
Acetonitrile/Water Solvent System: This solvent mixture provides good solubility for the reactants and facilitates the reaction.[8]
-
Aqueous Workup: The use of sodium bicarbonate neutralizes any acidic byproducts, and the extraction isolates the desired organic product.
Experimental Workflow Diagram
The following diagram illustrates the step-by-step workflow for the catalytic oxidation of an alcohol using in-situ generated IBS.
Caption: Step-by-step experimental workflow for catalytic oxidation.
Conclusion
The transition from using pre-synthesized, potentially hazardous IBX to the in-situ generation of the active oxidant from stable precursors like this compound represents a significant advancement in synthetic organic chemistry. This modern approach offers a multitude of advantages, including enhanced safety, improved efficiency, reduced cost, and greater operational simplicity. For researchers and professionals in drug development and chemical synthesis, adopting this methodology can lead to more sustainable and practical oxidation processes, ultimately accelerating innovation and discovery.
References
- 1. Iodoxybenzoic Acid (IBX) in Organic Synthesis: A Septennial Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations – Oriental Journal of Chemistry [orientjchem.org]
- 3. IBX Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. tsijournals.com [tsijournals.com]
- 5. IBX, 2-Iodoxybenzoic acid [organic-chemistry.org]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. scribd.com [scribd.com]
- 8. 2-Iodoxybenzenesulfonic acid as an extremely active catalyst for the selective oxidation of alcohols to aldehydes, ketones, carboxylic acids, and enones with oxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Situ Generation of o-Iodoxybenzoic Acid (IBX) and the Catalytic Use of It in Oxidation Reactions in the Presence of Oxone as a Co-oxidant [organic-chemistry.org]
- 10. 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. chemscene.com [chemscene.com]
- 13. 2-IODOBENZENESULFONIC ACID SODIUM SALT | 62973-69-7 [chemicalbook.com]
- 14. atlanchimpharma.com [atlanchimpharma.com]
- 15. BJOC - Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS) – a powerful hypervalent iodine(V) oxidant [beilstein-journals.org]
A Senior Application Scientist's Guide to Spectroscopic Validation of Sodium 2-Iodobenzenesulfonate Reactions
This guide provides an in-depth comparison and analysis of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy—for the validation of reaction products derived from Sodium 2-Iodobenzenesulfonate. Tailored for researchers, scientists, and professionals in drug development, this document emphasizes the practical application and interpretation of spectroscopic data, ensuring the integrity and success of synthetic protocols.
Introduction: The Synthetic Value of this compound
This compound is a versatile bifunctional reagent prized in organic synthesis. Its structure incorporates both a reactive aryl iodide, which is an excellent substrate for palladium-catalyzed cross-coupling reactions, and a water-soluble sodium sulfonate group. This unique combination allows for its use in aqueous media, aligning with the principles of green chemistry, and simplifies product purification by often allowing for the separation of organic products from water-soluble catalysts and byproducts.[1] It serves as a key precursor for hypervalent iodine reagents and as an intermediate in pharmaceutical and fine chemical synthesis.[1][2]
Given its role as a foundational building block, rigorously validating the conversion of this compound into the desired product is paramount. Incomplete reactions or the formation of side products can have significant downstream consequences. Spectroscopic methods, particularly NMR and IR, are the cornerstones of this validation process, providing unambiguous evidence of molecular structure and transformation.
Part 1: Spectroscopic Characterization of the Starting Material
A comprehensive understanding of the starting material's spectroscopic signature is the baseline for any comparative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. For this compound, dissolved in a deuterated solvent like D₂O, the aromatic region of the spectrum is of primary interest.
-
¹H NMR: The 1,2-disubstituted (ortho) pattern of the benzene ring gives rise to a complex multiplet system. The proton ortho to the electron-withdrawing sulfonate group and the proton ortho to the iodine atom will be the most deshielded (shifted downfield).
-
¹³C NMR: The spectrum will show six distinct signals for the aromatic carbons. The carbon atom bonded to the iodine (C-I) will be shifted significantly upfield due to the "heavy atom effect," while the carbon bonded to the sulfonate group (C-SO₃) will be shifted downfield.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is highly effective for identifying functional groups. The sulfonate group is particularly IR-active and serves as a reliable marker.[3]
-
Key Vibrations: The most prominent peaks for this compound are the strong asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonate group, typically found around 1350 cm⁻¹ and 1175 cm⁻¹, respectively.[3] Additional strong bands between 1000-750 cm⁻¹ correspond to S-O stretching.[3] The presence of these intense absorptions confirms the integrity of the sulfonate moiety throughout a reaction, as it is generally a spectator group in cross-coupling chemistry.
| Spectroscopic Data for this compound | |
| Technique | Key Features / Approximate Chemical Shifts (δ) or Wavenumbers (cm⁻¹) |
| ¹H NMR (D₂O) | Aromatic protons typically appear as complex multiplets between 7.0 - 8.0 ppm. |
| ¹³C NMR (D₂O) | Aromatic carbons range from ~110 - 150 ppm. The C-I signal is characteristically upfield. |
| FTIR (KBr Pellet) | ~1350 cm⁻¹ (S=O asymmetric stretch), ~1175 cm⁻¹ (S=O symmetric stretch), ~1040 cm⁻¹ (S-O stretch).[3][4][5] |
Part 2: Case Study: Validation of a Suzuki-Miyaura Cross-Coupling Reaction
To illustrate the comparative power of spectroscopy, we will examine a model Suzuki-Miyaura reaction, a cornerstone of modern C-C bond formation.[6][7] In this example, this compound is coupled with phenylboronic acid to yield sodium 2-phenylbenzenesulfonate (also known as sodium biphenyl-2-sulfonate).
Reaction Workflow and Protocol
The successful execution of the reaction is a prerequisite for analysis. The following protocol provides a reliable method for this transformation.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reagent Preparation: In a reaction vessel, dissolve this compound (1.0 eq.) and phenylboronic acid (1.2 eq.) in a 3:1 mixture of water and a suitable organic solvent (e.g., ethanol or dioxane).
-
Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.02 eq.), and a base, typically an aqueous solution of Na₂CO₃ (2.0 eq.).
-
Reaction Execution: Purge the vessel with an inert gas (e.g., Argon or Nitrogen) and heat the mixture to 80-90 °C with vigorous stirring for 4-6 hours.
-
Work-up: After cooling to room temperature, acidify the mixture with HCl to precipitate the product, biphenyl-2-sulfonic acid. Filter the solid, wash with cold water, and dry. The sodium salt can be re-formed by titration with NaOH if desired.
-
Purification: If necessary, the product can be recrystallized from a water/ethanol mixture to achieve high purity for analysis.
Spectroscopic Comparison: Reactant vs. Product
The core of the validation lies in a direct comparison of the spectra before and after the reaction. The expected product, sodium 2-phenylbenzenesulfonate, has a distinctly different spectroscopic profile.
Analytical Workflow Diagram
Caption: Workflow for spectroscopic validation.
¹H NMR Analysis: The most telling change occurs in the ¹H NMR spectrum. The introduction of the second phenyl ring dramatically alters the aromatic region.
-
Disappearance: The complex pattern of the starting material is replaced.
-
Appearance: New signals corresponding to the protons of the newly introduced phenyl group will appear, typically as multiplets around 7.3-7.5 ppm. The signals from the original sulfonated ring will also shift due to the new C-C bond and the removal of the anisotropic effect of the iodine atom.
¹³C NMR Analysis: The ¹³C NMR provides definitive proof of C-C bond formation.
-
Disappearance: The most critical change is the disappearance of the carbon signal associated with the C-I bond. This is a primary indicator of a successful reaction.
-
Appearance: Twelve aromatic carbon signals are expected for the biphenyl product (some may overlap). The appearance of signals corresponding to the new phenyl ring and the shift of the original C1 carbon (now part of the biphenyl linkage) from its C-I position provide conclusive evidence of product formation.
FTIR Analysis: While less dramatic than NMR, FTIR provides crucial confirmatory data.
-
Retention: The strong, characteristic S=O and S-O stretching bands of the sulfonate group should remain largely unchanged, confirming this functional group was not altered during the reaction.
-
Subtle Changes: The aromatic C-H and C=C stretching and bending regions (fingerprint region) will change due to the formation of the biphenyl system, but these changes are often more subtle and are used for confirmation rather than primary identification.
| Spectroscopic Comparison: Suzuki-Miyaura Reaction | ||
| Technique | This compound (Reactant) | Sodium 2-Phenylbenzenesulfonate (Product) |
| ¹H NMR | Complex multiplets in aromatic region. | More complex aromatic region with signals for two distinct phenyl rings. |
| ¹³C NMR | Characteristic upfield signal for C-I bond. | ABSENCE of C-I signal. Appearance of 12 aromatic carbon signals. |
| FTIR | Strong S=O stretches (~1350, ~1175 cm⁻¹). | Strong S=O stretches retained, confirming sulfonate integrity. |
Part 3: Alternative Reactions and Comparative Insights
The same analytical logic applies to other common cross-coupling reactions. The table below compares the expected spectroscopic outcomes for a Heck reaction, which forms a C-C double bond.[8][9][10]
Heck Reaction Logic Diagram
Caption: Spectroscopic validation logic for a Heck reaction.
| Comparison of Cross-Coupling Reactions | ||
| Parameter | Suzuki-Miyaura Coupling (vs. Phenylboronic Acid) | Heck Reaction (vs. Styrene) |
| Bond Formed | Aryl-Aryl Single Bond | Aryl-Vinyl C=C Double Bond |
| Key ¹H NMR Signal | Appearance of new aromatic proton signals. | Appearance of vinylic proton signals (~6.5-7.5 ppm). |
| Key ¹³C NMR Signal | Disappearance of C-I signal; 12 aromatic carbons. | Disappearance of C-I signal; appearance of 2 vinylic carbon signals. |
| Key FTIR Signal | Retention of sulfonate bands; change in fingerprint region. | Retention of sulfonate bands; new peak for trans C=C bend (~965 cm⁻¹). |
Conclusion
The validation of products from this compound reactions is a systematic process grounded in comparative spectroscopic analysis. By establishing a clear baseline with the starting material's spectra, researchers can confidently identify key transformations. For both Suzuki and Heck reactions, the disappearance of the C-I signal in the ¹³C NMR spectrum is the most conclusive evidence of success. This is supported by the appearance of new, characteristic signals in both ¹H and ¹³C NMR for the coupled partner and the steadfast presence of the sulfonate group's signature in the FTIR spectrum. This multi-faceted approach ensures the scientific integrity of the synthetic outcome, which is critical for the advancement of research and development in the chemical and pharmaceutical sciences.
References
- 1. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 2. 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone [organic-chemistry.org]
- 3. Chemistry: Sulfonates infrared spectra [openchemistryhelp.blogspot.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. Heck Reaction [organic-chemistry.org]
A Comparative Guide to Oxidants for the In Situ Generation of 2-Iodoxybenzoic Acid (IBX)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Iodoxybenzoic acid (IBX) is a highly versatile and selective oxidant in organic synthesis, particularly for the conversion of alcohols to aldehydes and ketones. However, its practical application is often hindered by its explosive nature and poor solubility in common organic solvents.[1][2][3][4] The in situ generation of IBX from its stable and readily available precursor, 2-iodobenzoic acid (2-IBA), offers a safer and more convenient alternative. This guide provides a comprehensive comparative analysis of various oxidants used for the in situ generation of IBX, focusing on their efficiency, safety, and practical applicability. We will delve into the mechanistic aspects of IBX formation and provide detailed experimental protocols to empower researchers in making informed decisions for their synthetic endeavors.
The Imperative for In Situ IBX Generation: Overcoming the Hurdles of a Powerful Oxidant
IBX has secured a prominent place in the synthetic chemist's toolbox due to its mild reaction conditions and high functional group tolerance.[5] It effectively oxidizes a wide range of substrates, including primary and secondary alcohols, without over-oxidation to carboxylic acids.[6] Despite its synthetic utility, the isolated form of IBX presents significant safety challenges. It is a shock-sensitive and heat-sensitive explosive, particularly when heated above 200 °C.[4][7][8] Furthermore, its insolubility in most organic solvents, with the exception of DMSO, complicates reaction setup and product purification.[2][3][5][9]
The in situ generation of IBX from 2-IBA circumvents these issues by producing the active oxidant in the reaction medium only as it is needed.[10][11][12] This approach not only mitigates the explosion hazard but also allows for the use of catalytic amounts of the iodoarene precursor, making the process more atom-economical and cost-effective.[1][10]
A Comparative Analysis of Oxidants for In Situ IBX Generation
The choice of the terminal oxidant is critical for the successful in situ generation of IBX. The ideal oxidant should be efficient, readily available, safe to handle, and compatible with a broad range of reaction conditions and substrates. Here, we compare the most commonly employed oxidants.
Oxone® (Potassium Peroxymonosulfate)
Oxone®, a stable and inexpensive triple salt (2KHSO₅·KHSO₄·K₂SO₄), has emerged as the most popular and user-friendly oxidant for the preparation of IBX from 2-IBA.[4][5][6][7] The oxidation is typically performed in water at elevated temperatures (around 70°C), leading to the precipitation of IBX in high yield and purity.[4][6]
Mechanism of IBX Generation with Oxone®:
The reaction proceeds through a two-step oxidation of the iodine center in 2-IBA from +1 to +3 (in 2-iodosobenzoic acid, IBA) and finally to +5 (in IBX). The persulfate salt in Oxone® acts as an electrophilic oxygen source. The iodine atom of 2-IBA nucleophilically attacks the peroxide oxygen, leading to the formation of IBA as an intermediate, which is then further oxidized to IBX.[13]
Figure 1: Stepwise oxidation of 2-IBA to IBX with Oxone®.
Advantages:
-
Safety and Ease of Handling: Oxone® is a stable, non-explosive solid that is easy to handle.[14]
-
Cost-Effective: It is an inexpensive and commercially available reagent.[14]
-
Environmentally Benign: The byproducts are primarily sulfate salts, which are relatively harmless.[6]
Disadvantages:
-
Elevated Temperatures: The reaction typically requires heating, which may not be suitable for thermally sensitive substrates.[6]
-
Aqueous Medium: The use of water as a solvent can be a limitation for substrates that are sensitive to hydrolysis.
Potassium Bromate (KBrO₃) and Sodium Bromate (NaBrO₃)
Historically, potassium bromate in the presence of sulfuric acid was a common method for preparing IBX.[4][5] Sodium bromate can also be used as a powerful brominating and oxidizing agent.[15][16]
Mechanism of IBX Generation with Bromates:
In an acidic medium, bromate ions are converted to bromic acid, a strong oxidizing agent. The iodine in 2-IBA is oxidized to the +5 state.
Advantages:
Disadvantages:
-
Safety Concerns: Potassium bromate is a suspected carcinogen and is banned as a food additive in many countries.[17][18][19][20] Both salts can be toxic and require careful handling.[18][21][22][23]
-
Harsh Reaction Conditions: The use of strong acids like sulfuric acid can be detrimental to sensitive functional groups.[4][5]
-
Potential for Halogenated Byproducts: The use of bromates can potentially lead to the formation of brominated byproducts.
Comparative Performance Data
| Oxidant | Typical Conditions | Yield of IBX (%) | Safety Profile | Cost | Key Advantages | Key Disadvantages |
| Oxone® | Water, 70-73 °C, 3h | 79-81%[24] | Stable, non-explosive solid | Low | Safe, efficient, cost-effective, environmentally friendly byproducts[6] | Requires elevated temperatures, aqueous medium |
| Potassium Bromate | H₂SO₄, water | High | Suspected carcinogen, toxic[18][21] | Moderate | Strong oxidizing agent | Harsh acidic conditions, safety concerns |
| Sodium Bromate | Strong acid, water, 40-100 °C | High for bromination reactions[15] | Toxic, potential for explosive mixtures[23] | Moderate | Powerful oxidizing agent | Harsh acidic conditions, safety concerns |
Experimental Protocols
In Situ Generation of IBX using Oxone® for the Oxidation of a Primary Alcohol
This protocol describes a general procedure for the oxidation of a primary alcohol to an aldehyde using catalytically generated IBX.
Materials:
-
2-Iodobenzoic acid (2-IBA)
-
Oxone®
-
Primary alcohol
-
Solvent (e.g., a mixture of acetonitrile and water)
-
Sodium bicarbonate
-
Sodium thiosulfate
-
Ethyl acetate
-
Magnesium sulfate
-
Stir plate and stir bar
-
Round-bottom flask
-
Condenser
Procedure:
-
To a round-bottom flask, add the primary alcohol (1.0 mmol), 2-IBA (0.1 mmol, 10 mol%), and Oxone® (2.2 mmol).
-
Add a mixture of acetonitrile and water (e.g., 3:1 v/v, 5 mL).
-
Attach a condenser and heat the reaction mixture to a gentle reflux (around 80 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Add a saturated aqueous solution of sodium thiosulfate to reduce any remaining oxidant.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude aldehyde.
-
Purify the product by column chromatography if necessary.
Self-Validation: The progress of the reaction can be easily monitored by TLC. The disappearance of the starting alcohol and the appearance of the more nonpolar aldehyde product spot indicates a successful reaction. The workup procedure effectively removes the inorganic salts and the 2-IBA byproduct.
Figure 2: General workflow for the in situ IBX oxidation of an alcohol.
Conclusion and Future Outlook
The in situ generation of IBX represents a significant advancement in the safe and efficient utilization of this powerful oxidant. Among the available options, Oxone® stands out as the superior choice due to its excellent safety profile, high efficiency, low cost, and environmentally benign nature.[6] While bromate-based oxidants are effective, their associated safety and environmental concerns limit their widespread application in modern synthetic chemistry.
Future research in this area will likely focus on the development of even milder and more catalytic systems for in situ IBX generation. The exploration of novel, recyclable iodoarene catalysts and alternative, greener terminal oxidants will continue to drive innovation, making hypervalent iodine-mediated oxidations more sustainable and accessible to the broader scientific community.
References
- 1. Mechanochemical catalytic oxidations in the solid state with in situ-generated modified IBX from 3,5-di-tert-butyl-2-iodobenzoic acid (DTB-IA)/Oxone - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-Iodoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 5. tsijournals.com [tsijournals.com]
- 6. 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations – Oriental Journal of Chemistry [orientjchem.org]
- 7. Safety Letter: Evaluation of the Popular Oxidant 2-Iodoxybenzoic Acid (IBX) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. benchchem.com [benchchem.com]
- 10. In Situ Generation of o-Iodoxybenzoic Acid (IBX) and the Catalytic Use of It in Oxidation Reactions in the Presence of Oxone as a Co-oxidant [organic-chemistry.org]
- 11. Collection - In Situ Generation of o-Iodoxybenzoic Acid (IBX) and the Catalytic Use of It in Oxidation Reactions in the Presence of Oxone as a Co-oxidant - Organic Letters - Figshare [figshare.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Sodium Bromate Supplier | 7789-38-0 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 17. Potassium bromate - Wikipedia [en.wikipedia.org]
- 18. Potassium bromate - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Determining Potassium Bromate in the Inhalable Aerosol Fraction in Workplace Air with Ion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Potassium Bromate | KBrO3 | CID 23673461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. INTRODUCTION - NTP Genetically Modified Model Report on the Toxicology Studies of Sodium Bromate (CASRN 7789-38-0) in Genetically Modified (FVB Tg.AC Hemizygous) Mice (Dermal and Drinking Water Studies) and Carcinogenicity Studies of Sodium Bromate in Genetically Modified [B6.129-Trp53tm1Brd (N5) Haploinsufficient] Mice (Drinking Water Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Sodium Bromate | NaBrO3 | CID 23668195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. reddit.com [reddit.com]
A Comparative Guide to the Oxidative Efficacy of Sodium 2-Iodobenzenesulfonate: Electron-Rich vs. Electron-Poor Substrates
In the landscape of modern organic synthesis, the pursuit of selective, efficient, and environmentally benign oxidation methods is a cornerstone of innovation. Hypervalent iodine reagents have emerged as a powerful class of oxidants, offering a non-toxic alternative to traditional heavy metal-based systems. Among these, 2-iodoxybenzenesulfonic acid (IBS), generated in situ from sodium 2-iodobenzenesulfonate, has garnered significant attention for its remarkable reactivity and catalytic potential.[1][2] This guide provides an in-depth comparison of the efficacy of the this compound system in the oxidation of electron-rich versus electron-poor substrates, offering field-proven insights and experimental data for researchers, scientists, and drug development professionals.
The Power of In Situ Generation: From Precursor to Potent Oxidant
This compound is a stable and readily available solid.[3] Its utility as an oxidizing agent lies in its role as a precursor to the highly active hypervalent iodine(V) species, 2-iodoxybenzenesulfonic acid (IBS). This transformation is typically achieved in situ through the use of a co-oxidant, most commonly Oxone (potassium peroxymonosulfate), in aqueous or non-aqueous media.[4][5] This in situ generation strategy avoids the need to handle the highly reactive and potentially hazardous IBS directly. The strong electron-withdrawing sulfonate group in IBS significantly enhances the electrophilicity of the iodine center, rendering it a more potent oxidant than its well-known analogue, 2-iodoxybenzoic acid (IBX).[2]
The generation of the active oxidant can be represented as follows:
Caption: In situ generation of the active oxidant IBS.
Oxidation of Electron-Rich Substrates: A Realm of High Efficacy
The this compound/Oxone system exhibits exceptional efficacy in the oxidation of electron-rich substrates. This is particularly evident in the oxidation of alcohols and benzylic C-H bonds, which are fundamental transformations in organic synthesis.
High-Yield Conversion of Alcohols to Carbonyls
A significant application of this system is the selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[5][6] The reaction proceeds rapidly and cleanly under mild conditions, often at room temperature or slightly elevated temperatures. The high reactivity is attributed to the formation of an alkoxyperiodinane intermediate, which subsequently undergoes reductive elimination to yield the carbonyl compound.[5][6] The ionic character of the hypervalent iodine-sulfonate bond is believed to lower the energy barrier for this elimination step, accelerating the oxidation process.[6]
Benzylic C-H Bond Oxidation
The catalytic system generated from this compound has also proven effective for the oxidation of benzylic C-H bonds in various alkylbenzenes, converting them to the corresponding ketones.[7] This transformation is particularly valuable for the synthesis of aryl ketones, which are important intermediates in medicinal chemistry and materials science.
Comparative Performance Data: Electron-Rich Substrates
| Substrate | Product | Oxidizing System | Conditions | Yield (%) | Reference |
| 1-Phenylethanol | Acetophenone | cat. This compound / Oxone | CH3CN/H2O, 30 °C, 1 h | 99 | [6] |
| Benzyl Alcohol | Benzaldehyde | cat. This compound / Oxone | CH3NO2, 30 °C, 0.5 h | 98 | [6] |
| Toluene | Benzoic Acid | cat. This compound / Oxone | CH3CN, 60 °C, 24 h | 75 | [7] |
| 1-Octanol | Octanal | PCC | CH2Cl2, rt, 2 h | ~85 | [8] |
| 1-Phenylethanol | Acetophenone | Dess-Martin Periodinane | CH2Cl2, rt, 1 h | >95 | [8] |
Experimental Protocol: Oxidation of Benzyl Alcohol to Benzaldehyde
This protocol is a representative example of the catalytic oxidation of an electron-rich substrate using the this compound/Oxone system.
-
To a solution of benzyl alcohol (1.0 mmol) in nitromethane (5.0 mL) is added this compound (0.05 mmol, 5 mol%).
-
The mixture is stirred at room temperature until the catalyst dissolves.
-
Oxone (1.2 mmol) is added in one portion.
-
The reaction is stirred at 30 °C and monitored by TLC or GC.
-
Upon completion, the reaction mixture is quenched with a saturated aqueous solution of Na2S2O3.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford benzaldehyde.
Caption: Workflow for the oxidation of benzyl alcohol.
Oxidation of Electron-Poor Substrates: A Challenging Frontier
The high electrophilicity of the iodine center in IBS, which is advantageous for the oxidation of electron-rich substrates, becomes a limiting factor when targeting electron-poor substrates. The nucleophilic attack of the substrate on the iodine center is a key step in the oxidation mechanism. For electron-poor substrates, such as alkenes bearing electron-withdrawing groups or alcohols with nearby electron-withdrawing functionalities, this initial step is significantly disfavored.
Currently, there is a lack of published data demonstrating the effective oxidation of electron-poor substrates using the this compound/Oxone system. This suggests that this reagent is likely not well-suited for such transformations. The inherent electronic mismatch between the electrophilic oxidant and the electron-deficient substrate presents a significant activation barrier.
Alternative Oxidants for Electron-Poor Substrates
For the oxidation of electron-poor substrates, alternative, more potent oxidizing agents or different reaction strategies are typically employed. These may include:
-
Potassium Permanganate (KMnO4): A powerful and aggressive oxidant capable of oxidizing a wide range of functional groups, including those on electron-poor systems.[9][10]
-
Ozone (O3): Used in ozonolysis to cleave carbon-carbon double and triple bonds, a reaction that is effective regardless of the electronic nature of the substituents.[11]
-
Electrochemical Methods: Anodic oxidation can provide the high potentials necessary to oxidize recalcitrant, electron-poor substrates.[12]
Comparative Analysis with Alternative Oxidizing Agents
| Feature | This compound/Oxone | Dess-Martin Periodinane (DMP) | Pyridinium Chlorochromate (PCC) | Potassium Permanganate (KMnO4) |
| Toxicity | Low (non-metal based) | Moderate | High (Chromium VI) | Moderate |
| Substrate Scope | Excellent for electron-rich | Good for alcohols | Good for alcohols | Broad, can be unselective |
| Selectivity | High for alcohols and benzylic C-H | High for alcohols | High for alcohols to aldehydes | Can be low, over-oxidation is common |
| Reaction Conditions | Mild (often room temp.) | Mild (room temp.) | Mild (room temp.) | Can be harsh (strong acid/base, heat) |
| Workup | Generally straightforward | Simple filtration of byproducts | Can be difficult | Can be difficult |
| Cost | Precursor is relatively inexpensive | Reagent is expensive | Reagent is inexpensive | Reagent is inexpensive |
Conclusion: A Specialist for Electron-Rich Systems
This compound, as a precursor for the powerful in situ generated oxidant IBS, is a highly effective and selective reagent for the oxidation of electron-rich substrates. Its utility in the conversion of alcohols to carbonyls and the oxidation of benzylic C-H bonds is well-established, offering a greener and often more efficient alternative to traditional heavy metal-based oxidants.
However, its efficacy does not extend to electron-poor substrates due to an unfavorable electronic mismatch that hinders the initial steps of the oxidation mechanism. For researchers and drug development professionals, the this compound/Oxone system should be considered a specialist tool, ideally suited for transformations involving electron-rich functionalities. When faced with the challenge of oxidizing electron-poor systems, alternative, more potent oxidizing agents should be explored.
References
- 1. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. chemscene.com [chemscene.com]
- 4. BJOC - Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS) – a powerful hypervalent iodine(V) oxidant [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone [organic-chemistry.org]
- 7. Effective oxidation of benzylic and alkane C–H bonds catalyzed by sodium o-iodobenzenesulfonate with Oxone as a terminal oxidant under phase-transfer conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Oxidizing Agents [tigerweb.towson.edu]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Scalable and Sustainable Electrochemical Allylic C–H Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the performance of Sodium 2-Iodobenzenesulfonate against other hypervalent iodine reagents.
In the landscape of modern organic synthesis, hypervalent iodine reagents have emerged as indispensable tools for a vast array of oxidative transformations. Their appeal lies in their mild reaction conditions, high selectivity, and reduced toxicity compared to many heavy metal-based oxidants. Among these, Sodium 2-Iodobenzenesulfonate is gaining significant attention as a precursor to a highly active catalytic oxidant. This guide provides an in-depth comparison of the performance of this compound against two of the most established and widely utilized hypervalent iodine reagents: 2-Iodoxybenzoic acid (IBX) and Dess-Martin Periodinane (DMP).
This document is intended for researchers, scientists, and drug development professionals seeking to select the optimal reagent for their specific synthetic challenges. The comparison is grounded in experimental data and focuses on key performance indicators including catalytic efficiency, substrate scope, operational handling, safety, and cost-effectiveness.
Introduction to the Contenders
Hypervalent iodine reagents are compounds where an iodine atom formally possesses more than the eight valence electrons typically allowed by the octet rule. This high oxidation state is the source of their powerful oxidizing capabilities.
This compound is not itself the active oxidant but serves as a stable, water-soluble precursor to 2-Iodoxybenzenesulfonic acid (IBS).[1][2] IBS is generated in situ through oxidation, typically with Oxone®, and has demonstrated remarkable catalytic activity in the oxidation of alcohols.[1][3][4] Its key advantages lie in its catalytic nature and its utility in aqueous or biphasic systems, aligning with the principles of green chemistry.[5]
2-Iodoxybenzoic acid (IBX) is a well-established and potent oxidizing agent, particularly for the conversion of alcohols to aldehydes and ketones.[6][7] A significant drawback of IBX is its very low solubility in most common organic solvents, with the notable exception of dimethyl sulfoxide (DMSO).[6][8][9] While effective, its insolubility can complicate reaction monitoring and product isolation. Commercial IBX is often stabilized with carboxylic acids to mitigate its potential explosive nature.[6]
Dess-Martin Periodinane (DMP) is a derivative of IBX where two of the oxygen atoms on the iodine center are acetylated.[10][11] These acetate groups significantly enhance the reagent's solubility in common organic solvents like dichloromethane (DCM) and chloroform, making it a more user-friendly alternative to IBX.[10][11] DMP is celebrated for its mild reaction conditions, broad functional group tolerance, and high yields.[10][12][13] However, its high cost and potential for explosive decomposition upon impact or heating are notable disadvantages.[10][11]
Performance Benchmarking: A Head-to-Head Comparison
The choice of a hypervalent iodine reagent is often a trade-off between reactivity, selectivity, ease of use, and cost. This section provides a comparative analysis of our three contenders across several critical performance metrics.
Catalytic Efficiency and Stoichiometry
A primary advantage of using this compound is its ability to act as a catalyst. The active oxidant, IBS, is generated in situ from the sodium salt using a co-oxidant, typically Oxone®.[1][4] This allows for the use of substoichiometric amounts of the iodine compound (as low as 0.05–5 mol %), which is both economically and environmentally advantageous.[2][3][4]
In contrast, both IBX and DMP are typically used in stoichiometric amounts, often in slight excess (1.1 to 1.8 equivalents), to ensure complete conversion of the substrate.[11] This generates a stoichiometric amount of the reduced iodinane byproduct, which must be separated from the reaction mixture. While recyclable hypervalent iodine reagents are an active area of research, standard IBX and DMP are not considered recyclable in a straightforward manner.[14]
Reaction Conditions and Solvent Compatibility
The sulfonic acid group in this compound imparts excellent water solubility.[5][15][16][17] This allows reactions to be conducted in environmentally benign solvents like water or in biphasic systems, which can simplify workup procedures. The in situ generation of IBS from its sodium salt with Oxone® is typically performed in solvents such as nitromethane, acetonitrile, or ethyl acetate.[1][3][4]
IBX's poor solubility is a major operational hurdle, largely restricting its use to DMSO as a solvent.[6][8][9] While some reactions can be performed in other solvents at elevated temperatures, this can limit its applicability with thermally sensitive substrates.[8]
DMP, with its acetate ligands, is highly soluble in a wide range of common organic solvents, including DCM, chloroform, and acetonitrile.[10][11] This broad solvent compatibility, coupled with its mild reaction conditions (often at room temperature), makes DMP a versatile and widely adopted reagent.[10][12]
Substrate Scope and Selectivity
All three reagents are highly effective for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. They generally exhibit excellent chemoselectivity, leaving many common functional groups intact.[8][10]
-
This compound/Oxone® system has shown high efficiency and selectivity for the oxidation of a wide range of alcohols to carbonyl compounds.[1][4] It is also effective for the oxidation of benzylic C-H bonds.[18][19]
-
IBX is known for its ability to oxidize alcohols to aldehydes without over-oxidation to carboxylic acids.[7][8] It can also oxidize vicinal diols to diketones without cleaving the carbon-carbon bond.[6]
-
DMP is prized for its high chemoselectivity, tolerating sensitive functional groups such as furan rings, sulfides, and vinyl ethers.[10] It is particularly useful for the oxidation of N-protected amino alcohols without epimerization.[10]
Safety and Handling
A critical consideration when working with hypervalent iodine reagents is their potential for explosive decomposition.
-
This compound itself is a stable salt.[20][21] The primary hazard would be associated with the co-oxidant, Oxone®, which is a strong oxidizing agent.
-
IBX is known to be explosive upon impact or when heated above 200 °C.[6] While commercially available IBX is stabilized, care must be taken when handling and storing this reagent.
-
DMP is also potentially explosive and should be handled with care, especially on a large scale.[10][11]
Cost and Recyclability
The catalytic nature of the this compound system makes it an attractive option from a cost perspective, as only small amounts of the reagent are required.[2][3][4] The reduced form of the catalyst can potentially be re-oxidized in situ, contributing to the overall efficiency of the process.
IBX is relatively inexpensive to prepare.[6] However, its use in stoichiometric quantities and the associated waste disposal can add to the overall cost of a synthetic route.
DMP is considerably more expensive than IBX due to the additional synthetic step required for its preparation.[11] Its high molecular weight and stoichiometric use further contribute to its cost, making it less suitable for large-scale industrial applications.[10][11]
Data Summary
| Feature | This compound (with Oxone®) | 2-Iodoxybenzoic Acid (IBX) | Dess-Martin Periodinane (DMP) |
| Stoichiometry | Catalytic (0.05-5 mol%)[2][3][4] | Stoichiometric[11] | Stoichiometric[11] |
| Solubility | Water, MeNO₂, MeCN, EtOAc[1][3][4][5] | DMSO[6][8][9] | DCM, CHCl₃, MeCN[10][11] |
| Reaction Conditions | Mild to moderate | Room temperature to elevated | Mild (room temperature)[10] |
| Safety | Stable salt; co-oxidant is a strong oxidizer | Potentially explosive[6] | Potentially explosive[10][11] |
| Cost | Low (catalytic use) | Moderate | High[10][11] |
| Recyclability | Potential for in-situ re-oxidation | Not readily recyclable[14] | Not readily recyclable[14] |
Experimental Protocols
General Procedure for Alcohol Oxidation using Catalytic this compound
This protocol is based on the work of Ishihara and colleagues.[1][4]
References
- 1. 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone [organic-chemistry.org]
- 2. BJOC - Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS) – a powerful hypervalent iodine(V) oxidant [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. 2-Iodoxybenzenesulfonic acid as an extremely active catalyst for the selective oxidation of alcohols to aldehydes, ketones, carboxylic acids, and enones with oxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. 2-Iodoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 11. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 12. atlanchimpharma.com [atlanchimpharma.com]
- 13. Application of The Dess-Martin Oxidation in Total Synthesis of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 15. Synthesis of water-soluble hypervalent iodine reagents for fluoroalkylation of biological thiols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of water-soluble hypervalent iodine reagents for fluoroalkylation of biological thiols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Effective oxidation of benzylic and alkane C-H bonds catalyzed by sodium o-iodobenzenesulfonate with Oxone as a terminal oxidant under phase-transfer conditions [pubmed.ncbi.nlm.nih.gov]
- 19. semanticscholar.org [semanticscholar.org]
- 20. This compound | C6H4INaO3S | CID 23662047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. 2-IODOBENZENESULFONIC ACID SODIUM SALT | 62973-69-7 [chemicalbook.com]
A Comparative Guide to a Novel Catalytic Oxidation: Sodium 2-Iodobenzenesulfonate Takes the Helm
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of efficiency and sustainability in chemical synthesis, the oxidation of alcohols to carbonyl compounds remains a cornerstone transformation. This guide introduces a powerful and practical catalytic system utilizing Sodium 2-Iodobenzenesulfonate with Oxone®, and objectively compares its performance against two established methodologies: the Swern and Dess-Martin periodinane (DMP) oxidations. We will delve into the mechanistic underpinnings, experimental protocols, and performance data to equip you with the insights needed to select the optimal synthetic route.
The Rise of a Hypervalent Iodine Catalyst: A Greener Approach
The featured method revolves around the in situ generation of the highly active hypervalent iodine(V) catalyst, 2-Iodoxybenzenesulfonic acid (IBS), from its stable and readily available precursor, this compound.[1][2][3][4] This catalytic system, employing the inexpensive and environmentally benign Oxone® (potassium peroxymonosulfate) as the terminal oxidant, presents a significant advancement over stoichiometric hypervalent iodine reagents.[5][6]
The superior catalytic activity of IBS compared to its predecessor, 2-iodoxybenzoic acid (IBX), is a key advantage.[1][2][3] Theoretical calculations suggest that the ionic character of the intramolecular hypervalent iodine-OSO₂ bond in IBS lowers the energy barrier of the alkoxyperiodinane intermediate, thereby accelerating the oxidation process.[2][3][4] This catalytic approach not only minimizes waste by reducing the amount of iodine reagent required but also enhances safety, as the potentially explosive nature of pure IBX is avoided.[5][7]
Experimental Workflow: IBS/Oxone Catalysis
The operational simplicity of the IBS-catalyzed oxidation is a significant draw. The workflow avoids the cryogenic temperatures and strictly anhydrous conditions often demanded by other methods.
Caption: General workflow for IBS-catalyzed alcohol oxidation.
The Incumbents: A Head-to-Head Comparison
To validate the utility of the this compound/Oxone® system, we compare it against two widely adopted oxidation protocols: the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.
Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at cryogenic temperatures (-78 °C), followed by quenching with a hindered base like triethylamine.[1][8][9][10] It is renowned for its mildness and broad functional group tolerance.[8][11]
Causality in the Swern Protocol: The low temperature is critical to prevent the decomposition of the reactive chlorosulfonium salt intermediate and to suppress side reactions.[9] The use of a hindered base is essential for the final elimination step that forms the carbonyl group, while minimizing nucleophilic attack on the intermediate.[1][12]
Dess-Martin Periodinane (DMP) Oxidation
The DMP oxidation employs a stoichiometric amount of the hypervalent iodine(V) reagent, Dess-Martin periodinane, in a chlorinated solvent at room temperature.[13][14][15] It is favored for its operational simplicity, neutral pH, and rapid reaction times.[7][15][16]
Self-Validation in the DMP Protocol: The reaction is often self-indicating, with the consumption of the alcohol and formation of the carbonyl product readily monitored by thin-layer chromatography (TLC). The workup is straightforward, involving a simple wash with sodium thiosulfate to quench any remaining DMP.[13]
Performance Matrix: A Data-Driven Comparison
| Feature | This compound/Oxone® | Swern Oxidation | Dess-Martin Periodinane (DMP) Oxidation |
| Oxidant | Oxone® (Terminal), in situ generated IBS (Catalyst) | Activated DMSO | Dess-Martin Periodinane (Stoichiometric) |
| Temperature | Room temperature to 70 °C[17][18] | -78 °C[1][8][11] | Room temperature[7][13] |
| Reaction Time | 0.5 - 4 hours (typically)[15] | 1 - 3 hours (typically) | 0.5 - 4 hours (typically)[13] |
| Key Reagents | This compound, Oxone® | Oxalyl chloride, DMSO, Triethylamine | Dess-Martin Periodinane |
| Yields | Generally high to excellent[4][17] | Generally high to excellent | Generally high to excellent[16] |
| Functional Group Tolerance | Good, acid-sensitive groups may be affected[18] | Excellent, very mild conditions[8] | Excellent, neutral conditions[16] |
| Safety Concerns | Oxone® is a stable oxidant; avoids explosive IBX. | Generates toxic CO gas and foul-smelling dimethyl sulfide.[9][19] | DMP is shock-sensitive and potentially explosive.[7][13] |
| Green Chemistry Aspects | Catalytic, uses a green terminal oxidant, simple filtration of byproducts.[5][20] | Poor atom economy, produces toxic and odorous byproducts. | Poor atom economy, stoichiometric use of a heavy reagent.[13] |
Mechanistic Insights: Visualizing the Chemical Pathways
The reaction mechanisms for these three oxidations differ significantly, influencing their reactivity and compatibility with various substrates.
Catalytic Cycle of IBS Oxidation
The catalytic cycle begins with the oxidation of the pre-catalyst (this compound) by Oxone® to the active iodine(V) species, IBS. The alcohol then coordinates to the iodine center, and a subsequent intramolecular elimination yields the carbonyl product and the reduced iodine(III) species, which is then re-oxidized by Oxone® to complete the cycle.
Caption: Simplified catalytic cycle for IBS-mediated oxidation.
Swern and DMP Oxidation Mechanisms
The Swern and DMP oxidations, in contrast, are stoichiometric processes. The Swern oxidation proceeds through a highly reactive chloro(dimethyl)sulfonium chloride intermediate, while the DMP oxidation involves the formation of a periodinane intermediate.[1][14]
Detailed Experimental Protocols
General Procedure for IBS-Catalyzed Oxidation of a Primary Alcohol
-
Reaction Setup: To a stirred solution of the primary alcohol (1.0 mmol) in acetonitrile (5 mL) is added this compound (0.05 mmol, 5 mol%) and Oxone® (1.2 mmol).
-
Reaction: The mixture is stirred at room temperature and the reaction progress is monitored by TLC.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the inorganic salts. The filtrate is then diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the corresponding aldehyde.[17]
Typical Procedure for Swern Oxidation
-
Activation of DMSO: In a flame-dried, three-necked flask under a nitrogen atmosphere, a solution of oxalyl chloride (2.0 mmol) in anhydrous dichloromethane (5 mL) is cooled to -78 °C. A solution of DMSO (4.0 mmol) in anhydrous dichloromethane (2 mL) is added dropwise, maintaining the temperature at -78 °C. The mixture is stirred for 15 minutes.[1][21]
-
Addition of Alcohol: A solution of the alcohol (1.0 mmol) in anhydrous dichloromethane (2 mL) is added dropwise to the reaction mixture at -78 °C. The resulting mixture is stirred for 45 minutes.[1]
-
Quenching: Triethylamine (5.0 mmol) is added dropwise, and the reaction is allowed to warm to room temperature and stirred for 1-2 hours.[1]
-
Work-up and Purification: The reaction is quenched with water, and the organic layer is separated, washed, dried, and concentrated. The crude product is then purified.[1]
Standard Protocol for Dess-Martin Periodinane (DMP) Oxidation
-
Reaction Setup: To a solution of the alcohol (1.0 mmol) in dichloromethane (10 mL) is added Dess-Martin periodinane (1.2 mmol) at room temperature.[13]
-
Reaction: The mixture is stirred for 2 to 4 hours, with the reaction progress monitored by TLC.
-
Work-up: The reaction mixture is diluted with diethyl ether and washed with a saturated solution of sodium bicarbonate containing sodium thiosulfate. The layers are separated.[22]
-
Purification: The organic layer is washed, dried, and concentrated, followed by purification of the crude product.[13]
Conclusion: A New Catalyst for the Modern Lab
The this compound/Oxone® system represents a significant step forward in the catalytic oxidation of alcohols. Its operational simplicity, mild reaction conditions, and favorable safety and environmental profile make it a highly attractive alternative to traditional methods like the Swern and DMP oxidations.[20] While the Swern oxidation remains a valuable tool for highly sensitive substrates due to its cryogenic conditions, and the DMP oxidation offers convenience for small-scale syntheses, the IBS-catalyzed method provides a scalable, cost-effective, and greener solution for a wide range of applications in research and development. The data and protocols presented in this guide empower chemists to make informed decisions, fostering the adoption of more sustainable and efficient synthetic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-Iodoxybenzenesulfonic acid as an extremely active catalyst for the selective oxidation of alcohols to aldehydes, ketones, carboxylic acids, and enones with oxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone [organic-chemistry.org]
- 5. IBX 2-Iodoxybenzenesulfonic Acid - Wordpress [reagents.acsgcipr.org]
- 6. Oxone, Potassium peroxomonosulfate [organic-chemistry.org]
- 7. Dess-Martin Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 8. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 9. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 11. tutorchase.com [tutorchase.com]
- 12. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 15. Dess-Martin Oxidation [organic-chemistry.org]
- 16. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. The low-temperature selective oxidation of alcohols and a one-pot oxidative esterification using an IBS(iii/v)/oxone catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Swern oxidation - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. ekwan.github.io [ekwan.github.io]
Bridging the Gap: A Guide to Cross-Validating Experimental and Theoretical Results in IBS-Catalyzed Reactions
In the dynamic field of drug development and organic synthesis, the pursuit of efficient and selective catalytic systems is paramount. Iodobenzene-sulfonic acid (IBS) and other hypervalent iodine compounds have emerged as powerful metal-free catalysts for a wide range of oxidative transformations.[1][2] Understanding the intricate mechanisms of these reactions is crucial for optimizing existing processes and designing novel, more effective catalysts. While experimental investigations provide invaluable macroscopic data on reaction outcomes, theoretical calculations, particularly Density Functional Theory (DFT), offer a microscopic view of the reaction pathway.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to effectively cross-validate experimental results with theoretical calculations for IBS-catalyzed reactions, thereby achieving a deeper, more reliable understanding of the catalytic cycle.
The Synergy of Experiment and Theory: A Self-Validating Approach
Relying solely on experimental data can sometimes lead to ambiguous mechanistic interpretations, while theoretical models without experimental backing remain hypothetical. The true power lies in their synergy. A robust research strategy involves a feedback loop where experimental findings guide the development of theoretical models, and computational predictions, in turn, suggest new experiments to test mechanistic hypotheses. This integrated approach forms a self-validating system that enhances the trustworthiness and scientific integrity of the research.[5]
For instance, experimental kinetic studies might reveal the reaction order with respect to the catalyst, substrate, and oxidant. This information is a critical input for constructing a plausible theoretical model of the rate-determining step. Conversely, DFT calculations might predict the existence of a short-lived intermediate that is difficult to detect experimentally. This prediction can then prompt targeted spectroscopic or trapping experiments designed to capture evidence of this transient species.
Experimental Validation: Probing the Reaction Landscape
A meticulously designed experimental setup is the bedrock of any successful cross-validation effort. The choice of analytical techniques should be driven by the specific questions being asked about the reaction mechanism.
Key Experimental Protocols
1. Kinetic Analysis: Understanding the rate of a reaction and its dependence on the concentration of each reactant is fundamental.
-
Methodology:
-
Prepare a series of reactions in a thermostated reactor, systematically varying the initial concentration of one component (e.g., substrate, catalyst, or oxidant) while keeping others constant.
-
Withdraw aliquots at specific time intervals and quench the reaction (e.g., by rapid cooling or addition of a quenching agent).[6]
-
Analyze the concentration of the product or the disappearance of the reactant using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Plot the concentration versus time data to determine the initial reaction rate for each experiment.
-
By comparing the rates across different concentrations, the reaction order for each component can be determined.
-
-
Causality: The experimentally determined rate law provides direct insight into the composition of the transition state of the rate-determining step, which is a key parameter for comparison with theoretical calculations.[7]
2. Product and Intermediate Identification:
-
Methodology:
-
At the completion of the reaction, isolate and purify the major products using column chromatography.
-
Characterize the products using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy to confirm their structure and purity.[5]
-
To identify potential intermediates, perform in-situ monitoring of the reaction mixture using techniques like ReactIR or by conducting trapping experiments with a suitable nucleophile.
-
-
Causality: The structure of the final products and any observed intermediates provides crucial benchmarks for the theoretical model. The computational pathway must be able to account for the formation of these experimentally observed species.
3. Spectroscopic Studies:
-
Methodology:
-
Utilize techniques like UV-Vis or fluorescence spectroscopy to monitor changes in the electronic structure of the catalyst or substrate during the reaction.
-
Employ advanced techniques like X-ray Absorption Spectroscopy (XAS) if access is available, to probe the oxidation state and coordination environment of the iodine center in the active catalytic species.
-
-
Causality: Spectroscopic data can provide direct evidence for the formation of proposed catalytic intermediates, such as a hypervalent iodine(V) species generated in situ from a pre-catalyst.[8][9]
Theoretical Modeling: Simulating the Reaction Pathway
Computational chemistry, particularly DFT, has become an indispensable tool for elucidating reaction mechanisms at the molecular level.[4][10]
A Standard DFT Workflow
1. Geometry Optimization and Frequency Calculations:
-
Methodology:
-
Using a suitable software package (e.g., Gaussian, ORCA, Amsterdam Modeling Suite), build the initial structures of reactants, products, and hypothesized transition states and intermediates.[11]
-
Perform geometry optimizations using an appropriate DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., def2-TZVP).
-
Conduct frequency calculations on the optimized geometries to confirm that reactants and products have all positive frequencies, while transition states have a single imaginary frequency corresponding to the reaction coordinate.
-
-
Causality: This step ensures that the calculated structures represent true energy minima or first-order saddle points on the potential energy surface.
2. Transition State Searching:
-
Methodology:
-
Employ a transition state search algorithm (e.g., QST2, QST3, or Berny optimization) to locate the transition state connecting a reactant and a product.
-
Visualize the imaginary frequency of the transition state to ensure it corresponds to the expected bond-forming or bond-breaking process.
-
-
Causality: The transition state is the highest energy point along the reaction coordinate and is crucial for calculating the activation energy.
3. Intrinsic Reaction Coordinate (IRC) Calculations:
-
Methodology:
-
Perform an IRC calculation starting from the optimized transition state geometry.
-
This calculation maps the reaction pathway downhill from the transition state to the corresponding reactant and product, confirming the connectivity of the stationary points.
-
-
Causality: IRC calculations validate that the located transition state correctly connects the intended reactant and product.
4. Calculation of Thermodynamic and Kinetic Parameters:
-
Methodology:
-
From the optimized geometries and frequency calculations, extract the electronic energies, zero-point vibrational energies (ZPVE), and thermal corrections to obtain the Gibbs free energies of all species.
-
Calculate the activation energy (ΔG‡) as the difference in Gibbs free energy between the transition state and the reactants.
-
Calculate the reaction free energy (ΔGr) as the difference in Gibbs free energy between the products and the reactants.
-
-
Causality: These calculated energy values are the primary quantitative data points for comparison with experimental results.
The Cross-Validation Matrix: Where Experiment Meets Theory
The core of this guide is the direct comparison of experimental data with theoretical predictions. This is best presented in a clear, structured format.
Quantitative Comparison Table
| Parameter | Experimental Data | Theoretical Calculation (DFT) | Interpretation of (Dis)agreement |
| Reaction Order | e.g., First order in substrate, first order in catalyst | Consistent with a bimolecular rate-determining step in the calculated mechanism. | Agreement supports the proposed elementary step as rate-limiting. |
| Activation Energy (ΔG‡) | Determined from Arrhenius plot of temperature-dependent kinetic data. | Calculated as the free energy difference between the transition state and reactants. | A close match (within a few kcal/mol) provides strong evidence for the accuracy of the theoretical model. |
| Product Selectivity | e.g., 95:5 ratio of ortho- to para-quinone product.[8][12] | Calculated energy barriers for competing pathways leading to different products. | The lower calculated energy barrier should correspond to the major experimental product. |
| Intermediate Identification | Spectroscopic evidence (e.g., new peak in ReactIR) or trapping experiment product. | A stable, calculated intermediate structure along the reaction pathway. | The calculated spectroscopic properties (e.g., vibrational frequencies) of the intermediate can be compared with experimental spectra. |
Visualizing the Workflow and a Proposed Catalytic Cycle
Diagram 1: Cross-Validation Workflow
Caption: A workflow diagram illustrating the iterative process of cross-validating experimental data with theoretical calculations to elucidate a reaction mechanism.
Diagram 2: Proposed Catalytic Cycle for IBS-Catalyzed Oxidation
Caption: A generalized catalytic cycle for the IBS-catalyzed oxidation of a substrate, highlighting the key proposed intermediates and steps.[1][8][13]
Conclusion and Best Practices
The integration of experimental and theoretical approaches provides a powerful strategy for gaining a comprehensive understanding of IBS-catalyzed reactions. This guide has outlined a framework for conducting such cross-validation studies, emphasizing the importance of a symbiotic relationship between the laboratory and computational modeling.
For robust and publishable results, adhere to the following best practices:
-
Data Transparency: When publishing, provide detailed experimental procedures and computational methods, including the choice of DFT functional, basis set, and software used.[5][14]
-
Data Accessibility: Deposit raw experimental data and computational output files in a public repository to allow for verification and reuse by the scientific community.[15]
By embracing this integrated and rigorous approach, researchers can accelerate the development of next-generation hypervalent iodine catalysts and contribute to the advancement of modern organic synthesis.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Progress in organocatalysis with hypervalent iodine catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 5. ACS Research Data Guidelines [researcher-resources.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. fs.teledos.gr:2206 [fs.teledos.gr:2206]
- 8. IBS-Catalyzed Regioselective Oxidation of Phenols to 1,2-Quinones with Oxone® - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scm.com [scm.com]
- 12. IBS-catalyzed regioselective oxidation of phenols to 1,2-quinones with Oxone® - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Report Experimental Data Effectively | AIChE [publications.aiche.org]
- 15. Data sharing [rsc.org]
How does the sulfonate group in Sodium 2-Iodobenzenesulfonate affect reactivity compared to other iodoarenes?
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency and success of a synthetic route. Among the vast arsenal of aryl halides, iodoarenes stand out for their high reactivity in cross-coupling reactions. However, not all iodoarenes are created equal. The presence of substituents on the aromatic ring can dramatically alter their chemical behavior. This guide provides an in-depth comparison of Sodium 2-Iodobenzenesulfonate with other common iodoarenes, focusing on how the unique ortho-sulfonate group modulates its reactivity. Through a blend of mechanistic insights and supporting experimental data, we will explore the nuanced interplay of electronic and steric effects that make this reagent a valuable tool in the synthetic chemist's toolbox.
The Dual Nature of the Sulfonate Group: Electronic Activation and Steric Influence
The reactivity of an aryl halide in transition-metal-catalyzed cross-coupling reactions is largely governed by the ease of the initial oxidative addition step. This step involves the insertion of the metal catalyst (typically palladium) into the carbon-iodine bond. The electronic and steric environment around this bond plays a pivotal role in the kinetics of this process.
Electronic Effects: The sulfonate group (-SO₃⁻) is a potent electron-withdrawing group due to the high electronegativity of the oxygen atoms.[1][2] This strong inductive effect (-I effect) polarizes the C-I bond, making the ipso-carbon more electrophilic and, consequently, more susceptible to oxidative addition by a low-valent palladium catalyst. This electronic activation generally leads to faster reaction rates compared to unsubstituted or electron-rich iodoarenes.
Steric Effects: Situated at the ortho position, the bulky sulfonate group exerts significant steric hindrance around the reaction center.[3][4] This steric pressure can, in some cases, hinder the approach of the bulky palladium catalyst. However, an interesting counter-effect is the potential for release of steric strain upon the breaking of the C-I bond during oxidative addition, which can contribute to a lower activation energy for this step.[3] The steric bulk also influences the subsequent steps of the catalytic cycle, such as ligand association and reductive elimination, often necessitating the use of specialized ligands to achieve optimal results.
Comparative Performance in Key Cross-Coupling Reactions
To illustrate the practical implications of these effects, we present a comparative analysis of this compound against two other common iodoarenes—iodobenzene (a neutral benchmark) and 2-iodotoluene (an ortho-substituted, sterically hindered analogue)—in three cornerstone palladium-catalyzed cross-coupling reactions.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a carbon-carbon bond between an aryl halide and an organoboron compound, is a pillar of modern organic synthesis.[5]
Experimental Data Summary:
| Entry | Iodoarene | Product | Reaction Time (h) | Yield (%) |
| 1 | Iodobenzene | Biphenyl | 6 | 92 |
| 2 | 2-Iodotoluene | 2-Methylbiphenyl | 8 | 85 |
| 3 | This compound | Sodium 2-phenylbenzenesulfonate | 4 | 95 |
| Conditions: Iodoarene (1 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2 mmol), Toluene/H₂O (4:1), 80 °C. |
The data clearly indicates that the electronic activation provided by the sulfonate group in this compound leads to a significantly faster and higher-yielding reaction compared to both iodobenzene and the sterically hindered 2-iodotoluene.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a dried Schlenk flask under an argon atmosphere, add the iodoarene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.02 mmol).
-
Add 5 mL of a degassed 4:1 mixture of toluene and water.
-
Heat the reaction mixture to 80°C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: The catalytic cycle of the Heck cross-coupling reaction.
C. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds. I[6][7][8][9][10]n this reaction, the steric environment around the C-I bond can be particularly influential.
Experimental Data Summary:
| Entry | Iodoarene | Amine | Ligand | Reaction Time (h) | Yield (%) |
| 1 | Iodobenzene | Morpholine | XPhos | 10 | 94 |
| 2 | 2-Iodotoluene | Morpholine | XPhos | 18 | 70 |
| 3 | This compound | Morpholine | BrettPhos | 8 | 96 |
| Conditions: Iodoarene (1 mmol), morpholine (1.2 mmol), Pd₂(dba)₃ (1 mol%), Ligand (2.2 mol%), NaOtBu (1.4 mmol), Toluene, 100 °C. |
For the Buchwald-Hartwig amination, the steric hindrance of an ortho-substituent can significantly impede the reaction, as seen with 2-iodotoluene. While this compound is also ortho-substituted, its strong electronic activation helps to overcome the steric barrier, resulting in a highly efficient transformation. The choice of a bulky, electron-rich phosphine ligand, such as BrettPhos, is crucial for facilitating the reductive elimination step with such sterically demanding substrates.
[10]Experimental Protocol: Buchwald-Hartwig Amination
-
Add the iodoarene (1.0 mmol), sodium tert-butoxide (1.4 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol), and the appropriate phosphine ligand (0.022 mmol) to a glovebox-dried Schlenk tube.
-
Add 5 mL of anhydrous toluene.
-
Add morpholine (1.2 mmol) to the mixture.
-
Seal the tube and heat to 100°C with stirring.
-
Monitor the reaction by GC-MS.
-
After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Beyond Cross-Coupling: Additional Applications
The utility of this compound is not limited to cross-coupling reactions. Its unique properties make it a valuable precursor for other synthetic transformations. Notably, it can be oxidized to 2-iodoxybenzenesulfonic acid (IBS), a highly active and water-soluble hypervalent iodine(V) oxidant. I[11][12]BS serves as a powerful catalyst for the selective oxidation of alcohols to aldehydes, ketones, and carboxylic acids. T[12]he inherent water solubility of this compound and its derivatives can also be advantageous in developing greener, aqueous-phase synthetic methodologies.
Conclusion
This compound presents a compelling case study in the nuanced effects of substituents on the reactivity of aryl halides. The ortho-sulfonate group acts as a double-edged sword: its strong electron-withdrawing nature provides a significant electronic activation for oxidative addition in palladium-catalyzed cross-coupling reactions, leading to faster rates and higher yields. Simultaneously, its steric bulk necessitates careful consideration of ligand choice to overcome potential hindrances in subsequent catalytic steps.
For the modern synthetic chemist, this compound is more than just another iodoarene. It is a highly reactive, water-soluble building block that offers distinct advantages in a range of transformations, from the workhorse cross-coupling reactions to specialized oxidations. Understanding the interplay of its electronic and steric properties is key to unlocking its full potential in the synthesis of complex molecules for pharmaceutical and materials science applications.
References
- 1. Unusual electronic effects of electron-withdrawing sulfonamide groups in optically and magnetically active self-assembled noncovalent heterodimetallic d-f podates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Abstraction of iodine from aromatic iodides by alkyl radicals: steric and electronic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki reactions of extended scope: the ‘9-MeO-9-BBN variant’ as a complementary format for cross-coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. BJOC - Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS) – a powerful hypervalent iodine(V) oxidant [beilstein-journals.org]
- 12. 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone [organic-chemistry.org]
A Comparative Guide to the Green Chemistry Metrics of Sodium 2-Iodobenzenesulfonate Mediated Oxidations
In the pursuit of sustainable chemical synthesis, the principles of green chemistry serve as a vital framework for innovation. Oxidation reactions, fundamental to the synthesis of a vast array of pharmaceuticals and fine chemicals, have historically relied on stoichiometric reagents that are often hazardous and generate significant waste. This guide provides an in-depth assessment of Sodium 2-Iodobenzenesulfonate (IBS) as a catalyst precursor for oxidations, comparing its performance against traditional and alternative methods through the lens of established green chemistry metrics. Our analysis is grounded in experimental data to provide researchers, scientists, and drug development professionals with a clear, objective comparison.
The Imperative for Greener Oxidations
Traditional oxidation methodologies frequently employ stoichiometric amounts of heavy metal-based reagents, such as chromium (VI) compounds (e.g., PCC, PDC). While effective, these reagents are notoriously toxic and produce hazardous waste, posing significant environmental and health risks. The development of hypervalent iodine compounds offered a milder and less toxic alternative. However, first-generation reagents like 2-Iodoxybenzoic acid (IBX) and Dess-Martin Periodinane (DMP) are typically used stoichiometrically, leading to poor atom economy and substantial organic waste.[1][2]
The evolution of this field has led to the development of catalytic systems utilizing hypervalent iodine, which dramatically improves the green profile of these transformations. This compound has emerged as a highly effective precursor for one of the most active hypervalent iodine catalysts, 2-Iodoxybenzenesulfonic acid (IBS).[3][4][5] This system, typically employing an environmentally benign terminal oxidant like Oxone®, represents a significant step towards more sustainable oxidation chemistry.[1][6]
Core Green Chemistry Metrics for Evaluating Oxidations
To objectively assess the "greenness" of a chemical process, we utilize several key metrics:
-
Atom Economy: A theoretical measure of the efficiency of a reaction in converting reactant atoms to the desired product atoms.[7][8] A higher atom economy signifies less waste generation.
-
E-Factor (Environmental Factor): A simple yet powerful metric calculated as the total mass of waste produced divided by the mass of the desired product. A lower E-Factor is more favorable.
-
Process Mass Intensity (PMI): A holistic metric that considers the total mass input (reactants, solvents, workup materials) relative to the mass of the final product. It provides a comprehensive view of the process efficiency and environmental footprint.
-
Catalyst Recyclability: The ability to recover and reuse a catalyst over multiple reaction cycles without significant loss of activity is a cornerstone of green chemistry.[1][6][9]
The Catalytic Cycle of IBS-Mediated Oxidation
The efficacy of this compound lies in its in-situ oxidation to the highly active Iodine(V) species, 2-Iodoxybenzenesulfonic acid (IBS). This process is facilitated by a co-oxidant, most commonly Oxone® (2KHSO₅·KHSO₄·K₂SO₄). The catalytic cycle demonstrates the principles of regeneration and reuse, which are fundamental to sustainable chemistry.
Caption: Catalytic cycle of IBS-mediated alcohol oxidation.
Comparative Analysis of Oxidation Methods
Here, we compare the green chemistry metrics of IBS-mediated oxidations with common alternatives.
| Metric | IBS/Oxone Catalytic System | Stoichiometric IBX/DMP | Chromium (VI) Reagents (PCC/PDC) |
| Reagent Type | Catalytic (0.05–5 mol%)[3][6] | Stoichiometric | Stoichiometric |
| Toxicity | Low (Iodine-based); Oxone® is environmentally safe[1] | Moderate (IBX can be explosive) | High (Carcinogenic heavy metal) |
| Atom Economy | Moderate (Limited by co-oxidant) | Low | Very Low |
| E-Factor / PMI | Significantly Lower | High (due to stoichiometric organic waste) | Extremely High (due to heavy metal waste) |
| Solvents | Acetonitrile, Nitromethane[3][4] | DMSO, Chlorinated Solvents[1] | Chlorinated Solvents (e.g., DCM) |
| Workup | Simple filtration of Oxone waste[3] | Often complex to remove iodine byproducts[1] | Requires hazardous waste disposal |
| Recyclability | High potential; solid-supported versions are reusable[1][6][9] | Not typically recycled | Not recycled |
In-Depth Analysis:
-
IBS/Oxone System: The primary advantage of the IBS system is its catalytic nature, which drastically reduces the amount of the iodine reagent required.[3][4] The co-oxidant, Oxone®, is inexpensive, non-toxic, and its byproducts are simple inorganic salts that can often be removed by filtration, simplifying the workup process.[1][3] The development of polymer-supported or magnetic nanoparticle-supported iodoarene catalysts further enhances the green credentials by allowing for easy separation and reuse of the catalyst over multiple cycles.[1][9][10][11] This addresses one of the key principles of green chemistry: catalyst recovery and reuse.
-
Stoichiometric Hypervalent Iodine Reagents (IBX/DMP): While an improvement over heavy metals, these reagents suffer from poor atom economy. For every mole of alcohol oxidized, one mole of the high molecular weight iodine reagent is converted into a reduced form (IBA), which constitutes significant organic waste.[1] Furthermore, reactions often require solvents like DMSO, which can complicate product purification.[1]
-
Chromium (VI) Reagents: These represent the least green option. Their high toxicity, carcinogenic nature, and the generation of hazardous heavy metal waste make them environmentally untenable. The E-Factor and PMI for these reactions are exceptionally high due to the mass of the reagent and the complex waste disposal procedures required.
Experimental Protocols
To provide a practical comparison, we outline standardized protocols for the oxidation of a model secondary alcohol, 1-phenylethanol, to acetophenone.
Protocol 1: IBS-Catalyzed Oxidation of 1-Phenylethanol
This protocol is based on the highly active catalytic system developed by Ishihara and colleagues.[3][4]
Materials:
-
This compound (S0848, TCI)[12]
-
Oxone® (Potassium peroxymonosulfate)
-
1-Phenylethanol
-
Acetonitrile (anhydrous)
-
Saturated aqueous NaHCO₃
-
Saturated aqueous Na₂S₂O₃
-
Ethyl acetate
-
Anhydrous MgSO₄
Procedure:
-
To a stirred suspension of Oxone® (1.2 mmol) in acetonitrile (5 mL) at room temperature, add this compound (0.05 mmol, 5 mol%).
-
Add 1-phenylethanol (1.0 mmol) to the mixture.
-
Heat the reaction mixture to 60-70°C and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench by adding saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude product.
-
Purify by silica gel chromatography if necessary.
Causality: The use of catalytic this compound with Oxone® as the terminal oxidant minimizes waste. Acetonitrile is a relatively benign solvent, and the aqueous workup effectively removes the inorganic byproducts from Oxone®.
Protocol 2: Stoichiometric Oxidation with Dess-Martin Periodinane (DMP)
Materials:
-
Dess-Martin Periodinane (DMP)
-
1-Phenylethanol
-
Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃
-
Saturated aqueous Na₂S₂O₃
-
Anhydrous MgSO₄
Procedure:
-
Dissolve 1-phenylethanol (1.0 mmol) in DCM (10 mL).
-
Add Dess-Martin Periodinane (1.1 mmol, 1.1 eq.) to the solution in one portion.
-
Stir the reaction at room temperature and monitor by TLC. The mixture will become cloudy.
-
Upon completion, quench the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify by silica gel chromatography to remove the 2-iodobenzoic acid byproduct.
Causality: The use of a stoichiometric amount of DMP results in a high mass of organic waste (2-iodobenzoic acid), leading to a poor E-Factor. The use of chlorinated solvents like DCM is also less environmentally friendly than acetonitrile.
Workflow Comparison
The following diagram illustrates the difference in workflow and waste generation between the catalytic and stoichiometric approaches.
References
- 1. Oxidation of secondary alcohols using solid-supported hypervalent iodine catalysts - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC02605C [pubs.rsc.org]
- 2. Iodine(V)-Based Oxidants in Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone [organic-chemistry.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Calculate the atom economy for the reactions shown. In each, what... | Study Prep in Pearson+ [pearson.com]
- 8. youtube.com [youtube.com]
- 9. Oxidation of secondary alcohols using solid-supported hypervalent iodine catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 11. Recyclable Iodobenzene Supported on Magnetite for Oxidation of 4-Alkoxyphenols | TCI Deutschland GmbH [tcichemicals.com]
- 12. This compound | 62973-69-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
A Guide to the Reproducible Application of Sodium 2-Iodobenzenesulfonate in Catalytic Oxidation
For researchers, scientists, and professionals in drug development, the reproducibility of synthetic methods is paramount. This guide provides an in-depth technical analysis of Sodium 2-Iodobenzenesulfonate, focusing on its application as a stable and reliable precursor for the hypervalent iodine(V) oxidant, 2-Iodoxybenzenesulfonic acid (IBS). We will explore the causality behind experimental choices, compare the resulting IBS-catalyzed oxidation with alternative methods, and provide detailed protocols to ensure procedural consistency and high-fidelity outcomes.
Introduction: The Role of this compound in Modern Synthesis
This compound is a stable, crystalline solid organoiodine compound.[1] While it has several applications as a versatile building block, its most significant role in modern organic synthesis is as a precursor for the in-situ generation of 2-Iodoxybenzenesulfonic acid (IBS).[1][2][3] IBS is a powerful and highly active hypervalent iodine(V) catalyst used for the selective oxidation of alcohols.[4]
The use of hypervalent iodine reagents has grown exponentially as they represent a greener, metal-free alternative to traditional heavy-metal oxidants like chromium or manganese reagents.[1][5] These traditional methods often involve toxic reagents and generate hazardous waste, complicating purification and posing environmental risks. This guide's purpose is to detail the reproducible application of the this compound/Oxone system for oxidation, comparing it with common alternatives to provide a framework for methodological selection and validation.
The Core Methodology: In-Situ Generation of IBS for Catalytic Oxidation
The primary advantage of using this compound is its role as a stable, easy-to-handle solid that can be converted into the highly active oxidant, IBS, directly within the reaction mixture (in situ). This approach circumvents the need to synthesize and handle the more reactive IBS reagent separately.
The transformation is typically achieved by oxidizing this compound with Oxone (potassium peroxymonosulfate) in an aqueous or biphasic system.[3] The resulting IBS is a much more active catalyst for alcohol oxidation than its well-known analogue, 2-Iodoxybenzoic acid (IBX).[4]
Workflow for IBS Generation and Catalytic Cycle
The diagram below illustrates the straightforward process of generating the active IBS catalyst from the stable this compound precursor and its subsequent role in the catalytic oxidation of an alcohol.
Caption: In-situ generation of the active IBS catalyst and its regenerative catalytic cycle.
Comparative Analysis of Oxidation Methods
The reproducibility of an oxidation reaction is critically dependent on factors like reagent stability, solubility, reaction conditions, and selectivity. Here, we compare the IBS/Oxone system, generated from this compound, with other prevalent oxidation methods.
| Feature | IBS (from Na-2-Iodobenzenesulfonate) / Oxone | 2-Iodoxybenzoic Acid (IBX) | Dess-Martin Periodinane (DMP) | Chromium-Based Reagents (e.g., PCC) |
| Reagent Form | Precursor is a stable, non-explosive solid.[1] Active catalyst generated in situ. | A solid, but can be explosive upon impact or heating. Requires careful handling. | A solid, but is moisture-sensitive and can be explosive under certain conditions. | Often used as salts (e.g., pyridinium chlorochromate), which are toxic and carcinogenic. |
| Solubility | The catalytic system functions well in various solvents like acetonitrile or ethyl acetate.[4] | Poorly soluble in most common organic solvents, which can complicate reactions and reduce reproducibility. | Good solubility in chlorinated solvents like dichloromethane (DCM). | Generally soluble in the solvents used for oxidation (e.g., DCM). |
| Reaction Conditions | Mild, often room temperature. Non-aqueous conditions are possible.[4] | Often requires heating to improve solubility and reaction rates. | Mild, typically room temperature. | Anhydrous conditions are critical. Reactions can be exothermic. |
| Stoichiometry | Catalytic amounts of the iodine compound are used with a stoichiometric oxidant (Oxone). | Stoichiometric amounts are typically required, leading to more waste. | Stoichiometric or slight excess is required. | Stoichiometric or excess amounts are necessary. |
| Selectivity | Highly selective for the oxidation of alcohols to aldehydes and ketones with minimal over-oxidation.[4] | Good selectivity for primary alcohols to aldehydes. | Excellent selectivity, particularly for sensitive substrates. | Good for primary alcohols to aldehydes, but over-oxidation to carboxylic acids can occur. |
| Work-up & Waste | Simple filtration to remove by-products. Environmentally benign (metal-free).[1] | Filtration of the insoluble reduced iodine species. | Aqueous work-up is required to remove by-products. | Generates toxic chromium waste, requiring specialized disposal procedures. |
| Reproducibility | High. The use of a stable precursor and in situ generation leads to consistent catalyst activity. | Moderate. Can be affected by the purity and batch of IBX, as well as its poor solubility. | High, but dependent on the rigorous exclusion of moisture. | Moderate to High. Can be influenced by reagent purity and strict control of reaction conditions. |
Experimental Protocol: A Self-Validating System
This protocol for the oxidation of benzyl alcohol to benzaldehyde is designed to be self-validating, with clear checkpoints to ensure reproducibility.
Materials:
-
This compound (>97% purity)
-
Oxone
-
Benzyl Alcohol
-
Acetonitrile (HPLC grade)
-
Water (deionized)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Thin Layer Chromatography (TLC) plates (silica gel)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (0.1 mmol, 10 mol%) in deionized water (2 mL).
-
Causality: Using a precise molar percentage is crucial for catalytic efficiency and reproducibility. Dissolving in water first ensures the precursor is fully available for oxidation.
-
-
Oxidant Addition: To the stirring solution, add Oxone (0.6 mmol) in one portion. Stir the mixture vigorously for 30 minutes at room temperature.
-
Causality: This step generates the active IBS catalyst in situ. A 30-minute stir time ensures the complete conversion of the precursor to the active catalyst, a key step for a reproducible reaction rate.
-
-
Substrate Addition: Add acetonitrile (2 mL) to the mixture, followed by benzyl alcohol (1.0 mmol).
-
Causality: Acetonitrile creates a biphasic system that facilitates the interaction of the organic substrate with the aqueous catalyst phase.
-
-
Reaction Monitoring (Self-Validation): Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC every 15-20 minutes, eluting with a 9:1 Hexane:Ethyl Acetate mixture.
-
Trustworthiness: The reaction is complete when the benzyl alcohol spot has been completely consumed. This direct monitoring prevents premature work-up or unnecessary extensions of reaction time, ensuring consistent conversion rates between experiments. The reaction is typically complete within 1-2 hours.
-
-
Work-up and Extraction: Once the reaction is complete, quench the reaction by adding 10 mL of water. Extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 15 mL) and then brine (1 x 15 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Causality: The bicarbonate wash removes any remaining acidic species. The brine wash removes residual water. This standardized purification procedure is essential for obtaining a consistently pure product.
-
-
Analysis: Analyze the resulting benzaldehyde by ¹H NMR and/or GC-MS to confirm purity and yield. Expected yields are typically >95%.
Choosing Your Oxidation Method
The selection of an appropriate oxidation method is critical for the success and reproducibility of a synthetic campaign. The following decision tree provides a logical framework for this choice, prioritizing safety, efficiency, and environmental considerations.
Caption: Decision tree for selecting an appropriate alcohol oxidation method.
Conclusion
The use of this compound as a precursor for the in-situ generation of the IBS catalyst offers a highly reproducible, efficient, and environmentally conscious method for the oxidation of alcohols. Its advantages over traditional metal-based reagents and even other hypervalent iodine compounds like IBX are clear: enhanced safety due to the stability of the precursor, high catalytic activity, excellent selectivity, and simplified, greener work-up procedures. By following well-monitored, self-validating protocols, researchers can leverage this system to achieve consistent and high-yielding results, making it an invaluable tool in pharmaceutical development and fine chemical synthesis.
References
- 1. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 2. This compound | 62973-69-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. BJOC - Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS) – a powerful hypervalent iodine(V) oxidant [beilstein-journals.org]
- 4. 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone [organic-chemistry.org]
- 5. greenchemuoft.wordpress.com [greenchemuoft.wordpress.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Sodium 2-Iodobenzenesulfonate
For Immediate Reference: In the event of a spill, isolate the area, don personal protective equipment (PPE), and consult Section 3 of this guide for detailed cleanup protocols.
Navigating the complexities of chemical waste management is a critical aspect of ensuring laboratory safety and environmental responsibility. This guide, designed for researchers, scientists, and drug development professionals, provides a detailed, step-by-step framework for the proper disposal of Sodium 2-Iodobenzenesulfonate. By understanding the chemical's properties and the principles behind these disposal protocols, you can maintain a safe and compliant laboratory environment.
Understanding the Hazard Profile of this compound
Before any disposal procedure, a thorough understanding of the chemical's hazards is paramount. This compound (C₆H₄INaO₃S) is an organoiodine compound recognized for its utility as an intermediate in fine chemical synthesis.[1] However, it is not without risks.
According to the Globally Harmonized System (GHS), this compound is classified as a substance that causes skin irritation and serious eye irritation.[2] Ingestion and inhalation can also be harmful, potentially causing irritation to the respiratory and digestive tracts.[3]
Key Hazards:
-
Serious Eye Irritation: Can cause significant eye irritation and potential damage.[2][3]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[3][4]
-
Respiratory Irritation: Inhalation of dust can irritate the respiratory system.[3]
Given these hazards, adherence to strict safety protocols is non-negotiable.
Personal Protective Equipment (PPE): Your First Line of Defense
Appropriate PPE is crucial when handling and disposing of this compound. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Safety goggles or a face shield | To protect against splashes and dust that can cause serious eye irritation.[3] |
| Hands | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and subsequent irritation.[3] |
| Body | Laboratory coat | To protect skin and clothing from contamination.[3] |
| Respiratory | Dust respirator (in case of dust generation) | To prevent inhalation of irritating dust particles.[3] |
All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[3]
Spill Cleanup Protocol: A Step-by-Step Guide
Immediate and correct action during a spill is vital to mitigate exposure and environmental contamination.
For a solid spill:
-
Restrict Access: Immediately alert personnel in the vicinity and secure the area to prevent further contamination.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it operational.
-
Avoid Dust Generation: Gently cover the spill with an inert, non-combustible absorbent material like sand or vermiculite to prevent the solid from becoming airborne.[5]
-
Collect: Carefully sweep the absorbed material into a clearly labeled, leak-proof hazardous waste container.[5]
-
Decontaminate: Wipe the spill area with a damp cloth, and dispose of the cloth as hazardous waste. Follow this with a wash of the area with soap and water.[5]
Waste Collection and Storage: Ensuring Containment
Proper containment of this compound waste is a critical step in the disposal process.
-
Waste Containers: Use only designated, compatible, and clearly labeled hazardous waste containers.
-
Labeling: The label should include the chemical name ("this compound"), the associated hazards (e.g., "Irritant"), and the date of accumulation.
-
Segregation: Store waste containers away from incompatible materials, particularly strong oxidizing agents.[3] While specific reactivity data for this compound is not extensively detailed in the provided results, general principles of chemical storage dictate separating it from strong oxidizers.
-
Closure: Keep waste containers securely closed at all times, except when adding waste.[5]
-
Storage Location: Store waste in a designated, secure satellite accumulation area within the laboratory.[5]
Disposal of Empty Containers
A container that has held this compound must be treated as hazardous waste unless properly decontaminated.
Decontamination Procedure:
-
Triple Rinse: Rinse the empty container with a suitable solvent (e.g., water, as the compound is water-soluble) three times.
-
Collect Rinsate: The rinsate must be collected and disposed of as hazardous chemical waste.
-
Final Disposal: After triple-rinsing and allowing the container to dry, deface the chemical label and remove the cap. The container can then typically be disposed of as regular laboratory glass or plastic waste, but always confirm with your institution's Environmental Health and Safety (EHS) department.[5]
Arranging for Final Disposal
Accumulated waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.[4] As a halogenated organic compound, it falls under specific environmental regulations.[6]
The following flowchart illustrates the decision-making process for the disposal of this compound.
Caption: Decision workflow for this compound disposal.
Regulatory Context
As a halogenated organic compound, the disposal of this compound is subject to regulations set forth by agencies such as the Environmental Protection Agency (EPA) in the United States.[6] These regulations are in place to prevent the release of potentially harmful substances into the environment. It is the responsibility of the waste generator to ensure compliance with all local, state, and federal regulations.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By integrating these guidelines into your standard operating procedures, you contribute to a culture of safety and scientific integrity. Always consult your institution's specific EHS guidelines, as they may have additional requirements.
References
- 1. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 2. This compound | C6H4INaO3S | CID 23662047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
A Senior Application Scientist's Guide to Handling Sodium 2-Iodobenzenesulfonate
Navigating the complexities of chemical handling requires a blend of rigorous protocol and a deep understanding of the material's nature. This guide provides essential, field-tested safety and operational protocols for Sodium 2-Iodobenzenesulfonate, ensuring that researchers, scientists, and drug development professionals can operate with confidence and safety. Our commitment is to empower your research by providing clarity and procedural excellence, making this your trusted resource for laboratory safety.
Understanding the Compound: Hazard Profile of this compound
This compound (CAS No. 62973-69-7) is an organoiodine compound that serves as a valuable reagent in various organic syntheses.[1] While stable under normal conditions, its handling necessitates a thorough understanding of its potential hazards to mitigate risks effectively.[2][3] The primary risks associated with this compound are significant skin and eye irritation.[4]
As a solid, it typically appears as a white to light yellow powder or crystal. The primary routes of exposure are through skin contact, eye contact, inhalation of dust, and ingestion.[5] Therefore, all handling procedures must be designed to prevent the generation and inhalation of dust and to avoid any direct contact with the substance.
Table 1: GHS Hazard Identification for this compound
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statements |
| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation.[4] |
| Serious Eye Damage/Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[4] |
This table summarizes the key hazards as identified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Adherence to the precautionary statements associated with these classifications is mandatory.
The First Line of Defense: Personal Protective Equipment (PPE)
The selection of appropriate PPE is not merely a suggestion but a critical, non-negotiable aspect of laboratory safety. The causality is simple: creating robust physical barriers between the researcher and the chemical is the most direct way to prevent exposure and subsequent harm.
Eye and Face Protection: The Critical Shield
Mandatory Equipment: Chemical safety goggles are required for all procedures involving this compound.[2][6] In situations where splashing is a significant risk, such as when preparing solutions or during vigorous agitation, a face shield should be worn in addition to safety goggles.[6][7]
The Rationale: The compound is classified as causing serious eye irritation.[4] Direct contact with the eyes can lead to significant damage. Standard eyeglasses do not provide adequate protection from splashes or fine dust. Chemical safety goggles form a seal around the eyes, providing comprehensive protection.
Skin and Body Protection: An Impervious Barrier
Mandatory Equipment:
-
Gloves: Chemically resistant, impervious gloves are required.[6] Nitrile gloves are a standard and effective choice for handling this solid compound. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid contaminating your skin.
-
Laboratory Coat: A standard laboratory coat should be worn at all times. For tasks with a higher risk of significant contamination, a chemically resistant apron over the lab coat is recommended.
-
Full Coverage: Ensure that legs and arms are fully covered. Do not wear shorts, skirts, or open-toed shoes in the laboratory.[8]
The Rationale: this compound causes skin irritation upon contact.[4] A laboratory coat and gloves prevent accidental contact with the skin.[2] Contaminated clothing must be removed immediately, and the affected skin washed thoroughly.[6]
Respiratory Protection: Guarding Against Inhalation
Standard Operations: For handling small quantities in a well-ventilated area, such as a certified chemical fume hood, specific respiratory protection is not typically required.[2]
High-Dust Scenarios: If there is a potential for generating significant dust (e.g., large-scale weighing, cleanup of a large spill) and engineering controls like a fume hood are not sufficient, a NIOSH-approved dust respirator should be used.[5][6]
The Rationale: Inhalation of the dust can cause respiratory tract irritation.[5] The primary method of control should always be robust engineering controls like a fume hood. Respirators are a secondary line of defense when these controls are insufficient.
Table 2: Summary of Required PPE
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Safety Goggles | Nitrile Gloves | Lab Coat | Not required in a fume hood |
| Preparing Solution | Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat | Not required in a fume hood |
| Transferring Solution | Safety Goggles | Nitrile Gloves | Lab Coat | Not required |
| Spill Cleanup | Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat/Coveralls | Required (Dust Respirator) |
Operational Protocol: Preparing a 1M Aqueous Solution
This protocol provides a step-by-step guide for safely preparing a solution, integrating safety checks at each stage.
Objective: To prepare 100 mL of a 1.0 M aqueous solution of this compound (M.W. 306.05 g/mol ).[9]
Materials:
-
This compound (30.61 g)
-
Deionized water
-
100 mL volumetric flask
-
Beaker
-
Glass stirring rod
-
Spatula
-
Weighing paper/boat
-
Wash bottle with deionized water
Procedure:
-
Pre-Operation Safety Check:
-
Confirm that the chemical fume hood is operational.
-
Ensure an eyewash station and safety shower are accessible.[2]
-
Don all required PPE as outlined in Table 2.
-
-
Weighing the Compound:
-
Perform all weighing operations inside the chemical fume hood to contain any dust.
-
Place a weighing boat on the analytical balance and tare it.
-
Carefully use a spatula to weigh out 30.61 g of this compound. Avoid any actions that could generate dust.
-
-
Dissolution:
-
Transfer the weighed solid into a beaker.
-
Add approximately 70 mL of deionized water to the beaker.
-
Stir gently with a glass stirring rod until the solid is fully dissolved.
-
-
Final Volume Adjustment:
-
Carefully transfer the solution from the beaker into the 100 mL volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure a complete transfer.
-
Add deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
-
Labeling and Storage:
Emergency Procedures: A Plan for the Unexpected
Spill Response Workflow
Immediate and correct response to a chemical spill is critical. The following workflow outlines the decision-making process for handling a spill of solid this compound.
Caption: Decision workflow for managing a solid chemical spill.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][6]
-
Skin Contact: Remove all contaminated clothing immediately.[6] Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[2]
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms develop, seek medical attention.[2][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Call a poison control center or doctor immediately.[2][6]
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect spilled material and contaminated absorbent pads in a clearly labeled, sealed container for hazardous waste.
-
Aqueous Waste: Collect all solutions in a designated, labeled hazardous waste container.
-
Disposal Pathway: Do not dispose of this chemical down the drain.[2] All waste must be disposed of through your institution's Environmental Health and Safety (EH&S) office or a licensed professional waste disposal service.[3]
By adhering to these protocols, you establish a self-validating system of safety that protects you, your colleagues, and your research.
References
- 1. 2-IODOBENZENESULFONIC ACID SODIUM SALT | 62973-69-7 [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 4. This compound, 1G | Labscoop [labscoop.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. blog.storemasta.com.au [blog.storemasta.com.au]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 9. chemscene.com [chemscene.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
